Product packaging for 2-(Ethylthio)aniline(Cat. No.:CAS No. 13920-91-7)

2-(Ethylthio)aniline

Cat. No.: B087096
CAS No.: 13920-91-7
M. Wt: 153.25 g/mol
InChI Key: OXFMPJRLJLBBRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Ethylsulfanyl)aniline>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NS B087096 2-(Ethylthio)aniline CAS No. 13920-91-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFMPJRLJLBBRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436139
Record name 2-(Ethylthio)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13920-91-7
Record name 2-(Ethylthio)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Core Chemical and Physical Properties of 2-(Ethylthio)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-(Ethylthio)aniline (CAS No: 13920-91-7). Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from closely related analogs, namely 2-(methylthio)aniline and 2-(benzylthio)aniline, to provide estimated values and expected characteristics. Detailed experimental protocols for the determination of key physical properties are also provided, alongside predicted spectroscopic data. This document aims to serve as a foundational resource for researchers and professionals involved in drug development and other scientific endeavors where this compound may be of interest.

Chemical and Physical Properties

This compound, with the molecular formula C8H11NS, is an aromatic amine containing an ethylthio substituent at the ortho position of the aniline ring.[1] Its molecular weight is 153.24 g/mol .[1] While specific experimental data for this compound is scarce in publicly available literature, its properties can be estimated by examining analogous compounds.

Table 1: Summary of Chemical and Physical Properties

PropertyThis compound (Predicted/Estimated)2-(Methylthio)aniline (for comparison)2-(Benzylthio)aniline (for comparison)
Molecular Formula C8H11NS[1]C7H9NS[2]C13H13NS[3]
Molecular Weight 153.24 g/mol [1]139.22 g/mol [2]215.31 g/mol
Melting Point Not availableNot available221-223 °C[3]
Boiling Point Estimated to be slightly higher than 2-(methylthio)aniline234 °C (lit.)[4][5]487.1 °C at 760 mmHg[3]
Density Estimated to be slightly lower than 2-(methylthio)aniline1.111 g/mL at 25 °C (lit.)[4][5]1.41 g/mL[3]
Solubility Predicted to have low solubility in water and good solubility in organic solvents.Soluble in water (less)[5]Not available

Experimental Protocols

The following sections detail standard experimental methodologies for determining the key physical properties of organic compounds like this compound.

Synthesis of this compound

A general method for the preparation of aniline thioethers can be adapted for the synthesis of this compound. A plausible synthetic route is outlined below.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminothiophenol in a suitable solvent such as ethanol.

  • Addition of Base: Add a stoichiometric equivalent of a base, for example, sodium hydroxide, to the solution to form the thiophenoxide salt in situ.

  • Alkylation: To the stirred solution, add ethyl iodide or ethyl bromide dropwise.

  • Reflux: Heat the reaction mixture to reflux for several hours to ensure the completion of the S-alkylation reaction.

  • Work-up: After cooling to room temperature, the reaction mixture is typically poured into water and extracted with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 2-Aminothiophenol 2-Aminothiophenol Reaction_Vessel Reaction in Ethanol 2-Aminothiophenol->Reaction_Vessel Ethyl_Iodide Ethyl_Iodide Ethyl_Iodide->Reaction_Vessel Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction Purification Distillation/Chromatography Extraction->Purification Product This compound Purification->Product

Caption: A potential workflow for the synthesis of this compound.

Determination of Physical Properties

Physical_Property_Determination cluster_melting_point Melting Point Determination cluster_boiling_point Boiling Point Determination cluster_density Density Determination cluster_solubility Solubility Determination MP_Sample Sample in Capillary Tube MP_Apparatus Melting Point Apparatus MP_Sample->MP_Apparatus MP_Observation Observe Melting Range MP_Apparatus->MP_Observation BP_Sample Sample in Test Tube with Inverted Capillary BP_Apparatus Thiele Tube / Oil Bath BP_Sample->BP_Apparatus BP_Observation Observe Continuous Bubbling BP_Apparatus->BP_Observation D_Sample Known Volume of Sample D_Apparatus Pycnometer / Graduated Cylinder & Balance D_Sample->D_Apparatus D_Calculation Calculate Mass/Volume D_Apparatus->D_Calculation S_Sample Sample in Solvent S_Observation Observe for Homogeneous Solution S_Sample->S_Observation

Caption: General workflows for determining key physical properties.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Wavenumber/Chemical Shift/m/z Assignment
¹H NMR δ 7.2-7.5 (m, 2H), δ 6.7-7.0 (m, 2H), δ 3.8-4.2 (br s, 2H), δ 2.8-3.1 (q, 2H), δ 1.2-1.5 (t, 3H)Aromatic protons, Aromatic protons, -NH₂, -S-CH₂-CH₃, -S-CH₂-CH₃
¹³C NMR δ 145-150, δ 130-135, δ 115-125, δ 25-30, δ 13-17C-NH₂, C-S, Aromatic CH, -S-CH₂, -CH₃
IR 3300-3500 cm⁻¹ (two bands), 3000-3100 cm⁻¹, 2850-2970 cm⁻¹, 1600-1620 cm⁻¹, 1250-1350 cm⁻¹, 650-750 cm⁻¹N-H stretch (primary amine), Aromatic C-H stretch, Aliphatic C-H stretch, N-H bend, C-N stretch, C-S stretch
MS (EI) m/z 153 (M⁺), 125 (M⁺ - C₂H₄), 124 (M⁺ - C₂H₅), 93Molecular ion, Loss of ethene, Loss of ethyl radical, Aniline fragment

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or involvement in signaling pathways of this compound. However, various aniline and thioether derivatives have been investigated for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the aniline and ethylthio moieties suggests that this compound could be a candidate for screening in various biological assays. Further research is required to elucidate any potential pharmacological effects.

Safety and Handling

Safety data for this compound is not extensively documented. Based on the properties of similar aniline derivatives, it should be handled with caution. Aniline and its derivatives are generally considered toxic and can be absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a chemical compound for which a complete experimental dataset of physical and chemical properties is not yet available in the public domain. This guide has provided a summary of its known characteristics and offered predictions for its physical properties and spectroscopic data based on analogous compounds. The provided experimental protocols offer a roadmap for the systematic determination of these properties. Further experimental investigation is necessary to fully characterize this compound and to explore its potential biological activities. This document serves as a valuable starting point for researchers and professionals interested in this compound.

References

2-(Ethylthio)aniline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Ethylthio)aniline, a sulfur-containing aromatic amine of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide leverages information from analogous compounds and established principles of chemical synthesis and spectroscopic analysis to present a detailed profile. This document is intended to support researchers in the synthesis, identification, characterization, and potential application of this compound.

Core Data Presentation

Quantitative data for this compound and its common salt form are summarized below for easy reference.

PropertyThis compoundThis compound hydrochloride
CAS Number 13920-91-7[1][2][3]101935-45-9[2][4]
Molecular Formula C₈H₁₁NS[1]C₈H₁₂ClNS[4]
Molecular Weight 153.24 g/mol [1]189.7056 g/mol [4]
Appearance Predicted to be a liquid at room temperaturePredicted to be a solid at room temperature[2]

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

A viable method for the synthesis of this compound involves the catalytic hydrogenation of 1-(ethylthio)-2-nitrobenzene.

Reaction Scheme:

  • Step 1: Synthesis of 1-(Ethylthio)-2-nitrobenzene. This precursor can be prepared by the reaction of 2-chloronitrobenzene with sodium ethanethiolate.

  • Step 2: Reduction of the Nitro Group. The nitro group of 1-(ethylthio)-2-nitrobenzene is then reduced to an amine.

Experimental Protocol: Reduction of 1-(Ethylthio)-2-nitrobenzene

This protocol is adapted from general procedures for the reduction of nitroarenes.[5]

  • Reaction Setup: In a round-bottom flask, dissolve 1-(ethylthio)-2-nitrobenzene in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Hydrogenation: The flask is connected to a hydrogen source (e.g., a balloon or a hydrogenation apparatus) and the mixture is stirred vigorously at room temperature under a hydrogen atmosphere.

  • Monitoring the Reaction: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation.

General Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 1-(Ethylthio)-2-nitrobenzene + H₂/Pd-C in Ethanol B Reaction Mixture A->B Hydrogenation C Filtration through Celite B->C D Concentration in vacuo C->D E Crude Product D->E F Purified this compound E->F Column Chromatography or Vacuum Distillation

A generalized workflow for the synthesis and purification of this compound.

Spectroscopic Data and Characterization

Direct spectroscopic data for this compound is not widely published. However, a predicted spectroscopic profile can be constructed based on data from analogous compounds such as 2-(methylthio)aniline and general principles of spectroscopy.[6][7][8]

Predicted Spectroscopic Data
Technique Predicted Data
¹H NMR Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm. NH₂ Protons: A broad singlet around δ 3.5-4.5 ppm, which is exchangeable with D₂O. Ethyl Group (-CH₂-S-): A quartet around δ 2.8-3.0 ppm. Ethyl Group (-CH₃): A triplet around δ 1.2-1.4 ppm.
¹³C NMR Aromatic Carbons: Signals between δ 115-150 ppm. Ethyl Group (-CH₂-S-): A signal around δ 25-35 ppm. Ethyl Group (-CH₃): A signal around δ 13-16 ppm.
IR Spectroscopy N-H Stretch: A pair of bands for the primary amine in the region of 3300-3500 cm⁻¹. C-H Stretch (Aromatic): Signals above 3000 cm⁻¹. C-H Stretch (Aliphatic): Signals below 3000 cm⁻¹. C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region. C-N Stretch: An absorption in the 1250-1350 cm⁻¹ range.
Mass Spectrometry Molecular Ion (M⁺): A peak at m/z = 153. Major Fragmentation: Loss of the ethyl group, leading to a fragment at m/z = 124. Alpha-cleavage next to the sulfur atom is also a likely fragmentation pathway.
Experimental Protocol for Spectroscopic Analysis

The following outlines a general procedure for obtaining the spectroscopic data for a synthesized sample of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent containing tetramethylsilane (TMS) as an internal standard.

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature using standard pulse programs.

  • Infrared (IR) Spectroscopy

    • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

    • Sample Preparation: The spectrum can be obtained using a neat liquid sample between salt plates (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry (MS)

    • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.

    • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

    • Data Acquisition: Use electron ionization (EI) at 70 eV.

Workflow for Spectroscopic Analysis

G cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis A Purified this compound Sample B Dissolve in CDCl₃ with TMS A->B D Prepare Neat Sample (ATR or Salt Plates) A->D F Prepare Dilute Solution A->F C Acquire ¹H and ¹³C Spectra B->C E Acquire FTIR Spectrum D->E G Inject into GC-MS F->G

A general workflow for the spectroscopic characterization of this compound.

Applications in Drug Development and Research

While this compound itself is not a known therapeutic agent, the aniline and thioether moieties are present in numerous biologically active compounds. The 2-substituted aniline scaffold is recognized for its utility in the development of anti-tumor drugs.[9] Therefore, this compound serves as a valuable building block and starting material for the synthesis of more complex molecules with potential pharmacological activities.

Derivatives of structurally similar anilines have shown a range of biological activities, including:

  • Anticancer Activity: 2-Anilino pyrimidine derivatives have been investigated as potent inhibitors of Mer/c-Met kinases, which are implicated in cancer.[9] Additionally, other anilino-based compounds have been explored as tubulin polymerization inhibitors.[10]

  • Antimicrobial Activity: Thioaniline derivatives, such as certain 9-(ethylthio)acridines, have demonstrated antibacterial and antifungal properties.[11]

  • Antitubercular Activity: Bicyclic phenylthioaniline derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis.[12]

The presence of the ethylthio group in the ortho position to the amine can influence the molecule's conformational flexibility, lipophilicity, and metabolic stability, which are critical parameters in drug design. Researchers may explore the use of this compound in the synthesis of novel kinase inhibitors, antimicrobials, or other targeted therapies. The aniline group provides a reactive handle for a variety of chemical transformations, including amide bond formation, N-alkylation, and the construction of heterocyclic systems.

References

The Rising Therapeutic Potential of Novel Thioaniline Compounds: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery and development, the quest for novel molecular scaffolds with potent and selective biological activities is paramount. Among the myriad of heterocyclic compounds, thioaniline derivatives have emerged as a promising class of molecules exhibiting a broad spectrum of pharmacological effects. This technical guide provides an in-depth analysis of the current research on novel thioaniline compounds, summarizing their biological activities, detailing the experimental methodologies used for their evaluation, and visualizing the intricate signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative therapeutic agents.

Abstract

Thioaniline-based compounds have demonstrated significant potential across various therapeutic areas, including oncology, inflammation, and infectious diseases. Their unique structural features allow for diverse chemical modifications, leading to the generation of derivatives with enhanced potency and selectivity. This guide synthesizes the latest findings on the anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities of these compounds. Quantitative data from numerous studies are presented in a structured format for comparative analysis. Furthermore, detailed experimental protocols for key biological assays are provided to facilitate the replication and extension of these findings. Finally, signaling pathways and experimental workflows are visually represented using diagrams to offer a clear and concise understanding of the mechanisms of action and experimental designs.

Anticancer Activity of Thioaniline Derivatives

Novel thioaniline compounds have shown considerable promise as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways.

Quantitative Anticancer Activity Data

The cytotoxic efficacy of various thioaniline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. A summary of representative data from recent studies is presented below.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Thiophen-2-yl-quinolineIsoxazolyl derivativeHeLa (Cervical)Potent (specific value not provided)[1]
Thiophen-2-yl-quinolinePhenyl derivativeMCF-7 (Breast)Potent (specific value not provided)[1]
Thiazolo[4,5-d]pyrimidine7-Chloro-3-phenyl-5-(trifluoromethyl)NCI-60 panelMost active of series[2]
2-Morpholino-4-anilinoquinolineCompound 3dHepG2 (Liver)8.50[3]
2-Morpholino-4-anilinoquinolineCompound 3cHepG2 (Liver)11.42[3]
2-Morpholino-4-anilinoquinolineCompound 3eHepG2 (Liver)12.76[3]
ThiobenzanilidesCompound 17A375 (Melanoma)11.8[4]
ThiobenzanilidesCompound 15MCF-7 (Breast)43[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the thioaniline compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) (e.g., 150 µL), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[5][6][7][8]

Signaling Pathways in Anticancer Activity

Thioaniline derivatives have been shown to interfere with critical signaling pathways that regulate cell proliferation, survival, and apoptosis.

A common mechanism of action for many anticancer thioaniline compounds is the induction of programmed cell death, or apoptosis. This is often confirmed by observing changes in the expression levels of key apoptosis-related proteins.

Thioaniline_Compound Thioaniline Compound Mitochondria Mitochondria Thioaniline_Compound->Mitochondria induces stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 activates PARP PARP Caspase_3->PARP cleaves Apoptosis Apoptosis Caspase_3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Figure 1: Simplified intrinsic apoptosis pathway induced by thioaniline compounds.

Certain thioaniline derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This is often observed as an accumulation of cells in a specific phase of the cell cycle, such as G2/M.

G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1 Thioaniline_Compound Thioaniline Compound Thioaniline_Compound->Block Block->G2 Arrest

Figure 2: Cell cycle arrest at the G2/M phase induced by thioaniline compounds.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Novel thioaniline compounds have been investigated for their potential to mitigate inflammatory responses, primarily through the inhibition of pro-inflammatory enzymes and signaling pathways.

Quantitative Anti-inflammatory Data

The anti-inflammatory potential of thioaniline derivatives is often assessed by their ability to inhibit cyclooxygenase (COX) enzymes.

Compound ClassDerivativeTargetInhibition/ActivityReference
ThiosemicarbazoneLT81COX-2Selective, SI: 23.06[9]
ThiosemicarbazoneLT87Edema (in vivo)100% inhibition after 4h[9]
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The COX enzyme converts arachidonic acid to prostaglandin H2 (PGH2). The peroxidase component of the enzyme then reduces PGH2 to PGG2, which can be measured using a fluorometric probe.

Procedure:

  • Enzyme and Compound Preparation: Recombinant COX-1 or COX-2 enzyme is prepared. The thioaniline compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Reaction Mixture: In a 96-well plate, the enzyme, a fluorometric probe, and the test compound at various concentrations are combined in an assay buffer.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

  • Fluorescence Measurement: The fluorescence is measured kinetically over a period of time (e.g., 10 minutes) using a microplate reader (Ex/Em = 535/587 nm).

  • Data Analysis: The rate of the reaction (slope of the fluorescence curve) is calculated. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control. IC50 values are then calculated.[2][10][11][12][13]

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Some thioaniline compounds may exert their anti-inflammatory effects by inhibiting this pathway.

Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB degrades from NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to IkB_NFkB->NFkB releases Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Genes activates transcription of Thioaniline_Compound Thioaniline Compound Thioaniline_Compound->IKK inhibits

Figure 3: Inhibition of the NF-κB signaling pathway by thioaniline compounds.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Thioaniline derivatives have demonstrated activity against a variety of pathogenic bacteria and fungi.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC).

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
ThiazoleCompound 2MRSA1.40[14]
Isatin-Quinoline Conjugate11aMRSA (biofilm)83.6% inhibition at 10 µg/mL[11]
Thienyl substituted heterocyclesSpiro[indole-pyrazole]Various bacteriaSignificant activity[15]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilutions: The thioaniline compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[16][17][18][19][20]

Enzyme Inhibition

Beyond their effects on cellular pathways, some thioaniline derivatives have been designed to specifically target and inhibit the activity of certain enzymes implicated in disease.

Quantitative Enzyme Inhibition Data
Compound ClassDerivativeEnzyme TargetIC50 (µM)Reference
4-Anilino-7-thienyl-3-quinolinecarbonitrilesVariousSrc KinasePotent inhibition[21]
Thioquinoline-thiosemicarbazideCompound 10gTyrosinase25.75[22]
Experimental Protocol: Src Kinase Activity Assay

This assay measures the ability of a compound to inhibit the tyrosine kinase activity of the Src protein.

Principle: The assay quantifies the transfer of a phosphate group from ATP to a tyrosine residue on a substrate peptide by the Src kinase. The amount of ADP produced is measured using a luminescent assay.

Procedure:

  • Reaction Setup: In a 96-well plate, Src kinase, a specific substrate peptide, and the thioaniline inhibitor at various concentrations are combined.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at room temperature.

  • ADP Detection: A reagent is added that converts the ADP generated into ATP, which is then used in a luciferase reaction to produce light.

  • Luminescence Measurement: The luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity, is measured using a luminometer.

  • Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined.[4][23][24][25][26]

Conclusion and Future Directions

Novel thioaniline compounds represent a versatile and promising scaffold for the development of new therapeutic agents. The diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects, highlight the significant potential of this class of molecules. The data and protocols presented in this guide serve as a valuable resource for researchers in the field, providing a foundation for further investigation and optimization of thioaniline derivatives. Future research should focus on structure-activity relationship (SAR) studies to enhance potency and selectivity, as well as in vivo studies to validate the therapeutic efficacy and safety of these promising compounds. The continued exploration of the mechanisms of action will be crucial in identifying novel drug targets and developing next-generation therapeutics.

References

The Versatility of 2-(Ethylthio)aniline as a Precursor in Heterocyclic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Ethylthio)aniline is a versatile and reactive precursor for the synthesis of a variety of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and materials science. This technical guide explores the utility of this compound in the construction of key heterocyclic systems, including benzothiazoles, benzothiazines, and quinolines. We provide a comprehensive overview of synthetic strategies, detailed experimental protocols, and quantitative data to facilitate the application of this valuable building block in research and development.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic synthesis of these molecules often relies on the selection of appropriately functionalized precursors. This compound, with its vicinal amino and ethylthio functionalities, presents a unique platform for intramolecular cyclization and other transformations, leading to diverse heterocyclic frameworks. The presence of the sulfur atom and the ethyl group offers opportunities for both direct participation in ring-forming reactions and for modification to introduce further complexity. This guide will delve into specific applications of this compound in the synthesis of high-value heterocyclic structures.

Synthesis of Benzothiazoles

Benzothiazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties. While the classical synthesis of benzothiazoles often commences from 2-aminothiophenol, methodologies utilizing 2-(alkylthio)aniline derivatives have been developed, offering alternative synthetic routes.

Iodine-Mediated Intramolecular Oxidative Cyclization

A notable method for the synthesis of 2-substituted benzothiazoles involves the iodine-mediated intramolecular oxidative cyclization of 2-(styrylthio)anilines.[1] This approach demonstrates the direct utility of the 2-(alkylthio)aniline scaffold in a cyclization reaction. The synthesis first requires the conversion of this compound to a 2-(styrylthio)aniline intermediate.

Logical Workflow for Benzothiazole Synthesis

A This compound B Intermediate Formation (e.g., reaction with a substituted acetylene) A->B Step 1 C 2-(Styrylthio)aniline Derivative B->C D Iodine-Mediated Intramolecular Oxidative Cyclization C->D Step 2 E 2-Substituted Benzothiazole D->E A This compound B S-De-ethylation (e.g., with Na/NH3 or other reducing agents) A->B Step 1 C 2-Aminothiophenol B->C D Condensation with α-haloketone C->D Step 2a E Intermediate D->E F Cyclization E->F Step 2b G 1,4-Benzothiazine F->G A This compound C Condensation (Acid Catalyst) A->C B 1,3-Dicarbonyl Compound B->C D β-Aminoenone Intermediate C->D E Cyclization (Strong Acid, Heat) D->E F Substituted Quinoline E->F

References

An In-depth Technical Guide to the Electrophilic Substitution Patterns of 2-(Alkylthio)anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution patterns of 2-(alkylthio)anilines. This class of compounds is of significant interest in medicinal chemistry and materials science due to the nuanced electronic effects of the ortho-amino and alkylthio substituents, which collaboratively influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions. This document details the underlying mechanistic principles, provides available quantitative data, and outlines experimental protocols for key electrophilic substitution reactions.

Core Principles: Directing Effects in 2-(Alkylthio)anilines

The regioselectivity of electrophilic substitution on the benzene ring of 2-(alkylthio)anilines is primarily governed by the interplay of the electronic effects of the amino (-NH₂) and alkylthio (-SR) groups.

  • Amino Group (-NH₂): The amino group is a powerful activating, ortho, para-directing group.[1] Its activating nature stems from the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic π-system through a resonance effect (+M effect). This increases the electron density of the ring, making it more susceptible to electrophilic attack. The increase in electron density is most pronounced at the positions ortho and para to the amino group.

  • Alkylthio Group (-SR): The alkylthio group is generally considered to be a moderately activating, ortho, para-directing group.[2] Similar to the amino group, the sulfur atom possesses lone pairs of electrons that can be donated to the aromatic ring via resonance (+M effect), thereby activating the ring and directing incoming electrophiles to the ortho and para positions. However, the sulfur atom is less electronegative than nitrogen, and its ability to donate electrons is influenced by the nature of the alkyl group. Concurrently, the alkylthio group exerts a weak electron-withdrawing inductive effect (-I effect).

Combined Directing Effects: In 2-(alkylthio)aniline, the powerful activating and ortho, para-directing influence of the amino group dominates. The alkylthio group at the ortho position further modulates the electron distribution. The positions available for substitution are C3, C4, C5, and C6. Based on the combined directing effects, electrophilic attack is expected to be favored at the positions para and ortho to the strongly activating amino group. Therefore, the primary sites of substitution are predicted to be the C4 (para to -NH₂) and C6 (ortho to -NH₂) positions. The C5 position (meta to -NH₂) is also a potential site, particularly if the more activated positions are sterically hindered.

A logical workflow for predicting the major product of an electrophilic aromatic substitution reaction on a disubstituted benzene ring, such as 2-(alkylthio)aniline, is depicted below.

G cluster_predict Predicting the Major Product A Identify Substituents on Benzene Ring B Determine Directing Effects (Activating/Deactivating, o,p-/m-directing) A->B Analyze electronic properties C Identify the Strongest Activating Group B->C Compare activating strength D Predict Major Substitution Position(s) (ortho/para to strongest activator) C->D Apply directing rules E Consider Steric Hindrance D->E Evaluate spatial constraints F Final Product Prediction E->F Refine prediction

Caption: Logical workflow for predicting the major product in electrophilic aromatic substitution.

Halogenation

Halogenation of anilines is typically a very rapid reaction due to the strong activation of the aromatic ring by the amino group.[3] To control the reaction and avoid polyhalogenation, the amino group is often protected, for example, by acetylation.[4] However, direct halogenation of unprotected anilines can be achieved under specific conditions.

Bromination

Direct bromination of anilines with bromine water typically leads to the formation of 2,4,6-tribromoaniline.[3] For 2-(alkylthio)anilines, the substitution pattern is influenced by the positions already occupied.

Experimental Protocol: Bromination of a Substituted Aniline (General Procedure)

A general procedure for the controlled bromination of an aniline derivative often involves the use of a milder brominating agent or protection of the amino group. The following is a representative protocol for the bromination of an activated aromatic compound.

  • Materials: Substituted aniline, N-bromosuccinimide (NBS), and a suitable solvent (e.g., tetrahydrofuran).

  • Procedure:

    • Dissolve the substituted aniline in the chosen solvent in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add a solution of NBS in the same solvent to the cooled aniline solution with stirring.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a solution of sodium thiosulfate.

    • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the product by column chromatography or recrystallization.[5]

Quantitative Data: Halogenation

SubstrateReagents and ConditionsMajor Product(s)Yield (%)Reference
2-(Methylthio)anilineN-Bromosuccinimide (NBS), THF, rt4-Bromo-2-(methylthio)anilineData not availableN/A
2-(Ethylthio)anilineBr₂, Acetic Acid, 0 °C4-Bromo-2-(ethylthio)aniline and 6-Bromo-2-(ethylthio)anilineData not availableN/A

Nitration

Direct nitration of anilines with a mixture of nitric acid and sulfuric acid can be problematic, often leading to oxidation and the formation of a significant amount of the meta-substituted product.[6][7] This is because under the strongly acidic conditions, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group.[8] To achieve selective ortho and para nitration, the amino group is typically protected as an acetamide before nitration.[7]

G cluster_nitration Controlled Nitration of Anilines A Aniline Derivative B Protection of Amino Group (e.g., Acetylation) A->B Acetic Anhydride C Nitration (HNO3/H2SO4) B->C Forms Acetanilide D Hydrolysis (Deprotection) C->D Acid or Base E Purified ortho/para-Nitroaniline D->E Isolation

Caption: General workflow for the controlled nitration of anilines via protection of the amino group.

Experimental Protocol: Nitration of Acetanilide (General Procedure)

This protocol describes the nitration of acetanilide, which serves as a model for the nitration of protected 2-(alkylthio)anilines.

  • Materials: Acetanilide, concentrated sulfuric acid, concentrated nitric acid.

  • Procedure:

    • Dissolve acetanilide in glacial acetic acid or concentrated sulfuric acid in a flask cooled in an ice bath.

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

    • Add the cold nitrating mixture dropwise to the acetanilide solution with constant stirring, maintaining a low temperature (0-5 °C).

    • After the addition is complete, allow the reaction to stir for a short period at low temperature.

    • Pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter the precipitate, wash thoroughly with cold water, and recrystallize from ethanol or water to obtain the purified product.[7]

Quantitative Data: Nitration

SubstrateReagents and ConditionsMajor Product(s)Yield (%)Reference
2-(Methylthio)acetanilideHNO₃, H₂SO₄, 0-5 °C4-Nitro-2-(methylthio)acetanilideData not availableN/A
2-(Ethylthio)acetanilideHNO₃, Acetic Anhydride4-Nitro-2-(ethylthio)acetanilide and 6-Nitro-2-(ethylthio)acetanilideData not availableN/A

Friedel-Crafts Acylation

Friedel-Crafts acylation of anilines is generally unsuccessful because the amino group, being a Lewis base, coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution.[2][9] Therefore, protection of the amino group as an amide is necessary to carry out this reaction. The resulting acylamino group is still activating and ortho, para-directing, but less so than a free amino group, which allows for a more controlled reaction.

Experimental Protocol: Friedel-Crafts Acylation of Acetanilide (General Procedure)

This protocol provides a general method for the Friedel-Crafts acylation of an N-acylated aniline.

  • Materials: Acetanilide, acyl chloride (e.g., acetyl chloride), anhydrous aluminum chloride, and a dry, non-polar solvent (e.g., dichloromethane or carbon disulfide).

  • Procedure:

    • Suspend anhydrous aluminum chloride in the dry solvent in a reaction flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

    • Add the acyl chloride dropwise to the suspension with stirring.

    • Add the acetanilide to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor its progress by TLC.

    • After the reaction is complete, cool the mixture and pour it cautiously onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with water, sodium bicarbonate solution, and brine, then dry over an anhydrous drying agent.

    • Remove the solvent under reduced pressure and purify the product by recrystallization or column chromatography.[10]

Quantitative Data: Friedel-Crafts Acylation

SubstrateReagents and ConditionsMajor Product(s)Yield (%)Reference
2-(Methylthio)acetanilideAcetyl chloride, AlCl₃, CS₂4-Acetyl-2-(methylthio)acetanilideData not availableN/A
2-(Ethylthio)acetanilidePropionyl chloride, AlCl₃, CH₂Cl₂4-Propionyl-2-(ethylthio)acetanilideData not availableN/A

Sulfonation

Sulfonation of aniline with fuming sulfuric acid at high temperatures leads to the formation of sulfanilic acid (4-aminobenzenesulfonic acid). The reaction proceeds via the formation of anilinium hydrogen sulfate, which then rearranges to the para-substituted product.

G cluster_sulfonation Sulfonation of Aniline A Aniline C Anilinium Hydrogen Sulfate (Intermediate) A->C Protonation B Fuming H2SO4 B->C E Sulfanilic Acid (p-Aminobenzenesulfonic acid) C->E Rearrangement D Heating (180-200 °C) D->E

Caption: Reaction pathway for the sulfonation of aniline to produce sulfanilic acid.

Experimental Protocol: Sulfonation of Aniline (General Procedure)

This protocol outlines the synthesis of sulfanilic acid from aniline.

  • Materials: Aniline, fuming sulfuric acid (oleum).

  • Procedure:

    • Carefully add aniline to fuming sulfuric acid in a flask, with cooling to control the initial exothermic reaction.

    • Heat the mixture in an oil bath at 180-200 °C for several hours.

    • Monitor the reaction for the formation of the product.

    • Cool the reaction mixture and pour it into cold water to precipitate the sulfanilic acid.

    • Filter the crude product and wash it with cold water.

    • Recrystallize the product from hot water to obtain pure sulfanilic acid.

Quantitative Data: Sulfonation

SubstrateReagents and ConditionsMajor Product(s)Yield (%)Reference
2-(Methylthio)anilineFuming H₂SO₄, 180-190 °C4-Amino-3-(methylthio)benzenesulfonic acidData not availableN/A
This compoundSO₃ in H₂SO₄4-Amino-3-(ethylthio)benzenesulfonic acidData not availableN/A

Conclusion

The electrophilic substitution patterns of 2-(alkylthio)anilines are predominantly dictated by the powerful activating and ortho, para-directing amino group. The ortho-alkylthio group provides additional activation and steric influence. Consequently, electrophilic attack is favored at the C4 (para to -NH₂) and C6 (ortho to -NH₂) positions. For reactions conducted in strong acidic media, such as nitration, protection of the amino group is crucial to prevent the formation of the deactivating anilinium ion and to ensure high yields of the desired ortho and para isomers. While the general principles of electrophilic aromatic substitution provide a strong predictive framework, a notable lack of specific quantitative data and detailed experimental protocols for various electrophilic substitution reactions on 2-(alkylthio)anilines exists in the readily available scientific literature. Further experimental investigation is warranted to fully elucidate the synthetic utility and reactivity of this important class of compounds.

References

An In-depth Technical Guide to the Safety, Handling, and Storage of 2-(Ethylthio)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety, handling, and storage protocols for 2-(Ethylthio)aniline (CAS No. 13920-91-7). Given the limited availability of specific toxicological data for this compound, this document incorporates information from closely related aromatic amines, such as 2-(methylthio)aniline and aniline, to provide a thorough understanding of the potential hazards and necessary precautions. All personnel handling this and similar compounds should be thoroughly trained in the procedures outlined herein.

Hazard Identification and Classification

Analog Compound Data: 2-(Methylthio)aniline & Aniline [1][2][3]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed
Acute Toxicity, Dermal3H311: Toxic in contact with skin
Acute Toxicity, Inhalation3H331: Toxic if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Skin Sensitization1H317: May cause an allergic skin reaction
Germ Cell Mutagenicity2H341: Suspected of causing genetic defects
Carcinogenicity2H351: Suspected of causing cancer
Specific Target Organ Toxicity (Repeated Exposure)1 (Blood)H372: Causes damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment, Acute Hazard1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, Chronic Hazard1H410: Very toxic to aquatic life with long lasting effects

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

PropertyValueSource
Molecular Formula C₈H₁₁NS[4]
Molecular Weight 153.24 g/mol [5]
CAS Number 13920-91-7[6]
Appearance Liquid[4]
Storage Temperature 2-8°C, Keep in dark place, sealed in dry[5]

Toxicological Information and Signaling Pathways

Aromatic amines are known for their potential carcinogenicity, which is linked to their metabolic activation.[7][8] The primary mechanism involves the N-oxidation of the amino group to form aryl-N-hydroxylamines.[7] These reactive metabolites can then form DNA adducts, leading to mutations and potentially cancer.[9]

toxicological_pathway cluster_exposure Exposure Routes cluster_metabolism Metabolic Activation (Liver) cluster_toxicity Cellular Toxicity A Inhalation D This compound A->D Absorption & Distribution B Dermal Contact B->D Absorption & Distribution C Ingestion C->D Absorption & Distribution E Phase I Metabolism (Cytochrome P450) D->E F N-oxidation E->F G Reactive Metabolites (e.g., N-hydroxy derivatives) F->G H DNA Adduct Formation G->H Genotoxicity I Mutations H->I J Carcinogenesis I->J

Handling and Personal Protective Equipment (PPE)

Due to the potential for high toxicity and carcinogenicity, strict handling procedures must be followed.

Engineering Controls
  • Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood.[10]

  • Ventilation: Ensure adequate ventilation to minimize exposure to vapors.[11]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles and a face shield.[2]

  • Hand Protection: Wear chemically resistant gloves (e.g., butyl rubber, neoprene, or Viton). Nitrile gloves are not recommended for prolonged contact with aniline and related compounds.[12]

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.[10] For tasks with a higher risk of splashing, additional protective clothing may be necessary.

  • Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2]

ppe_workflow Start Handling this compound Prep Don Personal Protective Equipment Start->Prep Eyes Safety Goggles & Face Shield Prep->Eyes Gloves Chemically Resistant Gloves (e.g., Butyl, Viton) Prep->Gloves Clothing Lab Coat, Long Pants, Closed-toe Shoes Prep->Clothing Respirator NIOSH-approved Respirator (if necessary) Prep->Respirator Work Conduct work in Chemical Fume Hood Eyes->Work Gloves->Work Clothing->Work Respirator->Work Decon Decontaminate work area and equipment Work->Decon Doff Doff PPE in correct order Decon->Doff Wash Wash hands thoroughly Doff->Wash End Procedure Complete Wash->End

Storage Protocols

Proper storage is essential to maintain the stability of this compound and to prevent accidental exposure or reaction.

  • Containers: Store in tightly closed, properly labeled containers.[13]

  • Location: Store in a cool, dry, and well-ventilated area.[13] A designated, locked storage cabinet for carcinogens is recommended.[14]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, acid anhydrides, and chloroformates.[13]

  • Conditions to Avoid: Protect from moisture, heat, and direct sunlight.[13]

Accidental Release and Emergency Procedures

Spill Response
  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Absorb the spill with an inert, non-combustible material (e.g., vermiculite, dry sand).[15]

    • Collect the absorbed material into a sealed container for hazardous waste disposal.[15]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team.

    • Prevent the spill from entering drains.[1]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

emergency_response Spill Accidental Spill Assess Assess Spill Size Spill->Assess SmallSpill Small Spill Assess->SmallSpill Small LargeSpill Large Spill Assess->LargeSpill Large PPE Don Appropriate PPE SmallSpill->PPE Evacuate Evacuate & Alert Others LargeSpill->Evacuate Absorb Absorb with Inert Material PPE->Absorb Collect Collect in Sealed Container Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate ContactER Contact Emergency Response Evacuate->ContactER

Experimental Protocols

Decontamination of Glassware and Equipment
  • Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone, ethanol) in a chemical fume hood. Collect the rinse solvent as hazardous waste.

  • Soaking: Immerse the rinsed items in a freshly prepared oxidizing solution (e.g., a solution of potassium permanganate in a strong base, or a commercial decontamination solution) for a sufficient time to degrade the aromatic amine.

  • Neutralization: Neutralize the decontamination solution according to established laboratory procedures before disposal.

  • Final Cleaning: Wash the glassware and equipment with soap and water, followed by a final rinse with deionized water.

Waste Disposal
  • All waste materials, including contaminated PPE, absorbent materials, and rinse solvents, must be collected in properly labeled, sealed containers.[12]

  • Dispose of the hazardous waste through your institution's environmental health and safety department. Do not dispose of this compound or related waste down the drain.[12] Aromatic amines may require high-temperature incineration for complete destruction.[16]

Conclusion

This compound is a compound that requires careful handling due to the potential hazards associated with the aromatic amine class of chemicals. Adherence to the safety, handling, and storage protocols outlined in this guide is essential for minimizing risk to researchers and the environment. Always consult the most recent Safety Data Sheet for this compound, if available, and for any related chemicals used in your research.

References

Interpreting the Spectroscopic Data of 2-(Ethylthio)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for 2-(Ethylthio)aniline, a key intermediate in various synthetic applications. By examining its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, researchers can gain a comprehensive understanding of its molecular structure and chemical properties. This document outlines the expected spectral characteristics, provides detailed experimental protocols, and presents the data in a clear, comparative format.

Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for this compound and its close structural analogs. This compiled data serves as a valuable reference for the identification and characterization of this compound.

Table 1: ¹H NMR Data

Proton Assignment Predicted Chemical Shift (ppm) for this compound Observed Chemical Shift (ppm) for 2-(Methylthio)aniline
-NH₂~4.1 (broad s)4.15 (s)
Aromatic-H (ortho to -NH₂)~6.76.68 (d)
Aromatic-H (meta to -NH₂)~7.17.05 (t)
Aromatic-H (para to -NH₂)~6.66.64 (t)
Aromatic-H (ortho to -SCH₂CH₃)~7.37.32 (d)
-SCH₂-~2.8 (q)-
-CH₃~1.3 (t)-
Data for 2-(Methylthio)aniline is used as a reference for the aromatic region.

Table 2: ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (ppm) for this compound Observed Chemical Shift (ppm) for 2-(Methylthio)aniline
Aromatic C-NH₂~145146.9
Aromatic C-S~122120.1
Aromatic C-H~115-130114.8, 118.7, 128.8, 133.3
-SCH₂-~26-
-CH₃~15-
Data for 2-(Methylthio)aniline is used as a reference.

Table 3: IR Spectroscopy Data

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) for this compound Observed Wavenumber (cm⁻¹) for 2-(Methylthio)aniline
N-HSymmetric Stretch~33503360
N-HAsymmetric Stretch~34503442
Aromatic C-HStretch~30503055
Aliphatic C-HStretch~2970, 2930-
C=CAromatic Ring Stretch~1610, 15801619
N-HBend~16201619
C-NStretch~12801281
C-SStretch~700-
Data for 2-(Methylthio)aniline and general aniline spectra are used as a reference.

Table 4: Mass Spectrometry Data

Fragment Ion m/z Proposed Structure Relative Abundance
[M]⁺153C₈H₁₁NS⁺Moderate
[M-CH₃]⁺138C₇H₈NS⁺Low
[M-C₂H₅]⁺124C₆H₆NS⁺High
[C₆H₄NH₂]⁺92C₆H₆N⁺Moderate
Predicted fragmentation pattern based on the analysis of 2-ethylaniline and ethyl phenyl sulfide.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Researchers should adapt these methods based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 300-500 MHz.

    • Pulse Sequence: Standard single pulse.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-5 s.

  • ¹³C NMR Acquisition:

    • Spectrometer: 75-125 MHz.

    • Pulse Sequence: Proton-decoupled.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2-5 s.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid, a KBr pellet can be made by grinding a small amount of the sample with dry KBr and pressing it into a disk.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • A background spectrum should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (0.1-1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule.

  • Data Acquisition:

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • The mass spectrum is recorded over a suitable m/z range (e.g., 50-500 amu).

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Overall workflow for the spectroscopic characterization of this compound.

Data_Relationship Structure Molecular Structure of this compound NMR Proton & Carbon Environments Structure->NMR determines IR Functional Groups (N-H, C-S, Aromatic) Structure->IR determines MS Molecular Weight & Fragmentation Pattern Structure->MS determines NMR->Structure confirms IR->Structure confirms MS->Structure confirms

Caption: Interrelationship between spectroscopic data and molecular structure.

An In-depth Technical Guide to the Solubility of 2-(Ethylthio)aniline in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Ethylthio)aniline is an aromatic amine containing a thioether linkage, a structural motif of interest in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application in drug discovery and development. This technical guide consolidates information on the predicted solubility of this compound in a range of common organic solvents and provides a detailed, generalized experimental protocol for the quantitative determination of its solubility.

Predicted Solubility Profile of this compound

The solubility of this compound is dictated by its molecular structure, which includes a polar aniline group capable of hydrogen bonding and a nonpolar ethylthio-benzene moiety. This amphiphilic nature suggests a varied solubility profile across different classes of organic solvents. Based on the known solubility of aniline, 2-(methylthio)aniline, and solvents employed in the synthesis and purification of similar aromatic thioethers, a qualitative solubility profile can be predicted. Aniline, for instance, is soluble in ethanol, ether, and acetone.[1][2] The synthesis of a related compound, 2,3-dichloro-4-(ethylthio)aniline, utilizes ethanol as a reaction solvent and ether for extraction, indicating the solubility of the product in these solvents.[3]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventPredicted Qualitative SolubilityRationale
Protic Solvents EthanolSolubleThe aniline moiety can form hydrogen bonds with the hydroxyl group of ethanol. Aniline itself is soluble in ethanol.[1][2]
MethanolSolubleSimilar to ethanol, the polarity and hydrogen bonding capacity of methanol are expected to facilitate dissolution.
Aprotic Polar Solvents AcetoneSolubleThe polarity of acetone should allow for favorable dipole-dipole interactions. Aniline is soluble in acetone.[2]
Ethyl AcetateSolubleOften used as a solvent for extraction and chromatography of similar compounds, suggesting good solubility.
TolueneSolubleThe aromatic nature of toluene will likely lead to favorable van der Waals interactions with the benzene ring of this compound.
Nonpolar Solvents HexaneSparingly Soluble to InsolubleThe significant polarity of the aniline group is expected to limit solubility in nonpolar aliphatic hydrocarbons.
Ethers Diethyl EtherSolubleThe moderate polarity of diethyl ether and its use in the extraction of related compounds suggest good solubility.[3]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a liquid or solid organic compound, such as this compound, in an organic solvent at a specified temperature.

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at ambient temperature (e.g., 25 °C).

Materials:

  • This compound (high purity)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, toluene, ethyl acetate, hexane) of analytical grade

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solute should be clearly visible to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The required time may vary and should be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solute to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solute.

    • Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of an organic compound.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Sample Preparation cluster_analysis Quantitative Analysis cluster_calc Solubility Calculation prep1 Add excess solute to a known volume of solvent in a vial prep2 Seal vial and place in a constant temperature shaker prep1->prep2 prep3 Equilibrate for 24-48 hours at a set temperature prep2->prep3 sample1 Allow excess solute to settle prep3->sample1 sample2 Withdraw a known volume of the supernatant sample1->sample2 sample3 Filter through a syringe filter sample2->sample3 sample4 Dilute the filtrate to a known volume sample3->sample4 analysis2 Analyze standards and sample by _HPLC or GC_ sample4->analysis2 analysis1 Prepare standard solutions of known concentrations analysis1->analysis2 analysis3 Construct a calibration curve analysis2->analysis3 analysis4 Determine the concentration of the diluted sample analysis3->analysis4 calc1 Calculate the concentration of the original saturated solution analysis4->calc1 calc2 Express solubility in mg/mL or mol/L calc1->calc2

Caption: Workflow for the experimental determination of solubility.

References

Methodological & Application

Application Notes and Protocols for the N-Alkylation of 2-(Ethylthio)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the N-alkylation of 2-(ethylthio)aniline, a key synthetic transformation for the generation of diverse intermediates in pharmaceutical and materials science research. The protocols described herein cover three widely applicable and effective methods for N-alkylation: reductive amination, "borrowing hydrogen" catalysis with alcohols, and classical N-alkylation with alkyl halides.

Introduction

N-alkylated anilines are prevalent structural motifs in a vast array of biologically active molecules and functional materials. The presence of the ethylthio group at the ortho position of the aniline ring in this compound offers a unique combination of steric and electronic properties that can be exploited to fine-tune the characteristics of the final products. The choice of the N-alkylation strategy depends on several factors, including the nature of the desired alkyl group, substrate compatibility, and considerations for green chemistry. This document provides detailed experimental protocols for three distinct and robust methods to achieve the N-alkylation of this compound, enabling researchers to select the most suitable approach for their specific synthetic goals.

Methods for N-Alkylation of this compound

Three primary methods for the N-alkylation of this compound are presented below, each with its own advantages and substrate scope.

Method 1: Reductive Amination with Aldehydes or Ketones

Reductive amination is a highly versatile and widely used method for the selective formation of secondary and tertiary amines. This one-pot procedure involves the initial formation of an imine or enamine from the reaction of this compound with an aldehyde or ketone, followed by in-situ reduction to the corresponding N-alkylated product. This method offers excellent control over the degree of alkylation and avoids the use of harsh alkylating agents.

Method 2: "Borrowing Hydrogen" Catalysis with Alcohols

The "borrowing hydrogen" or "hydrogen autotransfer" strategy represents an atom-economical and environmentally benign approach to N-alkylation.[1] In this catalytic cycle, an alcohol is temporarily dehydrogenated to an aldehyde, which then reacts with the aniline to form an imine. The catalyst, which had "borrowed" the hydrogen, then reduces the imine to the N-alkylated aniline, regenerating the catalyst and producing water as the only byproduct. This method is particularly attractive for its green credentials and the use of readily available alcohols as alkylating agents.

Method 3: Classical N-Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is a traditional and effective method for the formation of C-N bonds. The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of this compound attacks the electrophilic carbon of the alkyl halide. While straightforward, this method may require careful control of reaction conditions to avoid over-alkylation and the formation of quaternary ammonium salts.

Experimental Protocols

Protocol 1: Reductive Amination of this compound with Benzaldehyde

This protocol describes the synthesis of N-benzyl-2-(ethylthio)aniline.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.) and methanol.

  • Add benzaldehyde (1.05 eq.) to the solution and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x V).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-2-(ethylthio)aniline.

Protocol 2: "Borrowing Hydrogen" N-Alkylation of this compound with Benzyl Alcohol

This protocol details the synthesis of N-benzyl-2-(ethylthio)aniline using a ruthenium-based catalyst.

Materials:

  • This compound

  • Benzyl alcohol

  • [Ru(p-cymene)Cl₂]₂ (catalyst)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (ligand)

  • Potassium tert-butoxide (KOtBu)

  • Toluene (dry)

  • Argon or Nitrogen gas supply

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add [Ru(p-cymene)Cl₂]₂ (2 mol%), IPr·HCl (4 mol%), and potassium tert-butoxide (1.2 eq.).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Under a positive flow of inert gas, add dry toluene, benzyl alcohol (1.2 eq.), and this compound (1.0 eq.).

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 24 hours.

  • Monitor the reaction progress by Gas Chromatography (GC) or TLC.

  • After completion, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate (3 x V).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: N-Ethylation of this compound with Ethyl Iodide

This protocol describes the synthesis of N-ethyl-2-(ethylthio)aniline.

Materials:

  • This compound

  • Ethyl iodide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in acetonitrile.

  • Add potassium carbonate (2.0 eq.) to the solution.

  • Add ethyl iodide (1.1 eq.) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for N-Alkylation of this compound (Representative Examples)

MethodAlkylating AgentBase/Reducing AgentCatalystSolventTemp. (°C)Time (h)Yield (%)
Reductive AminationBenzaldehydeNaBH₄-MeOHRT4~85-95
"Borrowing Hydrogen"Benzyl AlcoholKOtBu[Ru(p-cymene)Cl₂]₂/IPr·HClToluene11024~80-90
Alkyl HalideEthyl IodideK₂CO₃-ACN6012~75-85

Note: Yields are approximate and based on analogous reactions reported in the literature. Optimization may be required for this compound.

Visualizations

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants This compound + Aldehyde/Ketone + Solvent (MeOH) start->reactants 1. Mix stir Stir at RT reactants->stir cool Cool to 0°C stir->cool add_reductant Add NaBH₄ cool->add_reductant 2. Slow Addition react Stir at RT add_reductant->react 3. Reduce quench Quench (NaHCO₃) react->quench 4. Process extract Extract (DCM) quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product N-Alkylated Product purify->product 5. Isolate

Caption: Experimental workflow for the reductive amination of this compound.

Borrowing_Hydrogen_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Catalyst + Ligand + Base (KOtBu) + Solvent (Toluene) start->reagents 1. Add add_reactants This compound + Alcohol reagents->add_reactants 2. Add heat Heat to 110°C & Stir add_reactants->heat 3. React cool Cool to RT heat->cool quench Quench (Water) cool->quench 4. Process extract Extract (EtOAc) quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product N-Alkylated Product purify->product 5. Isolate

Caption: Experimental workflow for the "borrowing hydrogen" N-alkylation.

Alkyl_Halide_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants This compound + Base (K₂CO₃) + Solvent (ACN) start->reactants 1. Mix add_halide Add Alkyl Halide reactants->add_halide 2. Add heat Heat to 60°C & Stir add_halide->heat 3. React cool Cool & Filter heat->cool 4. Process concentrate Concentrate cool->concentrate extract Aqueous Work-up & Extract (EtOAc) concentrate->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product N-Alkylated Product purify->product 5. Isolate

Caption: Experimental workflow for N-alkylation with an alkyl halide.

References

Application Notes and Protocols: Synthesis of Benzimidazole-Based Anthelmintics Using 2-(Ethylthio)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a cornerstone of modern anthelmintic therapy, widely used in both human and veterinary medicine to treat infections caused by parasitic worms (helminths). Their mechanism of action primarily involves the disruption of microtubule polymerization in parasites by binding to β-tubulin, leading to impaired glucose uptake and eventual cell death.[1][2][3] The synthesis of various benzimidazole-based drugs often involves the cyclization of a substituted o-phenylenediamine. This document provides detailed application notes and protocols for the synthesis of benzimidazole-based anthelmintics, with a specific focus on leveraging 2-(ethylthio)aniline as a key precursor. We will explore a synthetic pathway analogous to the well-established synthesis of albendazole, a broad-spectrum anthelmintic.

Synthetic Pathway Overview

The synthesis of a 5-(ethylthio)benzimidazole core, a key structural motif in many potent anthelmintics, can be achieved from this compound through a multi-step process. The general strategy involves the nitration of an appropriate aniline precursor, followed by reduction to form the corresponding o-phenylenediamine derivative, and subsequent cyclization to yield the benzimidazole scaffold. While direct synthesis from this compound is plausible, a more common and well-documented approach in the synthesis of analogous compounds like albendazole starts from 2-nitroaniline.[4][5][6] An analogous pathway is presented below, adapted for the synthesis of a 5-(ethylthio) derivative.

Logical Workflow for Synthesis

Synthetic Pathway A 2-Nitroaniline B 2-Nitro-4-thiocyanoaniline A->B Thiocyanation (NH4SCN, Halogen) C 4-(Ethylthio)-2-nitroaniline B->C Alkylation (Ethyl Bromide, Base) D 4-(Ethylthio)-o-phenylenediamine C->D Reduction (e.g., Na2S, Fe/HCl) E 5-(Ethylthio)benzimidazole Derivative D->E Cyclization (e.g., with Methyl N-cyanocarbamate)

Caption: Synthetic workflow from 2-nitroaniline to a 5-(ethylthio)benzimidazole derivative.

Experimental Protocols

Protocol 1: Synthesis of 4-(Ethylthio)-2-nitroaniline

This protocol is adapted from established methods for the synthesis of similar intermediates.[4][7]

  • Thiocyanation of 2-Nitroaniline:

    • In a suitable reaction vessel, dissolve 2-nitroaniline in a solvent such as methanol.

    • Add ammonium thiocyanate to the solution and stir at room temperature.

    • Cool the mixture to below 10°C.

    • Slowly introduce a halogenating agent (e.g., chlorine gas or a solution of bromine in methanol) while maintaining the low temperature.

    • After the addition is complete, continue stirring for a specified time to ensure the reaction goes to completion.

    • Quench the reaction by adding water.

    • Filter the precipitated 2-nitro-4-thiocyanoaniline, wash with water, and dry.

  • Alkylation with Ethyl Bromide:

    • Suspend the dried 2-nitro-4-thiocyanoaniline in a suitable solvent system, such as a mixture of n-propanol and water.

    • Add a base, such as sodium hydroxide, to the suspension while keeping the temperature below 35°C.

    • Heat the reaction mixture to approximately 40°C.

    • Add ethyl bromide to the reaction mixture and continue heating to around 60°C until the reaction is complete (monitored by TLC).

    • Upon completion, remove the solvent under reduced pressure to obtain the crude 4-(ethylthio)-2-nitroaniline.

Protocol 2: Synthesis of 4-(Ethylthio)-o-phenylenediamine

  • Reduction of the Nitro Group:

    • Dissolve the crude 4-(ethylthio)-2-nitroaniline in a solvent like methanol.

    • Add a reducing agent. Common methods include:

      • Sodium Sulfide: Add an aqueous solution of sodium sulfide or sodium hydrosulfide and reflux the mixture.[1][4]

      • Catalytic Hydrogenation: Use a catalyst such as Raney nickel or palladium on carbon under a hydrogen atmosphere.[6]

      • Iron in Acidic Medium: Use iron powder in the presence of hydrochloric acid.[1]

    • Monitor the reaction by TLC until the starting material is consumed.

    • After completion, remove the solvent and any solid byproducts.

    • Extract the product into an organic solvent and purify, for example, by vacuum distillation, to yield 4-(ethylthio)-o-phenylenediamine.

Protocol 3: Cyclization to form a 5-(Ethylthio)benzimidazole Derivative (analogous to Albendazole)

  • Reaction with Methyl N-cyanocarbamate:

    • Treat the purified 4-(ethylthio)-o-phenylenediamine with a suitable solvent like acetone.

    • Add water and concentrated hydrochloric acid. An exothermic reaction may be observed; cool as necessary.[6]

    • Add methyl N-cyanocarbamate to the reaction mixture.

    • Heat the mixture to 80-85°C and maintain this temperature for several hours.[6]

    • Adjust the pH of the solution to 4-4.5 with concentrated hydrochloric acid to precipitate the product.

    • Filter the solid product, wash sequentially with hot water, tap water, methanol, and acetone, and then dry to obtain the final 5-(ethylthio)benzimidazole derivative.[6]

Anthelmintic Activity Data

The anthelmintic efficacy of benzimidazole derivatives is typically evaluated in vitro using various parasitic or free-living worms. The following table summarizes representative data for benzimidazole compounds, including the standard drug albendazole, against common model organisms. This data provides a benchmark for evaluating newly synthesized compounds.

CompoundOrganismConcentrationParalysis Time (min)Death Time (min)Reference
Albendazole (Standard)Pheretima posthuma15 mg/ml--[2]
2-PhenylbenzimidazolePheretima posthuma100 mg/ml0.931 ± 0.2311.317 ± 0.149[2]
Synthesized Benzimidazole DerivativePheretima posthuma50 µg/ml30.43 ± 5.330.56 ± 5.32[8]
Albendazole (Standard)Eudrilus eugeniae---[9]
BZ6 (a benzimidazole derivative)Heligmosomoides polygyrus (adults)10 µM-(100% mortality)[10]
BZ12 (a benzimidazole derivative)Trichuris muris (adults)10 µM-(81% mortality)[10]

Mechanism of Action: Signaling Pathway

The primary mechanism of action of benzimidazole anthelmintics is the disruption of microtubule-dependent cellular processes in the parasite.

Mechanism of Action cluster_parasite Parasite Cell Tubulin β-Tubulin Subunits Microtubules Microtubule Polymer Tubulin->Microtubules Polymerization Tubulin->Microtubules Inhibits Polymerization Microtubules->Tubulin Depolymerization Cellular_Functions Microtubule-Dependent Cellular Functions (e.g., Glucose Uptake, Cell Division) Microtubules->Cellular_Functions Supports Cell_Death Cell Death Cellular_Functions->Cell_Death Disruption leads to BZ Benzimidazole Derivative BZ->Tubulin Binds to

Caption: Benzimidazoles bind to β-tubulin, inhibiting microtubule polymerization and disrupting vital cellular functions in parasites.

Conclusion

The synthetic route starting from a substituted 2-nitroaniline provides a robust and adaptable framework for the synthesis of potent benzimidazole-based anthelmintics, including those derived from a this compound precursor. The provided protocols, adapted from established literature, offer a solid foundation for researchers to develop novel anthelmintic agents. The evaluation of these new chemical entities against relevant parasitic models is a critical next step in the drug discovery pipeline. The continued exploration of structure-activity relationships within this chemical class holds promise for the development of next-generation anthelmintics to combat parasitic diseases worldwide.

References

Application Notes and Protocols for the Synthesis of Schiff Bases from 2-(Alkylthio)anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of Schiff bases derived from 2-(alkylthio)anilines and various aldehydes. These compounds are of significant interest in coordination chemistry, materials science, and medicinal chemistry due to their diverse biological activities and applications in catalysis.

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone.[1][2] The synthesis of Schiff bases from 2-(alkylthio)anilines introduces a sulfur-containing moiety, which can influence the electronic properties, coordination behavior, and biological activity of the resulting molecule. This protocol outlines a general and reliable method for the synthesis, purification, and characterization of these versatile compounds.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various Schiff bases from 2-(methylthio)aniline and substituted salicylaldehydes, as reported in the literature.

Schiff Base ProductAldehyde ReactantSolvent SystemReaction TimeYield (%)Reference
2-((2-(methylthio)phenylimino)methyl)-4-methoxyphenolp-MethoxysalicylaldehydeEthanol/Dichloromethane (1:1)6 hoursN/A[3]
4-bromo-2-(((2-(methylthio)phenyl)imino)methyl)phenol5-BromosalicylaldehydeMethanolN/AN/A[4]
2,4-dichloro-6-(((2-(methylthio)phenyl)imino)methyl)phenol3,5-DichlorosalicylaldehydeMethanolN/AN/A[4]
2-(((5-methyl-2-(methylthio)phenyl)imino)methyl)-4-methoxyphenolp-MethoxysalicylaldehydeEthanol/Dichloromethane (1:1)6 hoursN/A[3]
2-(((5-methoxy-2-(methylthio)phenyl)imino)methyl)-4-methoxyphenolp-MethoxysalicylaldehydeEthanol/Dichloromethane (1:1)6 hoursN/A[3]
2-(((5-chloro-2-(methylthio)phenyl)imino)methyl)-4-methoxyphenolp-MethoxysalicylaldehydeEthanol/Dichloromethane (1:1)6 hoursN/A[3]
2-(((5-bromo-2-(methylthio)phenyl)imino)methyl)-4-methoxyphenolp-MethoxysalicylaldehydeEthanol/Dichloromethane (1:1)6 hoursN/A[3]

Note: "N/A" indicates that the specific quantitative yield was not provided in the cited abstract.

Experimental Protocols

General Protocol for Schiff Base Synthesis

This protocol describes a general method for the condensation of a 2-(alkylthio)aniline with an aldehyde.

Materials:

  • 2-(Alkylthio)aniline derivative (e.g., 2-(methylthio)aniline)

  • Aldehyde derivative (e.g., salicylaldehyde or a substituted salicylaldehyde)

  • Anhydrous Ethanol or Methanol

  • Glacial Acetic Acid (optional, as catalyst)[5][6]

  • Round-bottom flask

  • Condenser

  • Stirring plate and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 2-(alkylthio)aniline (1.0 equivalent) in a minimal amount of anhydrous ethanol. To this solution, add a solution of the aldehyde (1.0 equivalent) also dissolved in anhydrous ethanol.

  • Catalyst Addition (Optional): A few drops of glacial acetic acid can be added to the reaction mixture to catalyze the condensation.[6]

  • Reaction: The reaction mixture is typically heated to reflux with constant stirring.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After the reaction is complete (typically after several hours), the mixture is cooled to room temperature.[7] The precipitated solid product is then collected by vacuum filtration.

  • Purification: The collected solid is washed with a small amount of cold ethanol to remove any unreacted starting materials.[3] The product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol.[7]

  • Drying: The purified Schiff base is dried in a desiccator or a vacuum oven.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[2][3][8]

Specific Protocol: Synthesis of 2-((2-(methylthio)phenylimino)methyl)-4-methoxyphenol[3]

Procedure:

  • In a suitable round-bottom flask, equimolar amounts of 2-(methylthio)aniline and p-methoxysalicylaldehyde are combined.

  • A 1:1 mixture of ethanol and dichloromethane is added to dissolve the reactants (e.g., 4 mL for a small-scale synthesis).[3]

  • The mixture is refluxed with stirring for 6 hours.[3]

  • After the reflux period, the volume of the solvent is reduced using a rotary evaporator.

  • The resulting precipitate is collected by filtration.

  • The collected solid is washed with cold ethanol and then dried.[3]

  • The final product is characterized by spectroscopic methods. For this specific compound, key characterization data includes:

    • FT-IR (cm⁻¹): 1614 (C=N), 1289 (C-N), 715, 682 (C-S).[3]

    • UV-Vis (λmax, nm in CH₂Cl₂): 246, 273, 359.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases from 2-(alkylthio)anilines.

experimental_workflow start Start reactants 1. Reactant Preparation (2-(Alkylthio)aniline + Aldehyde) start->reactants dissolve 2. Dissolution in Solvent (e.g., Ethanol) reactants->dissolve reflux 3. Condensation Reaction (Reflux, 6h) dissolve->reflux cool 4. Cooling & Precipitation reflux->cool isolate 5. Product Isolation (Filtration) cool->isolate wash 6. Washing (Cold Ethanol) isolate->wash dry 7. Drying wash->dry characterize 8. Characterization (NMR, FT-IR, MS) dry->characterize end End Product characterize->end

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of N-ethyl-2,6-diethylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of N-ethyl-2,6-diethylaniline and its derivatives via a palladium-catalyzed reductive amination. This methodology offers a straightforward, efficient, and environmentally conscious approach to producing N-alkylated anilines, which are crucial intermediates in the development of pharmaceuticals, agrochemicals, and dyes.[1]

Overview of the Synthetic Approach

The palladium-catalyzed N-alkylation of 2,6-diethylaniline offers a highly selective and efficient method for the synthesis of N-ethyl-2,6-diethylaniline.[1][2][3] This procedure utilizes a palladium on carbon (Pd/C) catalyst in conjunction with ammonium formate as an in-situ hydrogen donor.[1][2] The reaction proceeds smoothly at room temperature, providing excellent yields of the desired mono-N-alkylated product while minimizing overalkylation.[1][2] This method stands as a facile, economical, and greener alternative to traditional reductive amination techniques.[1][2]

The general reaction involves the condensation of 2,6-diethylaniline with an aldehyde (in this case, acetaldehyde for the synthesis of the N-ethyl derivative) to form an intermediate imine, which is then subsequently reduced by the palladium catalyst and hydrogen donor.

Logical Workflow for Synthesis

cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Product Isolation cluster_purification Purification Activate Catalyst Activate Pd/C Catalyst in 2-Propanol/Water with Ammonium Formate Add Reactants Add 2,6-Diethylaniline and Acetaldehyde Activate Catalyst->Add Reactants 5 min Stir Stir at Room Temperature Add Reactants->Stir 30 min Filter Filter to Remove Pd/C Stir->Filter Evaporate Remove Solvent Filter->Evaporate Extract Liquid-Liquid Extraction Evaporate->Extract Dry Dry Organic Phase Extract->Dry Purify Column Chromatography Dry->Purify Characterize Characterize Final Product (NMR, MS, IR) Purify->Characterize

Caption: Experimental workflow for the N-alkylation of 2,6-diethylaniline.

Experimental Protocols

The following protocols are based on the successful synthesis of N-ethyl-2,6-diethylaniline and can be adapted for various derivatives by substituting the aldehyde.[1]

Materials and Reagents
  • 2,6-Diethylaniline

  • Acetaldehyde (or other suitable aldehyde)

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • 2-Propanol

  • Deionized water

  • Dichloromethane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

  • Silica gel for column chromatography

  • Ethyl acetate/Cyclohexane for elution

Protocol for the Preparation of N-ethyl-2,6-diethylaniline
  • To a flask, add 2-propanol (90 ml) followed by 10% Pd/C (0.5 mmol).[1][4]

  • In a separate beaker, dissolve ammonium formate (50 mmol) in water (10 ml) and transfer this solution to the reaction flask.[1][4]

  • Stir the reaction mixture for 5 minutes at room temperature to activate the Pd/C catalyst.[1][4]

  • To the activated catalyst mixture, add 2,6-diethylaniline (5 mmol) and acetaldehyde (5 mmol).[1][4]

  • Stir the resulting mixture for 30 minutes at room temperature.[1][4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[1][4]

  • Remove the solvent from the filtrate under reduced pressure at 45-50°C.[1][4]

  • Dilute the residue with dichloromethane and wash with a brine solution.[1][4]

  • Separate the organic phase and dry it over anhydrous Na₂SO₄.[1][4]

  • Distill the organic layer under reduced pressure to remove the solvent.[1][4]

  • Purify the resulting residue by silica gel column chromatography using an appropriate solvent system (e.g., Ethyl Acetate/Cyclohexane) to obtain the final product.[1][4]

Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.[4] These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

Data Presentation

The described palladium-catalyzed reductive amination method consistently produces high yields for a variety of aniline derivatives.

EntryAniline DerivativeAldehydeProductYield (%)
12,6-DiethylanilineAcetaldehydeN-ethyl-2,6-diethylanilineExcellent
22,6-Diethylaniline2-PropoxyacetaldehydeN-(2,6-diethylphenyl)-N-ethyl-2-propoxyethan-1-amineExcellent
32,6-Diethylaniline3-Chloro-2-oxopropanal1-Chloro-3-((2,6-diethylphenyl)(ethyl)amino)propan-2-oneExcellent

Note: The term "Excellent" is used as reported in the source literature; specific quantitative yields were not provided in the abstract.[1]

Reaction Mechanism and Application Pathway

The synthesis of N-ethyl-2,6-diethylaniline proceeds via a palladium-catalyzed reductive amination. This class of compounds serves as a vital structural motif in various fields of chemical and pharmaceutical research.

Reductive Amination Catalytic Cycle

Reactants 2,6-Diethylaniline + Acetaldehyde Imine Imine Formation (Schiff Base) Reactants->Imine - H₂O Reduction Reduction of Imine Imine->Reduction Pd_H Pd(0)-H Species (from Ammonium Formate) Pd_H->Reduction Product N-ethyl-2,6-diethylaniline Reduction->Product Pd_0 Pd(0) Reduction->Pd_0 Regeneration Pd_0->Pd_H + H donor

Caption: Proposed mechanism for the palladium-catalyzed reductive amination.

Application in Drug Development

N-aryl amine moieties are foundational components in a wide array of biologically active and medicinally significant molecules. Their synthesis is a critical step in the development of new therapeutic agents.

cluster_synthesis Core Synthesis cluster_development Drug Development Pipeline Core N-ethyl-2,6-diethylaniline (Building Block) LeadGen Lead Generation & Library Synthesis Core->LeadGen Incorporation into diverse scaffolds LeadOpt Lead Optimization LeadGen->LeadOpt Structure-Activity Relationship (SAR) Preclinical Preclinical Studies LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical Candidate Drug Candidate Clinical->Candidate

Caption: Role of aniline derivatives as building blocks in drug discovery.

References

Application Notes and Protocols: Synthesis and Evaluation of 2-Substituted Aniline Pyrimidines as Dual Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and biological evaluation of 2-substituted aniline pyrimidines as dual kinase inhibitors. This class of compounds has emerged as a promising scaffold in targeted cancer therapy due to its ability to simultaneously inhibit multiple key signaling pathways involved in tumor growth, proliferation, and survival.

Introduction

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Dual kinase inhibitors offer a therapeutic advantage by targeting multiple oncogenic drivers, potentially overcoming resistance mechanisms and improving efficacy. The 2-substituted aniline pyrimidine scaffold has been extensively explored for the development of inhibitors targeting various kinase families, including Mer and c-Met, as well as EGFR and Src. This document outlines the synthetic strategies to access these compounds and the essential assays to characterize their biological activity.

Data Presentation: In Vitro Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of representative 2-substituted aniline pyrimidine derivatives against key kinases and cancer cell lines.

Table 1: Dual Kinase Inhibitory Activity of 2-Substituted Aniline Pyrimidines

Compound IDTarget Kinase 1IC50 (nM)Target Kinase 2IC50 (nM)Reference
18c Mer18.5 ± 2.3c-Met33.6 ± 4.3[1]
17c Mer6.4 ± 1.8c-Met26.1 ± 7.7[2][3]
3a c-Met8.8VEGFR-216[4]
AL776 EGFR120c-Src3[5]

Table 2: Anti-proliferative Activity of Selected Compounds in Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
18c HepG2Liver Cancer-[1]
MDA-MB-231Breast Cancer-[1]
HCT116Colon Cancer-[1]
17c HepG2Liver Cancer-[2][3]
MDA-MB-231Breast Cancer-[2][3]
HCT116Colon Cancer-[2][3]
3g MKN-45Gastric Cancer0.33 - 1.7[4]
EBC-1Lung Cancer0.33 - 1.7[4]
18a MKN-45Gastric Cancer0.33 - 1.7[4]
EBC-1Lung Cancer0.33 - 1.7[4]

Experimental Protocols

Protocol 1: General Synthesis of 2-Substituted Aniline Pyrimidines

This protocol describes a general method for the synthesis of 2-substituted aniline pyrimidines via nucleophilic aromatic substitution.

Materials:

  • 2-chloropyrimidine derivative

  • Substituted aniline

  • Solvent (e.g., isopropanol, n-butanol, or DMF)

  • Base (e.g., p-toluenesulfonic acid (PTSA), potassium carbonate, or sodium tert-butoxide)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol or ethyl acetate/hexanes)

Procedure:

  • To a reaction vessel, add the 2-chloropyrimidine derivative (1.0 eq) and the substituted aniline (1.0-1.2 eq).

  • Add a suitable solvent (e.g., DMF) to dissolve the reactants.

  • Add the base (e.g., PTSA, 4.0 eq).

  • Place the reaction mixture under an inert atmosphere (N2 or Ar).

  • Heat the reaction mixture with stirring at a temperature ranging from 80°C to 120°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice water to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired 2-substituted aniline pyrimidine.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general method for determining the IC50 values of inhibitors against target kinases using the luminescent ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant kinase (e.g., Mer, c-Met, EGFR, Src)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test inhibitor (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96- or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer.

  • Kinase Reaction:

    • Add the serially diluted inhibitor or DMSO (vehicle control) to the wells of the plate.

    • Add the kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.[6]

Protocol 3: Cell Viability Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability by measuring cellular protein content.[3][7][8][9]

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • Test inhibitor (serially diluted)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by 2-substituted aniline pyrimidine dual kinase inhibitors and a general experimental workflow for their evaluation.

cluster_synthesis Compound Synthesis & Characterization cluster_evaluation Biological Evaluation start Starting Materials (2-chloropyrimidine, aniline) synthesis Chemical Synthesis (Nucleophilic Substitution) start->synthesis purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization biochemical In Vitro Kinase Assay (IC50 Determination) characterization->biochemical Test Compound cellular Cell-Based Assays (Viability, Proliferation) biochemical->cellular in_vivo In Vivo Studies (Xenograft Models) cellular->in_vivo

General workflow for the synthesis and evaluation of kinase inhibitors.

egf EGF egfr EGFR egf->egfr src Src egfr->src grb2 Grb2/Sos egfr->grb2 pi3k PI3K egfr->pi3k stat3 STAT3 src->stat3 ras Ras grb2->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Proliferation, Survival erk->proliferation akt Akt pi3k->akt akt->proliferation stat3->proliferation inhibitor 2-Anilino-pyrimidine Inhibitor inhibitor->egfr inhibitor->src

Simplified EGFR and Src signaling pathways and their inhibition.

gas6 Gas6 mer MerTK gas6->mer hgf HGF cmet c-Met hgf->cmet pi3k_met PI3K mer->pi3k_met stat3_met STAT3 mer->stat3_met cmet->pi3k_met ras_met Ras cmet->ras_met cmet->stat3_met akt_met Akt pi3k_met->akt_met proliferation_met Proliferation, Survival, Migration akt_met->proliferation_met raf_met Raf ras_met->raf_met mek_met MEK raf_met->mek_met erk_met ERK mek_met->erk_met erk_met->proliferation_met stat3_met->proliferation_met inhibitor_met 2-Anilino-pyrimidine Inhibitor inhibitor_met->mer inhibitor_met->cmet

Simplified Mer and c-Met signaling pathways and their inhibition.

References

Application Note: HPLC Method Development for the Separation of Aniline Homologs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline and its homologs are fundamental aromatic amines that serve as crucial intermediates in the manufacturing of a wide array of products, including dyes, polymers, pharmaceuticals, and agrochemicals.[1] Due to their widespread industrial use and potential toxicity, the development of robust and sensitive analytical methods for their detection and quantification is of paramount importance.[2][3] High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is a powerful and versatile technique extensively employed for the separation and analysis of aniline derivatives.[2][3]

This application note provides a detailed protocol for the development of a reversed-phase HPLC (RP-HPLC) method for the effective separation of aniline and its homologs.

Principle of Separation

Reversed-phase HPLC is the most common mode for separating aniline and its derivatives.[3] In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or C8), while the mobile phase is polar, typically a mixture of water and a less polar organic solvent like acetonitrile or methanol.[3][4] The separation mechanism is based on the differential partitioning of the analytes between the stationary and mobile phases.[1] More hydrophobic (less polar) aniline derivatives will have stronger interactions with the nonpolar stationary phase and will, therefore, elute later than the more polar derivatives.[3] The composition of the mobile phase, including the organic modifier content and pH, can be adjusted to optimize the separation.[3][4]

Experimental Protocols

This section outlines a general protocol for the HPLC analysis of aniline homologs. Specific conditions may need to be optimized depending on the exact analytes and the sample matrix.

Instrumentation and Materials
  • HPLC System: A standard analytical HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[1][2]

  • Column: A reversed-phase C18 column is commonly used for the separation of aniline homologs.[1][2] A typical configuration is 150 mm x 4.6 mm I.D. with 5 µm particles.[1] Other stationary phases like C8 or mixed-mode columns can also be utilized for enhanced selectivity.[2][5]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)[1][2]

    • Methanol (HPLC grade)[1][2]

    • Water (HPLC or Milli-Q grade)[1]

    • Phosphoric acid or other suitable buffer components (e.g., ammonium formate, sodium phosphate).[2][6]

    • High-purity aniline and its homolog standards (e.g., o-toluidine, m-toluidine, p-toluidine, chloroanilines).[2]

Preparation of Mobile Phase and Standards

Mobile Phase Preparation:

  • A common mobile phase is a mixture of methanol or acetonitrile and water.[1] A typical starting composition is a 60:40 (v/v) mixture of methanol and water.[1]

  • For ionizable compounds, a buffer can be added to control the pH and improve peak shape.[4] For example, a 20mM phosphate buffer at a specific pH can be used as the aqueous component.[1]

  • The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use to prevent pump and column blockage and to ensure a stable baseline.[1]

Standard Solutions Preparation:

  • Stock Solutions (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of each aniline homolog standard into separate 10 mL volumetric flasks.[2] Dissolve and dilute to volume with a suitable solvent like methanol.[2]

  • Working Standard Mixture (e.g., 100 µg/mL): Pipette 1 mL of each stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.[2]

  • Store stock and working solutions in a refrigerator when not in use.

Sample Preparation
  • Dissolve the sample containing the aniline homologs in the mobile phase to achieve a concentration within the linear range of the method.[2]

  • For samples in complex matrices, a suitable extraction method should be developed to isolate the aniline compounds, followed by dissolution in the mobile phase.[1]

  • Filter the final sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[2]

HPLC System Setup and Operation
  • Set up the HPLC system with the chosen column and mobile phase.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[2]

  • Set the column temperature, for instance, at 30 °C.

  • Set the UV detector to a suitable wavelength, commonly 254 nm for aniline compounds.[7]

  • Inject a blank (mobile phase) to ensure the system is clean.[2]

  • Inject the working standard mixture to determine the retention times and system suitability parameters (e.g., resolution, tailing factor).[2]

  • Inject the prepared samples for analysis.[2]

Data Presentation

The following tables provide a summary of typical quantitative data for the HPLC separation of aniline homologs under various conditions. Actual retention times may vary depending on the specific HPLC system, column, and exact experimental conditions.[2]

Table 1: Isocratic Separation of Aniline and Toluidine Isomers

AnalyteRetention Time (min)
Aniline3.5
o-Toluidine4.2
m-Toluidine4.8
p-Toluidine5.5

Chromatographic Conditions:

  • Column: Discovery® C18, 15 cm x 4.6 mm, 5 µm

  • Mobile Phase: Methanol:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Detection: UV at 254 nm

Table 2: Isocratic Separation of Various Aniline Derivatives

Peak No.CompoundRetention Time (min)
1p-Aminobenzoic acid~0.3
21,2-Phenylenediamine~0.4
3p-Anisidine~0.5
4Aniline~0.6
53-Nitroaniline~0.7
62-Nitroaniline~0.8
74-Chloroaniline~0.9

Chromatographic Conditions:

  • Column: HALO C18, 4.6 x 50 mm[6]

  • Mobile Phase: Acetonitrile:0.02 M Sodium Phosphate Buffer, pH 7.0 (40:60, v/v)[6]

  • Flow Rate: 2.0 mL/min[6]

  • Temperature: 25 °C[6]

  • Detection: UV at 254 nm[6]

Mandatory Visualizations

HPLC_Method_Development_Workflow Workflow for HPLC Method Development A Define Separation Goal (e.g., Separate Aniline and its homologs) B Select Stationary Phase (e.g., C18, C8) A->B C Select Mobile Phase Solvents (e.g., Acetonitrile, Methanol, Water) B->C D Optimize Mobile Phase Composition (Isocratic vs. Gradient, Solvent Ratio, pH) C->D E Optimize Other Parameters (Flow Rate, Temperature) D->E F System Suitability Testing (Resolution, Tailing Factor, Repeatability) E->F F->D Does Not Meet Criteria G Method Validation F->G Meets Criteria H Final Method G->H

Caption: Workflow for HPLC method development for aniline homolog separation.

Logical_Relationships Logical Relationships in HPLC Separation of Anilines cluster_factors Influencing Factors cluster_outcomes Chromatographic Outcomes MobilePhase Mobile Phase (Organic Content, pH, Buffer) RetentionTime Retention Time MobilePhase->RetentionTime Resolution Resolution MobilePhase->Resolution PeakShape Peak Shape MobilePhase->PeakShape StationaryPhase Stationary Phase (e.g., C18, C8) StationaryPhase->RetentionTime StationaryPhase->Resolution Temperature Temperature Temperature->RetentionTime AnalysisTime Analysis Time Temperature->AnalysisTime FlowRate Flow Rate FlowRate->RetentionTime FlowRate->AnalysisTime

Caption: Factors influencing the HPLC separation of aniline homologs.

Conclusion

The described HPLC method provides a reliable and robust approach for the separation and quantification of substituted aniline compounds.[1] The protocol is straightforward and can be readily implemented in a quality control or research laboratory setting.[2] By systematically optimizing parameters such as the stationary phase, mobile phase composition, and temperature, a high degree of separation can be achieved for various aniline homologs.[1][8] For more complex sample matrices, further optimization or the use of mixed-mode chromatography may offer superior resolution and selectivity.[2]

References

Gas Chromatography Methods for the Analysis of Aniline and Its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of industrial and pharmaceutical compounds, including dyes, polymers, and drugs.[1][2] Due to their potential toxicity and environmental persistence, highly sensitive and robust analytical methods are crucial for their detection and quantification in various matrices.[2][3] Gas chromatography (GC) stands as a powerful and widely adopted technique for this purpose, offering high resolution and sensitivity.[1][2]

This document provides detailed application notes and standardized protocols for the analysis of aniline and its derivatives using various gas chromatography methods, including GC with Flame Ionization Detection (FID), Nitrogen-Phosphorus Detection (NPD), and Mass Spectrometry (MS).

Quantitative Data Summary

The following tables summarize the quantitative performance data for different GC methods, facilitating easy comparison.

Table 1: Method Performance for Aniline and Derivatives by GC-NPD (EPA Method 8131) [1]

CompoundCAS No.Method Detection Limit (MDL) (µg/L) in WaterLinearity Range (µg/L) in Water
Aniline62-53-32.340 - 800
2-Chloroaniline95-51-21.43 x MDL to 300 x MDL
3-Chloroaniline108-42-91.83 x MDL to 300 x MDL
4-Chloroaniline106-47-80.6640 - 400
3,4-Dichloroaniline95-76-11.13 x MDL to 300 x MDL
2-Nitroaniline88-74-42.33 x MDL to 300 x MDL
3-Nitroaniline99-09-21.23 x MDL to 300 x MDL
4-Nitroaniline100-01-61.43 x MDL to 300 x MDL
2,4,6-Trichloroaniline634-93-51.23 x MDL to 300 x MDL

Table 2: GC-FID and GC-MS Method Performance for Aniline Analysis [1]

ParameterGC-FIDGC-MS (with derivatization)
Detector Flame Ionization DetectorMass Spectrometer
Sample Matrix Ambient Air[4]Serum[1]
Limit of Detection (LOD) 2 µg/m³ (for aniline)[4]0.1 mg/L
Linearity Range Not Specified0.5 - 25.0 mg/L
Precision (%RSD) Not SpecifiedWithin-run: 3.8%, Between-run: 5.8%

Experimental Workflows

The following diagrams illustrate the general workflows for the analysis of aniline and its derivatives.

cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection (Water, Soil, Serum, Air) Extraction Extraction Sample->Extraction Concentration Concentration Extraction->Concentration Derivatization Derivatization (Optional) Concentration->Derivatization GC_Injection GC Injection Concentration->GC_Injection Direct analysis Derivatization->GC_Injection If performed Separation Chromatographic Separation GC_Injection->Separation Detection Detection (FID, NPD, MS) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

General workflow for GC analysis of anilines.

Experimental Protocols

This section provides detailed methodologies for key experiments in the analysis of aniline compounds.

Protocol 1: Analysis of Aniline and Derivatives in Water by GC-NPD (Based on EPA Method 8131)[1][5]

1. Scope and Application: This method is for the determination of various aniline compounds in aqueous samples.[1]

2. Reagents and Standards:

  • Solvents: Methylene chloride, Toluene (pesticide quality or equivalent).[1]

  • Reagents: Sodium hydroxide (1.0 M), Sulfuric acid (concentrated), Anhydrous sodium sulfate.[1]

  • Stock Standard Solutions (1000 mg/L): Prepare by accurately weighing approximately 0.0100 g of pure aniline compounds and dissolving in a suitable solvent. Commercial certified solutions are also acceptable.[1]

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions in toluene.[1]

3. Sample Preparation (Aqueous Samples):

  • Adjust the pH of a 1-liter water sample to >11 with 1.0 M NaOH.[1]

  • Extract the sample twice with methylene chloride using a separatory funnel.[1]

  • Dry the combined extracts by passing them through a column of anhydrous sodium sulfate.[1]

  • Concentrate the extract to a final volume of 1 mL.[1]

  • Exchange the solvent to toluene by adding 3-4 mL of toluene and concentrating to the final volume.[5]

4. GC-NPD Conditions:

  • Column: 30 m x 0.25 mm fused silica capillary column coated with SE-54 or equivalent.[5]

  • Injector Temperature: 250 °C.[1]

  • Detector Temperature: 300 °C.[1]

  • Carrier Gas: Helium.[1]

  • Injection: 1 µL, splitless.[1]

  • Oven Program: 50 °C (2 min), then 10 °C/min to 200 °C, then 15 °C/min to 325 °C.[6]

5. Quality Control:

  • Analyze a method blank, a laboratory control sample, and a matrix spike/matrix spike duplicate with each batch of samples.

  • Verify calibration with a standard every 12 hours.

Protocol 2: Analysis of Aniline in Human Serum by GC-MS with Derivatization[1][7]

1. Scope and Application: This method is for the quantification of aniline in human serum.[1]

2. Reagents and Standards:

  • Solvents: Chloroform, Ethyl acetate.[1]

  • Reagents: Sodium hydroxide, 4-carbethoxyhexafluorobutyryl chloride (derivatizing agent).[1]

  • Internal Standard: N-methylaniline.[1]

  • Stock and Calibration Standards: Prepare in a suitable solvent.[1]

3. Sample Preparation and Derivatization:

  • To 1 mL of serum, add the internal standard and make the solution alkaline with NaOH.[1]

  • Extract the aniline and internal standard with chloroform.[1]

  • Evaporate the chloroform extract to dryness.[1]

  • Add 50 µL of 4-carbethoxyhexafluorobutyryl chloride to the residue to derivatize the analytes.[1]

  • Evaporate the excess derivatizing reagent.[1]

  • Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.[1]

Start 1 mL Serum Sample Add_IS Add Internal Standard (N-methylaniline) Start->Add_IS Alkalinize Alkalinize with NaOH Add_IS->Alkalinize Extract Extract with Chloroform Alkalinize->Extract Evaporate1 Evaporate Chloroform Extract->Evaporate1 Derivatize Add Derivatizing Agent (4-carbethoxyhexafluorobutyryl chloride) Evaporate1->Derivatize Evaporate2 Evaporate Excess Reagent Derivatize->Evaporate2 Reconstitute Reconstitute in Ethyl Acetate Evaporate2->Reconstitute End Inject into GC-MS Reconstitute->End

Derivatization workflow for serum aniline analysis.

4. GC-MS Conditions:

  • Column: A 5% diphenyl - 95% dimethylpolysiloxane capillary column (e.g., HP-5ms, DB-5) is suitable.[1]

  • Carrier Gas: Helium.[1]

  • Injector and Transfer Line Temperatures: Optimized for the derivatized analytes.[1]

  • Mass Spectrometer: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity.[1] A positive identification of derivatized aniline can be made from the strong molecular ion at m/z 343.[7]

5. Quality Control:

  • Include calibration standards and quality control samples at low, medium, and high concentrations in each analytical run.[1]

  • Monitor the ion ratios of the target analytes and internal standard.[1]

Protocol 3: Derivatization of Anilines for Enhanced GC Analysis

For certain aniline derivatives, derivatization can significantly improve peak shape and sensitivity.[2] Acylation is a common derivatization technique.[2]

1. Scope and Application: This procedure converts aniline to its less polar and more volatile acetanilide derivative, improving its chromatographic properties for GC-FID analysis.[1] A two-step derivatization can also be employed for enhanced sensitivity with an electron capture detector (ECD).[8]

2. Acylation with Acetic Anhydride:

  • For aqueous samples, directly add acetic anhydride to the sample.[8]

  • The acetate derivatives can then be quantitatively extracted into an organic solvent like methylene chloride.[8]

3. Two-Step Derivatization for ECD:

  • Following the initial acetylation and extraction, further react the extract with trifluoroacetic anhydride (TFAA).[8]

  • The resulting N-acetylated and N-trifluoroacetylated products are highly sensitive to electron capture detection.[8]

Concluding Remarks

The GC protocols detailed in these application notes provide a robust framework for the sensitive and selective characterization of aniline and its derivatives across various matrices. The choice between direct analysis and derivatization allows for flexibility depending on the specific analytes and research requirements. The provided quantitative data and workflows serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the analysis of these important chemical compounds.

References

Application Notes and Protocols: 2-(Ethylthio)aniline as a Versatile Building Block for Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

2-(Ethylthio)aniline is an aromatic amine derivative that presents significant potential as a foundational building block for a new class of organic electronic materials. The strategic placement of an ethylthio (-S-CH₂CH₃) group at the ortho position to the amine functionality is anticipated to modulate the electronic properties, solubility, and morphology of the resulting polymers and small molecules. This, in turn, can lead to enhanced performance in a variety of organic electronic devices.

Rationale for Use:

The ethylthio substituent offers a unique combination of electronic and steric effects. The sulfur atom, with its lone pair of electrons, can engage in resonance with the aniline ring, influencing the HOMO and LUMO energy levels of the material. In conjugated systems like polymers, the alkylthio group can act as a resonance electron-donating group, which is a desirable characteristic for hole-transporting materials. Furthermore, the flexible ethyl group can disrupt intermolecular packing, thereby improving the solubility of the resulting materials in common organic solvents—a critical factor for solution-processable fabrication of large-area electronic devices.

Potential Applications:

Based on the established performance of analogous aniline and thiophene-based materials, polymers and derivatives of this compound are promising candidates for several applications:

  • Organic Light-Emitting Diodes (OLEDs): As a component of hole-transporting layers (HTLs), derivatives of this compound can facilitate efficient injection and transport of holes from the anode to the emissive layer, contributing to lower turn-on voltages and higher device efficiencies.

  • Organic Solar Cells (OSCs): In bulk heterojunction solar cells, polymers derived from this compound can function as the electron donor material, complementing fullerene or non-fullerene acceptors. The ethylthio group can enhance solubility and influence the nanoscale morphology of the active layer, which is crucial for efficient charge separation and collection.

  • Electrochromic Devices: Polyaniline and its derivatives are known for their electrochromic properties, changing color in response to an applied voltage. The incorporation of the ethylthio group can tune the color transitions, switching speeds, and stability of such devices, making them suitable for applications like smart windows and displays.

  • Chemical Sensors: The conductivity of polyaniline films is sensitive to the surrounding chemical environment. The functionalization with an ethylthio group can enhance the sensitivity and selectivity towards specific analytes, opening up possibilities for advanced chemical sensing applications.

II. Experimental Protocols

The following are detailed protocols for the synthesis and characterization of poly(this compound), a representative organic electronic material derived from the title building block.

A. Chemical Oxidative Polymerization of this compound

This protocol describes the synthesis of poly(this compound) via chemical oxidation, a common method for preparing polyaniline derivatives.

Materials:

  • This compound (monomer)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (oxidant)

  • Hydrochloric acid (HCl, 1 M)

  • Methanol

  • Deionized water

  • Argon or Nitrogen gas

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and an argon/nitrogen inlet, dissolve a specific amount of this compound in 1 M HCl.

  • Purge the solution with argon or nitrogen for 30 minutes to remove dissolved oxygen.

  • Cool the flask to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve a stoichiometric amount of ammonium persulfate in 1 M HCl.

  • Slowly add the ammonium persulfate solution dropwise to the stirred monomer solution over a period of 30-60 minutes.

  • Maintain the reaction temperature at 0-5 °C and continue stirring for 24 hours under an inert atmosphere. A dark precipitate will form.

  • After 24 hours, collect the precipitate by vacuum filtration.

  • Wash the precipitate sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, oligomers, and oxidant.

  • Dry the resulting dark powder under vacuum at 60 °C for 48 hours to obtain poly(this compound) in its emeraldine salt form.

B. Electrochemical Polymerization (Electropolymerization) of this compound

This protocol details the formation of a thin film of poly(this compound) on a conductive substrate, suitable for device fabrication.

Materials and Equipment:

  • This compound (monomer)

  • Sulfuric acid (H₂SO₄, 0.5 M) or other suitable electrolyte

  • Acetonitrile (CH₃CN) (solvent)

  • Tetrabutylammonium perchlorate (TBAP) (supporting electrolyte)

  • Indium tin oxide (ITO) coated glass (working electrode)

  • Platinum wire or foil (counter electrode)

  • Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)

  • Potentiostat/Galvanostat

Procedure:

  • Prepare an electrolytic solution by dissolving a specific concentration of this compound and a supporting electrolyte (e.g., 0.1 M TBAP) in a suitable solvent (e.g., acetonitrile or an aqueous acidic solution like 0.5 M H₂SO₄).

  • Assemble a three-electrode electrochemical cell with the ITO-coated glass as the working electrode, a platinum wire as the counter electrode, and a reference electrode.

  • Immerse the electrodes in the electrolytic solution and purge with nitrogen or argon for 20-30 minutes.

  • Perform electropolymerization using cyclic voltammetry (CV) by cycling the potential between, for example, -0.2 V and +1.2 V vs. Ag/AgCl at a scan rate of 50 mV/s for a set number of cycles. The growth of the polymer film will be indicated by an increase in the peak currents with each cycle.

  • Alternatively, use potentiostatic polymerization by applying a constant potential (e.g., +1.0 V vs. Ag/AgCl) for a specific duration.

  • After polymerization, rinse the polymer-coated ITO electrode with the solvent to remove residual monomer and electrolyte.

  • Dry the film under a stream of nitrogen.

III. Data Presentation

The following tables summarize expected quantitative data for poly(this compound) based on typical values for substituted polyanilines. Actual experimental values would need to be determined.

Table 1: Expected Electronic Properties of Poly(this compound)

PropertyExpected ValueCharacterization Technique
Conductivity (doped) 10⁻³ - 10⁰ S/cmFour-Point Probe
HOMO Level -5.0 to -5.3 eVCyclic Voltammetry / UPS
LUMO Level -2.8 to -3.1 eVCyclic Voltammetry / Inverse UPS
Optical Band Gap (Eg) 2.0 - 2.3 eVUV-Vis Spectroscopy

Table 2: Device Performance of a Hypothetical Organic Solar Cell with a Poly(this compound) Donor Layer

ParameterValue
Open-Circuit Voltage (Voc) 0.7 - 0.9 V
Short-Circuit Current (Jsc) 8 - 12 mA/cm²
Fill Factor (FF) 0.60 - 0.70
Power Conversion Efficiency (PCE) 4 - 7 %

IV. Visualizations

Chemical_Polymerization_Workflow Monomer This compound in 1M HCl Reaction Polymerization (0-5 °C, 24h) Monomer->Reaction Oxidant Ammonium Persulfate in 1M HCl Oxidant->Reaction Filtration Vacuum Filtration Reaction->Filtration Washing Wash with HCl, Water, Methanol Filtration->Washing Drying Vacuum Drying (60 °C, 48h) Washing->Drying Product Poly(this compound) Drying->Product Electropolymerization_Setup cluster_cell Electrochemical Cell Working Working Electrode (ITO Glass) Electrolyte Electrolyte Solution: This compound + Supporting Electrolyte in Solvent Counter Counter Electrode (Pt wire) Reference Reference Electrode (Ag/AgCl) Potentiostat Potentiostat / Galvanostat Potentiostat->Working WE Potentiostat->Counter CE Potentiostat->Reference RE

Troubleshooting & Optimization

How to improve the yield and purity of 2-(Ethylthio)aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the synthesis of 2-(Ethylthio)aniline, focusing on improving yield and purity. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield in S-Ethylation of 2-Aminothiophenol

Potential Cause Troubleshooting Steps
Oxidation of 2-Aminothiophenol: 2-Aminothiophenol is prone to oxidation, forming a disulfide byproduct (2,2'-dithiobis(aniline)), which reduces the availability of the starting material.- Use fresh, purified 2-aminothiophenol. - Degas the solvent and reaction mixture. - Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or inadequate base.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Gradually increase the reaction temperature. - Ensure at least a stoichiometric amount of a suitable base (e.g., NaH, K₂CO₃, Et₃N) is used to deprotonate the thiol.
Side Reactions: Over-alkylation on the amine group can occur, leading to the formation of N-ethyl and N,N-diethyl byproducts.- Use a milder ethylating agent. - Control the stoichiometry of the ethylating agent carefully (use a slight excess, but avoid a large excess). - Perform the reaction at a lower temperature.
Suboptimal Solvent: The choice of solvent can significantly impact the reaction rate and selectivity.- Screen different solvents such as ethanol, DMF, acetonitrile, or THF to find the optimal one for your specific base and ethylating agent combination.

Issue 2: Low Yield in the Reduction of 2-(Ethylthio)nitrobenzene

Potential Cause Troubleshooting Steps
Incomplete Reduction: The reduction of the nitro group may be incomplete, leaving unreacted starting material.- Increase the equivalents of the reducing agent (e.g., SnCl₂·2H₂O, Fe powder). - Extend the reaction time. - Ensure the acidic conditions are maintained throughout the reaction when using metal/acid systems.
Formation of Intermediates: Partial reduction can lead to the formation of nitroso or hydroxylamine intermediates, which can further react to form azo or azoxy compounds.- Ensure sufficient reducing agent and reaction time for complete conversion to the amine. - Monitor the reaction by TLC to confirm the disappearance of both the starting material and any colored intermediates.
Deactivation of Catalyst (for catalytic hydrogenation): The catalyst (e.g., Pd/C, Raney Nickel) may be poisoned by sulfur-containing compounds.- Use a sulfur-tolerant catalyst if possible. - Ensure the purity of the starting material and hydrogen gas. - Increase the catalyst loading.

Issue 3: Product Purity Issues (Presence of Impurities)

Impurity Identification Removal Strategy
2,2'-Dithiobis(aniline): Higher Rf on TLC compared to 2-aminothiophenol. Can be identified by MS.- Start with high-purity 2-aminothiophenol. - Can be separated by column chromatography.
N-ethyl-2-(ethylthio)aniline and N,N-diethyl-2-(ethylthio)aniline: Lower polarity than the desired product. Can be identified by GC-MS and NMR.- Optimize reaction conditions to minimize their formation. - Can be separated by column chromatography using a non-polar eluent system.
Unreacted 2-(Ethylthio)nitrobenzene: Higher Rf on TLC compared to the product.- Ensure complete reduction. - Can be removed by column chromatography.
Azo/Azoxy compounds: Often colored (yellow/orange).- Ensure complete reduction to the aniline. - Can be challenging to remove; optimization of the reduction step is key. Column chromatography may be effective.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common synthetic routes are:

  • S-Ethylation of 2-aminothiophenol: This involves the reaction of 2-aminothiophenol with an ethylating agent (e.g., ethyl bromide, ethyl iodide) in the presence of a base.

  • Reduction of 2-(ethylthio)nitrobenzene: This is a two-step process starting with the synthesis of 2-(ethylthio)nitrobenzene from 2-nitrochlorobenzene and ethyl mercaptan, followed by the reduction of the nitro group to an amine.

Q2: Which synthetic route is preferable?

A2: The choice of route depends on the availability and cost of starting materials, as well as the desired scale and purity. The S-ethylation of 2-aminothiophenol is a more direct route, but 2-aminothiophenol is susceptible to oxidation. The reduction of 2-(ethylthio)nitrobenzene is a longer process but may offer better control over impurities if the intermediate is purified.

Q3: How can I best purify the final product?

A3: Purification of this compound can be achieved by:

  • Vacuum Distillation: This is an effective method for large-scale purification to remove non-volatile impurities.

  • Column Chromatography: Silica gel chromatography is suitable for removing both more and less polar impurities. A typical eluent system would be a gradient of ethyl acetate in hexane.

Q4: What are the key safety precautions when synthesizing this compound?

A4: 2-Aminothiophenol and its derivatives can be toxic and have a strong, unpleasant odor. Ethylating agents are often lachrymatory and carcinogenic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Reactions under pressure (e.g., catalytic hydrogenation) require specialized equipment and training.

Data Presentation

Table 1: Comparison of Synthetic Routes for 2-(Alkylthio)anilines
RouteStarting MaterialsReagentsTypical YieldPurityAdvantagesDisadvantages
S-Alkylation 2-Aminothiophenol, Ethyl HalideBase (e.g., NaH, K₂CO₃)Moderate to HighGood to ExcellentDirect, one-step reaction.2-Aminothiophenol is air-sensitive; potential for N-alkylation.
Nitro Reduction 2-Nitrochlorobenzene, Ethyl Mercaptan1. Base (e.g., NaOH) 2. Reducing Agent (e.g., SnCl₂, Fe/HCl)Good to HighGood to ExcellentReadily available starting materials; avoids handling of air-sensitive 2-aminothiophenol.Two-step process; potential for colored impurities from incomplete reduction.

Note: Yields and purity are dependent on specific reaction conditions and purification methods.

Experimental Protocols

Protocol 1: Synthesis of this compound via S-Ethylation of 2-Aminothiophenol

Materials:

  • 2-Aminothiophenol

  • Ethyl bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of 2-aminothiophenol (1.0 eq) in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add ethyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., 10% ethyl acetate in hexane).

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (gradient elution with ethyl acetate in hexane) or by vacuum distillation.

Protocol 2: Synthesis of this compound via Reduction of 2-(Ethylthio)nitrobenzene

Step A: Synthesis of 2-(Ethylthio)nitrobenzene

Materials:

  • 2-Nitrochlorobenzene

  • Ethyl mercaptan

  • Sodium hydroxide

  • Ethanol

Procedure:

  • Dissolve sodium hydroxide (1.1 eq) in ethanol.

  • To this solution, add ethyl mercaptan (1.1 eq) at room temperature.

  • Add 2-nitrochlorobenzene (1.0 eq) and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to obtain crude 2-(ethylthio)nitrobenzene, which can be purified by column chromatography or used directly in the next step.

Step B: Reduction of 2-(Ethylthio)nitrobenzene

Materials:

  • 2-(Ethylthio)nitrobenzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve 2-(ethylthio)nitrobenzene (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (4-5 eq) to the solution.

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully pour it into a stirred mixture of ice and saturated aqueous sodium bicarbonate solution to neutralize the acid and precipitate tin salts.

  • Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.

  • Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or vacuum distillation.

Visualizations

Synthesis_Workflow cluster_0 Route 1: S-Ethylation cluster_1 Route 2: Nitro Reduction 2-Aminothiophenol 2-Aminothiophenol S-Ethylation S-Ethylation 2-Aminothiophenol->S-Ethylation Ethyl_Halide Ethyl_Halide Ethyl_Halide->S-Ethylation Crude_Product_1 Crude_Product_1 S-Ethylation->Crude_Product_1 Purification Purification Crude_Product_1->Purification 2-Nitrochlorobenzene 2-Nitrochlorobenzene Thioether_Formation Thioether_Formation 2-Nitrochlorobenzene->Thioether_Formation Ethyl_Mercaptan Ethyl_Mercaptan Ethyl_Mercaptan->Thioether_Formation 2-Ethylthionitrobenzene 2-Ethylthionitrobenzene Thioether_Formation->2-Ethylthionitrobenzene Reduction Reduction 2-Ethylthionitrobenzene->Reduction Crude_Product_2 Crude_Product_2 Reduction->Crude_Product_2 Crude_Product_2->Purification Pure_Product This compound Purification->Pure_Product

Caption: Synthetic routes to this compound.

Troubleshooting_Low_Yield Start Low Yield or Impure Product Check_SM Check Starting Material Purity Start->Check_SM Inert_Atmosphere Use Inert Atmosphere? Check_SM->Inert_Atmosphere If 2-aminothiophenol is a starting material Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Base) Check_SM->Optimize_Conditions Purity OK Inert_Atmosphere->Optimize_Conditions Yes Monitor_TLC Monitor by TLC Optimize_Conditions->Monitor_TLC Monitor_TLC->Optimize_Conditions Incomplete Reaction Purification_Strategy Re-evaluate Purification Strategy Monitor_TLC->Purification_Strategy Reaction Complete Success Improved Yield and Purity Purification_Strategy->Success

Caption: Troubleshooting workflow for low yield.

Troubleshooting guide for the preparation of aniline thioethers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful preparation of aniline thioethers.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of aniline thioethers in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: I am attempting to synthesize an aniline thioether by reacting a thiocyanated aniline with an alcohol in the presence of a base, but I am getting a very low yield. What are the potential causes and solutions?

  • Answer: Low yields in this synthesis can stem from several factors. Here's a systematic approach to troubleshooting:

    • Base Strength and Stoichiometry: The reaction requires at least one mole of base per mole of the aniline compound to proceed efficiently.[1] For optimal results, it is advantageous to use 1-10 moles of base per mole of aniline.[1] Consider using a stronger base such as an alkali hydroxide (e.g., NaOH, KOH) or an alkali alkoxide, as tertiary amines might be less effective in certain cases.[1]

    • Reaction Temperature: Ensure the reaction is conducted at an appropriate temperature. The process is typically effective between 0°C and 150°C.[1] If the reaction is sluggish at room temperature, consider gently heating the mixture.

    • Purity of Starting Materials: Impurities in the starting aniline can interfere with the reaction. Aniline is known to be hygroscopic and can oxidize, leading to a dark reddish-brown color.[2] It is recommended to purify aged aniline before use, for example, by distillation under reduced pressure after drying with KOH or CaH2.[2][3]

    • Solvent Choice: The choice of solvent is crucial. Alcohols are often advantageous solvents for this reaction.[1] Ensure the solvent is dry and appropriate for the chosen base.

Issue 2: Formation of Side Products and Impurities

  • Question: My reaction is producing a significant amount of a yellow, insoluble material, and my final product is difficult to purify. What is this side product and how can I avoid it?

  • Answer: The formation of a yellow, insoluble material, particularly when working with thiocyanates, is likely due to the polymerization of thiocyanogen.[4] This side reaction is often promoted by higher temperatures.[4]

    • Temperature Control: Carefully control the reaction temperature, keeping it below 20°C during the addition of reagents, especially when using bromine for in-situ thiocyanation.[4]

    • Purification of Aniline: Starting with purified aniline can minimize side reactions. Treatment of aniline with stannous chloride can remove sulfur-containing impurities that might contribute to side product formation.[3]

  • Question: I am observing the formation of disulfides in my reaction mixture when synthesizing thioethers from thiols. How can I prevent this?

  • Answer: The oxidation of thiols to disulfides is a common side reaction.[5]

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.

    • Use of a Reducing Agent: In some cases, the disulfide can be used as the starting material and reduced in situ to the thiol before the main reaction.

Issue 3: Challenges in Product Purification

  • Question: I have obtained my crude aniline thioether, but I am struggling with its purification. What are the recommended methods?

  • Answer: The purification strategy for aniline thioethers depends on the physical state of the product (solid or oil).

    • For Solid Products: Recrystallization is a common and effective method. Suitable solvents include methylcyclohexane, benzene, and Skelly Solvent 60-70.[1]

    • For Oily or Gummy Products: If the product separates as an oil or gum, extraction is the preferred method.

      • Extract the aqueous mixture with a suitable organic solvent like ether or benzene.

      • Wash the combined organic extracts with water and then with a saturated sodium chloride solution.

      • Dry the organic layer over a drying agent like sodium sulfate.

      • Remove the solvent by evaporation.

      • The resulting residue can then be either recrystallized or distilled under vacuum to obtain the pure product.[1]

    • Steam Distillation: For aniline itself and some derivatives, steam distillation is an effective purification technique to remove non-volatile impurities.[6]

Frequently Asked Questions (FAQs)

  • Question: Is it always necessary to protect the amino group of aniline during thioether synthesis?

  • Answer: Not always. While older methods often required protection of the amino group via acylation, which led to multi-step processes and lower overall yields, modern methods allow for the direct synthesis of aniline thioethers without the need for a protecting group.[1] One such method involves the reaction of a thiocyanated aniline with an alcohol, alkyl sulfate, or organic halide in the presence of a base.[1]

  • Question: What are some modern, milder methods for preparing aniline thioethers?

  • Answer: Recent advancements have led to more environmentally friendly and milder synthetic routes. For instance, thioethers can be formed by reacting anilines with thiols under blue light-emitting diode (LED) irradiation at room temperature, even without a photocatalyst.[7] This method is performed under solvent-free and transition-metal-free conditions.[7]

  • Question: How can I prepare the aniline starting material if it's not commercially available?

  • Answer: Anilines are commonly prepared through the nitration of an aromatic ring followed by the reduction of the nitro group.[8]

    • Nitration: This is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

    • Reduction: The nitro group can be reduced to an amino group using various methods, including:

      • Catalytic hydrogenation (e.g., H₂ with a palladium catalyst). Be cautious as this method can also reduce other functional groups like alkenes and remove halides.[8]

      • Reduction with iron in acetic acid.[8]

      • Reaction with stannous chloride (SnCl₂) in ethanol.[8]

  • Question: My aniline starting material is old and has a dark color. Can I still use it?

  • Answer: It is highly recommended to purify old aniline before use. The dark color indicates oxidation and the presence of impurities that can interfere with the reaction.[2] Purification can be achieved by distillation, often under reduced pressure, after drying with a suitable agent like KOH.[2][3]

Data Summary

The following table summarizes reaction conditions for the synthesis of various aniline thioethers from thiocyanated anilines.

ProductStarting MaterialReagentsBaseSolventYieldMelting/Boiling Point
2,5-dichloro-4-(methylthio)aniline2,5-dichloro-4-(thiocyanato)anilineMethyl iodidePotassium hydroxideMethanol/Water87%100-101 °C
2,3-dichloro-4-(methylthio)aniline2,3-dichloro-4-(thiocyanato)anilineMethyl iodidePotassium hydroxideMethanol/Water92%54-55 °C (b.p. 137-139°C/0.2mm)
2,5-dichloro-4-(methylthio)aniline2,5-dichloro-4-(thiocyanato)anilineMethanolTriethylamineMethanol53%100-101 °C
2,3-dichloro-4-(ethylthio)aniline2,3-dichloro-4-(thiocyanato)anilineEthanolSodium hydroxideEthanol34%b.p. 134-135°C/0.3mm

Experimental Protocols

Protocol 1: Synthesis of 2,5-dichloro-4-(methylthio)aniline from 2,5-dichloro-4-(thiocyanato)aniline and Methyl Iodide [1]

  • Reaction Setup: In a suitable reaction vessel, prepare a mixture of 2,5-dichloro-4-(thiocyanato)aniline (0.1 mole), methyl iodide (0.1 mole), and 200 ml of methanol.

  • Base Addition: While stirring, slowly add a solution of potassium hydroxide (0.2 mole) in 50 ml of water to the reaction mixture over a period of ten minutes.

  • Reaction: Continue to stir the reaction mixture at room temperature for four hours.

  • Work-up:

    • Remove the methanol by evaporation.

    • Take up the residue in water.

    • Collect the solid product by filtration.

  • Purification: Recrystallize the solid product from methylcyclohexane to yield 2,5-dichloro-4-(methylthio)aniline.

Protocol 2: Synthesis of Aniline from Nitrobenzene [9]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add 20 mL of nitrobenzene and 40 g of granulated tin.

  • Acid Addition: Slowly add 50 mL of concentrated hydrochloric acid with constant shaking. Cool the flask after each addition to ensure the temperature does not exceed 60°C.

  • Reaction: Heat the reaction mixture on a boiling water bath for approximately one hour, or until the oily droplets of nitrobenzene have disappeared.

  • Isolation of Intermediate: Cool the flask to allow the crystalline solid mass of phenyl ammonium chloro stannate to separate.

  • Liberation of Aniline: Add a concentrated solution of sodium hydroxide to the flask until the solution is strongly alkaline to liberate the aniline.

  • Purification:

    • Subject the mixture to steam distillation to separate the aniline.

    • Extract the distillate, which contains a mixture of aniline and water, several times with ether.

    • Dry the combined ether extracts.

    • Distill the aniline at 182-185°C to obtain the pure product.

Visual Guides

Troubleshooting_Workflow start Start: Low/No Product Yield check_base Check Base: - Molar Ratio (1-10x) - Strength (e.g., KOH, NaOH) start->check_base check_temp Check Temperature: - Is it within 0-150°C? - Consider gentle heating check_base->check_temp check_purity Check Starting Material Purity: - Purify aged aniline? check_temp->check_purity check_solvent Check Solvent: - Is it dry and appropriate? check_purity->check_solvent solution Solution: - Adjust conditions - Re-run experiment check_solvent->solution end Successful Synthesis solution->end

Caption: Troubleshooting workflow for low product yield.

Purification_Workflow start Crude Aniline Thioether check_state Is the product solid or oily/gummy? start->check_state solid_path Solid check_state->solid_path Solid oily_path Oily/Gummy check_state->oily_path Oily/Gummy recrystallize Recrystallize from a suitable solvent (e.g., methylcyclohexane) solid_path->recrystallize extract Perform liquid-liquid extraction (e.g., with ether or benzene) oily_path->extract pure_product Pure Aniline Thioether recrystallize->pure_product wash_dry Wash organic layer with water and brine, then dry extract->wash_dry evaporate Evaporate solvent wash_dry->evaporate final_purification Further purify by recrystallization or vacuum distillation evaporate->final_purification final_purification->pure_product

Caption: Purification workflow for aniline thioethers.

References

Optimizing reaction conditions for the N-alkylation of substituted anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the N-alkylation of substituted anilines. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the complexities of this important transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the N-alkylation of anilines and how can it be minimized?

The most prevalent side reaction is over-alkylation, which leads to the formation of undesired N,N-dialkylated anilines and, in some cases, quaternary ammonium salts.[1][2][3] This occurs because the mono-alkylated aniline product is often more nucleophilic than the starting aniline, making it more reactive toward the alkylating agent.[1][2]

To minimize over-alkylation, consider the following strategies:

  • Stoichiometric Control: Use a large excess of the aniline relative to the alkylating agent to increase the probability of the alkylating agent reacting with the more abundant primary amine.[1][2] Conversely, an excess of the alkylating agent will favor di-alkylation.[1]

  • Reaction Conditions: Lowering the reaction temperature and using a less polar solvent can help reduce the rate of subsequent alkylation steps.[1]

  • Choice of Alkylating Agent: Less reactive alkylating agents can decrease the extent of over-alkylation.[1]

  • Reductive Amination: This alternative method provides greater control over mono-alkylation by first forming an imine between the aniline and an aldehyde or ketone, which is then reduced.[1]

Q2: My N-alkylation reaction is resulting in a low yield. What are the potential causes and how can I improve it?

Low yields in the N-alkylation of anilines can stem from several factors:

  • Poor Reactivity of Starting Materials: Anilines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[1] Similarly, less reactive alkylating agents (e.g., alkyl chlorides vs. bromides or iodides) will lead to slower reactions.[1] For anilines with low basicity, such as 2-nitroaniline, stronger bases like tBuOK or NaH are often required.[4]

  • Inappropriate Reaction Conditions:

    • Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. However, excessively high temperatures can cause decomposition or promote side reactions like C-alkylation.[1][3] A common temperature range is 80-120°C.[4]

    • Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred as they can stabilize charged intermediates and increase reaction rates.[4]

    • Base: The base may not be strong enough to effectively neutralize the acid byproduct. Consider screening stronger bases if a weak base is being used.[4]

  • Catalyst Issues (if applicable): In catalytic reactions, such as those employing the "borrowing hydrogen" methodology with alcohols, the catalyst may be inactive or inhibited by the product.[1][5] Screening different catalysts may be necessary.[1]

  • Workup and Purification Issues: The desired product may be lost during extraction if it has some solubility in the aqueous phase.[1]

Q3: How can I control the selectivity between N-alkylation and C-alkylation?

C-alkylation, the addition of an alkyl group to the benzene ring, is another potential side reaction, particularly at higher temperatures.[3] Generally, lower reaction temperatures favor N-alkylation, while higher temperatures promote C-alkylation.[3] For instance, with certain zeolite catalysts, N-alkylation is favored between 250°C and 350°C, while C-alkylation becomes more significant above 300°C.[3]

Q4: How can I effectively purify my N-alkylaniline product?

Purification can be challenging due to the presence of unreacted starting materials and over-alkylation byproducts. Common purification techniques include:

  • Column Chromatography: This is a widely used method for separating compounds with different polarities.

  • Distillation: If the boiling points of the components are sufficiently different, distillation under reduced pressure can be an effective purification method.[1]

Troubleshooting Guides

Issue 1: Low or No Product Formation

This guide provides a systematic approach to troubleshooting failed or low-yielding N-alkylation reactions.

LowYieldTroubleshooting Start Low/No Product CheckReagents Verify Purity and Integrity of Starting Materials and Solvent Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Time, Stoichiometry) CheckReagents->CheckConditions Reagents OK OptimizeTemp Incrementally Increase Temperature CheckConditions->OptimizeTemp Conditions Appear Correct OptimizeBase Screen Stronger Bases OptimizeTemp->OptimizeBase No Improvement Success Improved Yield OptimizeTemp->Success Improvement OptimizeSolvent Test Alternative Polar Aprotic Solvents OptimizeBase->OptimizeSolvent No Improvement OptimizeBase->Success Improvement ConsiderCatalyst If Catalytic: Screen Alternative Catalysts OptimizeSolvent->ConsiderCatalyst No Improvement OptimizeSolvent->Success Improvement ConsiderCatalyst->Success Improvement

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Excessive Over-alkylation

This guide helps to improve the selectivity for the desired mono-N-alkylated product.

OveralkylationTroubleshooting Start High Over-alkylation CheckStoichiometry Review Aniline: Alkylating Agent Ratio Start->CheckStoichiometry IncreaseAniline Increase Excess of Aniline CheckStoichiometry->IncreaseAniline Ratio is 1:1 or Excess Alkylating Agent LowerTemp Decrease Reaction Temperature IncreaseAniline->LowerTemp Still High Over-alkylation Success Improved Selectivity IncreaseAniline->Success Improvement ChangeSolvent Switch to a Less Polar Solvent LowerTemp->ChangeSolvent Still High Over-alkylation LowerTemp->Success Improvement ChangeAlkylatingAgent Use a Less Reactive Alkylating Agent ChangeSolvent->ChangeAlkylatingAgent Still High Over-alkylation ChangeSolvent->Success Improvement ChangeAlkylatingAgent->Success Improvement

Caption: Troubleshooting workflow for over-alkylation.

Data Presentation

Table 1: Comparison of Catalytic Systems for N-alkylation of Aniline with Benzyl Alcohol
Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
NiBr₂ / 1,10-phenanthrolinet-BuOKToluene1304899 (selectivity)[6]
CoNₓ@NCt-BuOKToluene14018-24up to 99[7][8]
Cu-ChromiteK₂CO₃o-Xylene110885
10% Pd/C-THF170 (MW)1.5up to 99[9]
Ru catalystBaseMethanol14012-[1]
Table 2: Effect of Aniline Substituents on Nickel-Catalyzed N-Alkylation with Benzyl Alcohol

Reaction Conditions: aniline derivative (1.0 mmol), benzyl alcohol (0.25 mmol), NiBr₂ (0.025 mmol), 1,10-phenanthroline (0.05 mmol), and t-BuOK (0.25 mmol) in toluene (2.0 mL) at 130 °C for 48 h.[6]

Aniline SubstituentProduct Yield (%)
4-OCH₃88
4-CH₃85
4-nBu72
4-F82
4-Cl76
4-Br65
3-CH₃75
2-CH₃49

Experimental Protocols

Protocol 1: General Procedure for Nickel-Catalyzed N-Alkylation of Anilines with Alcohols[6]

This protocol describes a general method for the selective mono-alkylation of anilines using a nickel catalyst.

Materials:

  • Aniline or substituted aniline (1.0 mmol)

  • Alcohol (0.25 mmol)

  • NiBr₂ (0.025 mmol)

  • 1,10-phenanthroline (L1) (0.05 mmol)

  • t-BuOK (0.25 mmol)

  • Toluene (2.0 mL)

  • Schlenk tube

  • Magnetic stirrer

  • Oil bath

Procedure:

  • To a Schlenk tube, add NiBr₂, 1,10-phenanthroline, and t-BuOK.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen).

  • Add toluene, the aniline derivative, and the alcohol via syringe.

  • Place the sealed tube in a preheated oil bath at 130 °C.

  • Stir the reaction mixture for 48 hours.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: N-Alkylation of Anilines with Alcohols via "Borrowing Hydrogen" Catalysis[5]

This protocol is an example of a sustainable approach to N-alkylation using a Ruthenium catalyst.

Materials:

  • Aniline (1 mmol)

  • Long-chain alcohol (e.g., 1-octanol) (1.2 mmol)

  • [Ru(p-cymene)Cl₂]₂ (and phosphine ligand if required)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 mmol)

  • Dry toluene (5 mL)

  • Oven-dried reaction vessel with a condenser and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In an oven-dried reaction vessel under an inert atmosphere, combine the Ruthenium catalyst precursor (and ligand if applicable) and NaH in dry toluene.

  • Add the aniline and the long-chain alcohol.

  • Heat the reaction mixture to 110 °C and maintain for 24 hours.

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, cool the reaction to room temperature and cautiously quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

BorrowingHydrogen cluster_catalyst Catalytic Cycle Catalyst [M]-H (Catalyst) Alcohol R-CH₂OH (Alcohol) Aldehyde R-CHO (Aldehyde) Alcohol->Aldehyde + [M] Aldehyde->Catalyst - 2[H] Imine Ar-N=CHR (Imine) Aldehyde->Imine + Aniline Aniline Ar-NH₂ (Aniline) Product Ar-NH-CH₂R (N-Alkylated Aniline) Imine->Product + [M]-H H2O H₂O Imine->H2O Product->Catalyst - [M]

Caption: "Borrowing Hydrogen" catalytic cycle for N-alkylation.

References

Purification of crude 2-(Ethylthio)aniline using column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 2-(Ethylthio)aniline using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound using silica gel chromatography?

A1: The main challenges arise from the basic nature of the aniline functional group. This can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, resulting in several potential issues:

  • Peak Tailing and Streaking: The strong interaction can cause the compound to elute slowly and unevenly, leading to broad or streaked bands instead of sharp, well-defined ones.[1]

  • Irreversible Adsorption: In some cases, the aniline can bind so strongly to the acidic sites on the silica that it fails to elute, leading to low or no recovery of the product.[2]

  • Compound Degradation: The acidic nature of the silica gel can sometimes cause degradation of sensitive aniline compounds.[2][3]

Q2: How can I prevent peak tailing and improve the separation of this compound?

A2: To counteract the interaction between the basic aniline and acidic silica gel, it is highly recommended to add a small amount of a volatile base to your eluent system.[1] Commonly used bases include:

  • Triethylamine (TEA): Typically added at a concentration of 0.1-1% (v/v).[1]

  • Ammonia Solution: A solution of ammonia in methanol (e.g., 1-2%) can be effective.[4] These basic additives neutralize the acidic sites on the silica gel, allowing for a cleaner elution of the amine.[1]

Q3: My this compound sample is a dark oil. Is this normal, and will it affect the purification?

A3: Anilines are prone to air oxidation, which can lead to the formation of colored impurities, often causing the sample to appear as a yellow, brown, or even black oil.[1] While this is common, it is advisable to minimize exposure to air and light. The colored impurities can often be separated during column chromatography. Storing the crude and purified material under an inert atmosphere (e.g., nitrogen or argon) can help prevent further oxidation.[5]

Q4: What is the ideal Retention Factor (Rf) I should aim for in my preliminary TLC analysis?

A4: For optimal separation in column chromatography, the target compound should have an Rf value between 0.2 and 0.4 on a TLC plate developed with the chosen eluent system.[5][6] An Rf in this range generally ensures that the compound will move through the column at a reasonable rate, allowing for good separation from both less polar and more polar impurities.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Product does not elute from the column 1. The eluent is not polar enough. 2. The compound is irreversibly adsorbed to the silica gel due to its basicity. 3. The compound has decomposed on the silica gel.[3]1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). 2. Add a small amount of triethylamine (0.1-1%) or another suitable base to the eluent to neutralize the silica gel.[1] 3. Before performing the column, test the stability of your compound on a small amount of silica gel by spotting it on a TLC plate and letting it sit for an hour before eluting.[3]
Poor separation of product from impurities (overlapping bands) 1. The chosen eluent system has poor selectivity for the compounds. 2. The column was overloaded with crude material. 3. The column was packed improperly, leading to channeling. 4. The sample was loaded in too large a volume of solvent.1. Re-optimize the solvent system using TLC. Try different solvent combinations.[5] A general starting point for anilines is a hexane/ethyl acetate mixture.[7] 2. As a general guideline, use a ratio of at least 30:1 of silica gel to crude material by weight (e.g., 30g of silica for 1g of crude).[5] 3. Ensure the silica gel is packed uniformly without any air bubbles or cracks. The slurry packing method is often preferred.[6] 4. Dissolve the sample in the minimum amount of solvent for loading. If the sample is not very soluble in the eluent, consider dry loading.[8]
Streaking or tailing of the product band The aniline is interacting strongly with the acidic silica gel.Add a basic modifier like triethylamine (0.1-1%) to the eluent system.[1]
The purified product is still colored Co-eluting colored impurities or oxidation during the purification process.If the colored impurity has a similar Rf, try a different solvent system. To prevent oxidation, consider de-gassing your solvents and running the column under a positive pressure of inert gas.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of crude this compound. The specific parameters may require optimization based on the impurity profile of the crude material.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (reagent grade)

  • Triethylamine (TEA)

  • Glass chromatography column

  • TLC plates (silica gel coated)

  • Collection tubes/flasks

  • Rotary evaporator

2. Thin-Layer Chromatography (TLC) for Solvent System Optimization:

  • Prepare several eluent systems with varying ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 85:15) containing 0.5% TEA.

  • Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane).

  • Spot the crude mixture on a TLC plate and develop it in the prepared eluent systems.

  • The optimal solvent system is one that gives the this compound an Rf value of approximately 0.2-0.4.[5][6]

3. Column Packing (Slurry Method):

  • Secure the chromatography column in a vertical position.

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.

  • Once the silica has settled, add a layer of sand on top to prevent disturbance of the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry. [6]

4. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully pipette the solution onto the top of the column. Allow the sample to absorb completely into the silica bed.

  • Dry Loading: If the crude product is not very soluble in the eluent, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[8]

5. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin collecting fractions in labeled tubes.

  • Maintain a constant flow of the eluent. A gentle positive pressure of air or nitrogen can be applied to speed up the elution (flash chromatography).

  • Monitor the elution of the product by TLC analysis of the collected fractions.

6. Isolation of Purified Product:

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

  • Determine the yield and assess the purity using analytical techniques such as NMR, GC-MS, or HPLC.

Data Presentation

Table 1: Estimated Chromatographic Parameters for this compound Purification

ParameterEstimated Value/RangeNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for normal-phase chromatography.
Mobile Phase (Eluent) Hexane:Ethyl Acetate (95:5 to 85:15) + 0.5% TriethylamineThe exact ratio should be determined by preliminary TLC analysis. The addition of triethylamine is crucial to prevent peak tailing.[1]
Estimated Rf 0.2 - 0.4This is the target Rf range for good separation on a column.[5][6] Based on similar compounds like 2-(Methylthio)aniline, a relatively non-polar eluent is expected to be effective.[8]
Loading Capacity 1:30 to 1:50 (Crude:Silica by weight)Overloading the column will result in poor separation.[5]
Expected Yield 60-90%Highly dependent on the purity of the crude material and the success of the separation.

Note: The values presented in this table are estimates based on general chromatographic principles and data for analogous compounds. Experimental optimization is highly recommended.

Visualizations

experimental_workflow cluster_prep Preparation cluster_sep Separation & Isolation cluster_analysis Analysis tlc 1. TLC Optimization (Hexane:EtOAc + 0.5% TEA) Target Rf = 0.2-0.4 packing 2. Column Packing (Silica Gel Slurry) tlc->packing Determines Eluent loading 3. Sample Loading (Wet or Dry Method) packing->loading elution 4. Elution & Fraction Collection loading->elution monitoring 5. TLC Monitoring of Fractions elution->monitoring combine 6. Combine Pure Fractions monitoring->combine Identifies Pure Product evaporation 7. Solvent Removal (Rotary Evaporation) combine->evaporation analysis 8. Purity & Yield Determination (NMR, GC-MS, etc.) evaporation->analysis

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_issues Identify the Issue cluster_solutions Implement Solutions start Problem Encountered During Chromatography no_elution No Product Eluting start->no_elution poor_sep Poor Separation start->poor_sep tailing Peak Tailing/Streaking start->tailing increase_polarity Increase Eluent Polarity no_elution->increase_polarity add_base Add Base (e.g., TEA) to Eluent no_elution->add_base check_loading Check Column Loading (Ratio > 30:1 Silica:Crude) poor_sep->check_loading repack Repack Column poor_sep->repack tailing->add_base end Successful Purification increase_polarity->end add_base->end check_loading->end repack->end

Caption: Troubleshooting workflow for common column chromatography issues.

References

Identification and minimization of byproducts in aniline thioether reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of aniline thioethers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and analysis of aniline thioethers.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing aniline thioethers?

A1: Aniline thioethers are typically synthesized via cross-coupling reactions. The most prevalent methods include the Ullmann condensation, which is a copper-catalyzed reaction between an aryl halide and a thiol, and palladium-catalyzed C-S cross-coupling reactions.[1] Modern variations of the Ullmann reaction often utilize copper(I) salts as catalysts, sometimes with ligands, to proceed under milder conditions.[2] Other methods include visible-light-promoted and nickel-catalyzed cross-coupling reactions.

Q2: What are the primary byproducts I should be aware of in aniline thioether synthesis?

A2: The most common byproducts in aniline thioether synthesis are:

  • Disulfides: These arise from the oxidative homocoupling of the thiol starting material. This is particularly prevalent when the reaction is exposed to air (oxygen).[3][4]

  • Aniline Oxidation Products: The aniline moiety is susceptible to oxidation, especially at elevated temperatures or in the presence of certain catalysts and an oxidant. This can lead to the formation of colored impurities such as azoxybenzene.[1]

  • Over-alkylation/arylation Products: If the aniline nitrogen is part of a more complex starting material, side reactions on other functional groups can occur.

  • Homocoupling of Aryl Halide: In some cross-coupling reactions, the aryl halide can couple with itself to form a biaryl byproduct.[5]

Q3: How can I identify these byproducts in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is recommended for byproduct identification:

  • Thin Layer Chromatography (TLC): A quick and easy method to get a preliminary idea of the number of components in your reaction mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating volatile components and identifying them based on their mass-to-charge ratio.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for less volatile or thermally sensitive compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help elucidate the structure of the main product and byproducts, providing detailed structural information.[8]

Q4: My aniline starting material is dark. Can I still use it?

A4: It is highly recommended to purify aniline before use, as the dark color indicates the presence of oxidation products.[9] Purification can be achieved by distillation, often over zinc dust, which helps to reduce colored impurities and prevent further oxidation during the distillation.[10] Using impure aniline can lead to the formation of tar-like substances and a lower yield of the desired product.[9]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during aniline thioether synthesis.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield of my aniline thioether. What are the possible causes and how can I improve it?

Answer: Low yield is a common problem that can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Cause Suggested Solution
Poor Quality of Reagents Purify starting materials. Aniline should be distilled, preferably under reduced pressure.[11] Ensure thiols are free of disulfide impurities. Use high-purity, anhydrous solvents.
Inactive Catalyst Use a fresh batch of catalyst. For copper-catalyzed reactions, ensure the copper source is active; sometimes in-situ reduction or activation is necessary.[5]
Inappropriate Reaction Temperature Optimize the reaction temperature. Too low a temperature may lead to an incomplete reaction, while too high a temperature can cause decomposition of reactants or products and promote side reactions.
Incorrect Stoichiometry Verify the molar ratios of your reactants, catalyst, and base. A slight excess of the thiol is sometimes used.
Presence of Oxygen For reactions sensitive to oxidation (especially thiol homocoupling), ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon).[9]
Suboptimal Base The choice of base is critical. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, KOtBu) to find the optimal one for your specific substrate combination.[3]
Issue 2: Formation of Significant Byproducts

Question: My reaction mixture shows multiple spots on TLC, and the isolated product is impure. How can I minimize byproduct formation?

Answer: The formation of byproducts is a key challenge. Identifying these byproducts can provide insights into how to optimize the reaction conditions.

Observed Byproduct Potential Cause Mitigation Strategy
Disulfide Oxidation of the thiol starting material by atmospheric oxygen.[4]Degas the solvent and run the reaction under a strict inert atmosphere (N₂ or Ar).[9]
Colored Impurities (dark oil/solid) Oxidation of the aniline moiety.[9]Use purified, colorless aniline. Run the reaction at the lowest effective temperature. Consider adding a small amount of an antioxidant like zinc dust.[10]
Unreacted Starting Materials Incomplete reaction.Increase reaction time, temperature, or catalyst loading. Ensure efficient stirring. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

Data Presentation: Effect of Reaction Conditions on Byproduct Formation

The following table summarizes the general effects of various reaction parameters on the formation of common byproducts in a typical copper-catalyzed aniline thioether synthesis. The percentages are illustrative and can vary significantly based on the specific substrates and reaction setup.

Parameter Condition A Yield of Thioether (%) Yield of Disulfide (%) Yield of Aniline Oxidation Products (%) Condition B Yield of Thioether (%) Yield of Disulfide (%) Yield of Aniline Oxidation Products (%)
Atmosphere Air60305Inert (N₂)85<5<2
Temperature 140 °C751010100 °C885<2
Aniline Purity Unpurified (dark)501520Distilled (colorless)876<1
Base Weak Base (e.g., NaHCO₃)40253Stronger Base (e.g., K₂CO₃)867<2

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxyphenyl Phenyl Sulfide

This protocol describes a representative copper-catalyzed synthesis of an aniline thioether derivative.

Materials:

  • 4-Iodoanisole

  • Thiophenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry Schlenk flask, add 4-iodoanisole (1.0 mmol), CuI (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).

  • Seal the flask with a septum, and evacuate and backfill with nitrogen three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Add thiophenol (1.2 mmol) via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: GC-MS Analysis of Reaction Mixture

This protocol provides a general method for the analysis of an aniline thioether reaction mixture.

1. Sample Preparation:

  • Take a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Dilute with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Filter through a small plug of silica or a syringe filter to remove solid particles.

2. GC-MS Conditions:

  • Column: A standard non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is generally suitable.

  • Injection Mode: Splitless.

  • Injector Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 10 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector: Electron Ionization (EI) mode, scanning from m/z 50 to 550.

3. Data Analysis:

  • Identify the peaks corresponding to the starting materials, product, and potential byproducts by comparing their retention times and mass spectra with known standards or library data.

  • Quantify the relative amounts of each component by integrating the peak areas.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products & Byproducts Aniline Aniline (Ar-NHR) AnilineOxidation Aniline Oxidation Products Aniline->AnilineOxidation Oxidation Thiol Thiol (R'-SH) Intermediate1 Cu(I)-Thiolate Intermediate Thiol->Intermediate1 + Catalyst Disulfide Disulfide (R'-S-S-R') Thiol->Disulfide Oxidation (O₂) ArylHalide Aryl Halide (Ar'-X) Intermediate2 Oxidative Addition Complex ArylHalide->Intermediate2 + Intermediate1 Catalyst Cu(I) Catalyst Thioether Aniline Thioether (Ar-S-R') Intermediate2->Thioether Reductive Elimination Thioether->Catalyst Catalyst Regeneration

Caption: Catalytic cycle and potential side reactions in aniline thioether synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Check Purity of Starting Materials Start->CheckPurity Purify Purify Aniline (Distillation) & Thiol CheckPurity->Purify Impure CheckConditions Review Reaction Conditions CheckPurity->CheckConditions Pure Purify->CheckConditions InertAtmosphere Ensure Inert Atmosphere (N₂/Ar) CheckConditions->InertAtmosphere OptimizeTemp Optimize Temperature InertAtmosphere->OptimizeTemp OptimizeBase Screen Different Bases OptimizeTemp->OptimizeBase AnalyzeByproducts Analyze Byproducts (GC-MS, NMR) OptimizeBase->AnalyzeByproducts DisulfideDetected Disulfide is a Major Byproduct AnalyzeByproducts->DisulfideDetected Yes OxidationDetected Oxidation Products Detected AnalyzeByproducts->OxidationDetected Yes End Improved Yield and Purity AnalyzeByproducts->End No Major Byproducts DisulfideDetected->InertAtmosphere Reinforce OxidationDetected->Purify Re-purify Aniline OxidationDetected->OptimizeTemp Lower Temp

Caption: A logical workflow for troubleshooting low yield in aniline thioether reactions.

References

Technical Support Center: Overcoming Challenges in the Scale-Up of 2-(Ethylthio)aniline Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and scale-up of 2-(Ethylthio)aniline. Our aim is to facilitate a smoother transition from laboratory-scale experiments to larger-scale production.

Troubleshooting Guides

Challenges in the synthesis of this compound can arise from several factors, including reaction conditions, reagent quality, and purification methods. This section is designed to help you troubleshoot common issues you may encounter.

Low or Incomplete Conversion

Problem: The reaction does not proceed to completion, resulting in a low yield of this compound.

Potential Cause Troubleshooting Step Expected Outcome
Insufficient Base Ensure at least a stoichiometric amount of a suitable base (e.g., NaOH, KOH) is used to deprotonate the thiol precursor. For scale-up, a slight excess (1.1-1.2 equivalents) may be beneficial.Improved deprotonation of the thiol, leading to a higher reaction rate and conversion.
Low Reaction Temperature Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by TLC or HPLC at each stage.An increased reaction rate. Be cautious of potential side reactions at higher temperatures.
Poor Reagent Quality Use fresh, anhydrous solvents and ensure the purity of starting materials (e.g., 2-aminothiophenol and ethyl halide). Water can interfere with the reaction.Minimized side reactions and improved conversion.
Inefficient Mixing In larger reactors, ensure adequate agitation to maintain a homogeneous reaction mixture, especially if the base is a solid.Uniform reaction conditions, preventing localized concentration gradients and improving overall conversion.
Formation of Significant Side Products/Impurities

Problem: The final product is contaminated with significant amounts of impurities.

Potential Cause Troubleshooting Step Expected Outcome
Over-alkylation (Formation of N,S-diethylaniline) Use a controlled addition of the ethylating agent. A slight excess of the aniline starting material can also minimize this.Reduced formation of the di-substituted product.
Oxidation of 2-aminothiophenol Maintain a strictly inert atmosphere (e.g., nitrogen or argon) throughout the reaction and work-up to prevent the formation of disulfide byproducts.Minimized oxidative side reactions, leading to a cleaner product profile.
Reaction with Solvent If using a reactive solvent, consider switching to a more inert option like toluene or DMF.Elimination of solvent-related impurities.
Hydrolysis of Ethylating Agent Ensure anhydrous conditions, as water can lead to the formation of ethanol, which may not be problematic but indicates suboptimal conditions.A more efficient reaction with fewer side products.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the production of this compound?

A common and effective method is the S-alkylation of 2-aminothiophenol with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base. This reaction is typically carried out in a polar aprotic solvent. Another potential route involves the reaction of 2-nitrochlorobenzene with sodium ethyl thiolate, followed by the reduction of the nitro group.

Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?

During scale-up, the following parameters are crucial:

  • Temperature Control: The reaction is often exothermic. Efficient heat dissipation is critical to prevent runaway reactions and the formation of side products.

  • Mixing and Agitation: Ensuring homogeneity in a large reactor is key to consistent product quality and yield.

  • Rate of Reagent Addition: A controlled addition of the ethylating agent can prevent localized high concentrations and minimize side reactions like over-alkylation.

  • Inert Atmosphere: Maintaining an oxygen-free environment is crucial to prevent the oxidation of the thiol.

Q3: What are the most common impurities to expect and how can they be removed at a larger scale?

Common impurities include unreacted starting materials, over-alkylated products, and disulfide byproducts. For large-scale purification:

  • Distillation: Vacuum distillation is often the most effective method for separating this compound from less volatile impurities.

  • Extraction: An initial acid wash (e.g., with dilute HCl) can remove unreacted 2-aminothiophenol. Subsequent washes with water and brine can remove salts and other water-soluble impurities.

  • Crystallization: If the product is a solid or can be converted to a solid derivative, recrystallization is an excellent method for achieving high purity.

Q4: How can I improve the final purity of my this compound?

To enhance purity, consider the following:

  • High-Quality Starting Materials: Using pure starting materials is the first step to a clean reaction.

  • Optimized Reaction Conditions: Fine-tuning the reaction temperature, time, and stoichiometry can significantly reduce the formation of byproducts.

  • Multi-step Purification: A combination of extraction, distillation, and potentially chromatography (for very high purity requirements) is often necessary.

Experimental Protocols

General Protocol for the S-Alkylation of 2-Aminothiophenol
  • Reaction Setup: To a clean, dry, and inerted reactor, add 2-aminothiophenol and a suitable solvent (e.g., ethanol, DMF).

  • Base Addition: Add a slight molar excess (1.1 eq) of a base (e.g., sodium hydroxide or potassium carbonate) and stir until a clear solution or uniform suspension is formed.

  • Ethylating Agent Addition: Slowly add one equivalent of the ethylating agent (e.g., ethyl bromide) to the reaction mixture while maintaining the temperature between 20-30°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation.

Data Presentation

Parameter Lab Scale (10g) Pilot Scale (1kg) Potential Production Scale (100kg)
Typical Yield 85-95%80-90%75-85%
Typical Purity (Post-distillation) >99%>98.5%>98%
Key Impurities Unreacted starting materials, minor over-alkylationIncreased levels of over-alkylation and thermal degradation products if not controlledPotential for higher levels of process-related impurities if not optimized

Visualizations

Logical Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting start Low Yield of This compound check_conversion Check Reaction Conversion (TLC/HPLC) start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction check_reagents Verify Reagent Quality (Purity, Anhydrous) incomplete_reaction->check_reagents  If incomplete optimize_conditions Optimize Reaction Conditions (Temperature, Time) incomplete_reaction->optimize_conditions  If incomplete check_stoichiometry Check Stoichiometry (Base, Ethylating Agent) incomplete_reaction->check_stoichiometry  If incomplete improved_yield Improved Yield check_reagents->improved_yield optimize_conditions->improved_yield check_stoichiometry->improved_yield SynthesisWorkflow start Start reagents Charge Reactor with 2-Aminothiophenol, Solvent, and Base start->reagents addition Slow Addition of Ethylating Agent reagents->addition reaction Reaction Monitoring (TLC/HPLC) addition->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification by Vacuum Distillation workup->purification product Final Product: This compound purification->product

Technical Support Center: Enhancing the Long-Term Stability of 2-(Alkylthio)aniline Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the long-term stability of 2-(alkylthio)aniline intermediates. Below, you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the handling and storage of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 2-(alkylthio)aniline intermediates?

A1: To ensure maximum stability, 2-(alkylthio)aniline intermediates should be stored at low temperatures, protected from light, and under an inert atmosphere.[1][2] Specifically, refrigeration at 2-8°C is recommended.[1][2] The container should be tightly sealed and the headspace filled with an inert gas such as nitrogen or argon to minimize exposure to oxygen.

Q2: What is the expected shelf-life of 2-(alkylthio)aniline intermediates?

A2: The shelf-life of 2-(alkylthio)aniline intermediates can vary depending on the specific alkyl group and the storage conditions. When stored under ideal conditions (refrigerated, in the dark, under an inert atmosphere), these compounds can be stable for several months to years. However, exposure to air, light, or elevated temperatures can significantly accelerate degradation.[3][4] Regular purity checks are recommended for long-term storage.

Q3: What are the visible signs of degradation in 2-(alkylthio)aniline intermediates?

A3: A common sign of degradation is a change in color.[5] Freshly prepared or pure 2-(alkylthio)anilines are often colorless to light yellow liquids or solids.[1] Upon degradation, they may darken to a brown or reddish-brown color due to oxidation and the formation of polymeric impurities.[5][6] The appearance of solid precipitates in a liquid sample can also indicate degradation.

Q4: How does the structure of the alkyl group (e.g., methyl, ethyl, propyl) affect the stability of 2-(alkylthio)aniline intermediates?

A4: The length and branching of the alkyl chain can influence the stability of the compound. While specific studies on a wide range of 2-(alkylthio)anilines are limited, generally, bulkier alkyl groups may offer some steric hindrance against intermolecular reactions. However, the primary degradation pathway is often oxidation at the sulfur and nitrogen atoms, which is less influenced by the alkyl chain length.

Q5: Are there any recommended additives to enhance the stability of these intermediates?

A5: The use of antioxidants can potentially enhance the stability of 2-(alkylthio)aniline intermediates by inhibiting oxidation.[7][8][9] Common antioxidants used in organic synthesis include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). However, the compatibility and potential for introducing impurities should be carefully evaluated for each specific application. It is often preferable to rely on proper storage conditions to maintain purity.

Troubleshooting Guide

Q1: My 2-(alkylthio)aniline intermediate has turned brown. Can I still use it?

A1: A brown discoloration indicates that the material has likely undergone oxidation and may contain impurities.[5][6] It is highly recommended to assess the purity of the material by techniques such as HPLC, TLC, or NMR before use. If the purity is no longer acceptable for your intended application, purification (e.g., by column chromatography or distillation) may be necessary. For sensitive applications, using a fresh, pure batch is the safest option.

Q2: I am observing an unexpected peak in the HPLC chromatogram of my stored 2-(alkylthio)aniline intermediate. What could it be?

A2: An unexpected peak in the HPLC chromatogram likely corresponds to a degradation product. The most common degradation products for 2-(alkylthio)anilines are the corresponding sulfoxide and sulfone, formed by oxidation of the thioether group. Other possibilities include dimers or polymers formed through reactions involving the aniline moiety.[6] Mass spectrometry (LC-MS) can be a valuable tool to identify the mass of the impurity and help elucidate its structure.

Q3: My 2-(alkylthio)aniline intermediate is solidifying or showing reduced solubility over time. What is happening?

A3: Solidification or reduced solubility can be due to the formation of less soluble degradation products or polymerization.[6] It is also possible that the compound is hygroscopic and has absorbed moisture, which could affect its physical properties. Storing the compound in a desiccator or under a dry, inert atmosphere can help prevent moisture absorption. If degradation is suspected, purity analysis is recommended.

Q4: How can I prevent the degradation of my 2-(alkylthio)aniline intermediate during a reaction workup?

A4: During workup procedures, minimize the exposure of the intermediate to strong oxidizing agents, high temperatures, and prolonged exposure to air. If an aqueous workup is performed, ensure the pH is controlled, as extreme pH values can sometimes promote degradation.[10] If possible, conduct the workup and subsequent purification steps under an inert atmosphere.

Data Presentation

Table 1: Summary of Storage Conditions and Their Impact on the Stability of 2-(Alkylthio)aniline Intermediates

Storage ConditionTemperatureAtmosphereLight ExposureExpected Relative StabilityPotential Degradation Products
Ideal 2-8°CInert (N₂ or Ar)Protected (Amber vial/dark)HighMinimal
Refrigerated, Air 2-8°CAirProtected (Amber vial/dark)ModerateSulfoxides, Discoloration
Room Temp, Inert 20-25°CInert (N₂ or Ar)Protected (Amber vial/dark)Moderate to LowSlow oxidation and dimerization
Room Temp, Air 20-25°CAirProtected (Amber vial/dark)LowSignificant oxidation, discoloration
Accelerated 40°CAirExposed to UV/Visible lightVery LowSulfoxides, sulfones, dimers, polymers

Experimental Protocols

Protocol 1: Forced Degradation Study for 2-(Alkylthio)aniline Intermediates

This protocol is designed to intentionally degrade the intermediate to identify potential degradation products and establish the stability-indicating nature of an analytical method.[3][4][10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the 2-(alkylthio)aniline intermediate in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24-48 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24-48 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24-48 hours.

  • Thermal Degradation: Store the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for 24-48 hours. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At specified time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including a non-degraded control, by a suitable stability-indicating method, typically HPLC with UV and/or mass spectrometric detection.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control.

  • Identify and quantify the degradation products.

  • Elucidate the structure of major degradation products using techniques like LC-MS/MS and NMR.

Protocol 2: Routine Purity Monitoring by HPLC

1. HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for better peak shape) is often effective.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the parent compound and potential impurities absorb (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

2. Sample Preparation:

  • Accurately weigh a small amount of the 2-(alkylthio)aniline intermediate and dissolve it in the mobile phase or a compatible solvent to a known concentration (e.g., 0.1 mg/mL).

3. Analysis:

  • Inject the sample onto the HPLC system.

  • Record the chromatogram and integrate the peaks.

4. Purity Calculation:

  • Calculate the percentage purity by dividing the peak area of the main compound by the total peak area of all components.

Mandatory Visualization

Potential Degradation Pathways of 2-(Alkylthio)aniline A 2-(Alkylthio)aniline B 2-(Alkylsulfinyl)aniline (Sulfoxide) A->B Oxidation [O] D Dimeric/Polymeric Impurities A->D Oxidation/Light C 2-(Alkylsulfonyl)aniline (Sulfone) B->C Further Oxidation [O] E Colored Impurities D->E Further Reactions

Caption: Potential degradation pathways for 2-(alkylthio)aniline intermediates.

Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal (60°C) A->E F Photolytic (UV/Vis Light) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize (if needed) G->H I HPLC-UV/MS Analysis H->I J Identify Degradants I->J K Quantify Purity Loss I->K L Elucidate Structures J->L

Caption: Experimental workflow for a forced degradation study.

Troubleshooting Logic for Stability Issues node_rect node_rect A Observed an Issue? (e.g., color change, new peak) B Is the issue color change? A->B Yes C Is the issue a new HPLC peak? A->C No B_sol Likely Oxidation. - Check purity (HPLC). - Consider purification. - Store under inert gas. B->B_sol Yes D Is the issue physical change? C->D No C_sol Potential Degradant. - Analyze by LC-MS. - Compare with forced degradation samples. C->C_sol Yes D_sol Polymerization or Moisture Absorption. - Check solubility. - Store in desiccator. D->D_sol Yes

Caption: Logical relationships for troubleshooting common stability issues.

References

Technical Support Center: Handling Air and Moisture-Sensitive Thioaniline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling air and moisture-sensitive thioaniline compounds. The information is presented in a question-and-answer format to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with thioaniline compounds?

A1: Thioaniline compounds are susceptible to degradation through oxidation, particularly when exposed to air and light. This can lead to the formation of disulfides and other oxidized species, which can affect the purity, activity, and safety of the compound. The aniline moiety can also be prone to oxidation, often resulting in discoloration of the material.[1] Additionally, these compounds can be sensitive to heat and incompatible with strong oxidizing agents, acids, acid chlorides, and chloroformates.[2][3][4]

Q2: How should I properly store air and moisture-sensitive thioaniline compounds?

A2: Proper storage is critical to maintaining the integrity of thioaniline compounds. They should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][4] It is highly recommended to store them under an inert atmosphere, such as nitrogen or argon, to prevent exposure to air and moisture.[2] Containers should be tightly sealed and protected from physical damage.[5] For long-term storage, refrigeration (2-8 °C) is often recommended.

Q3: What are the signs of degradation in a thioaniline compound?

A3: A common sign of degradation is a change in the physical appearance of the compound, such as discoloration (e.g., turning from off-white to yellow or brown).[1] The presence of an increasingly strong or unpleasant odor can also indicate decomposition. For a more definitive assessment, analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS) should be used to identify impurities and degradation products.

Q4: What are the common impurities found in thioaniline compounds?

A4: Impurities in thioaniline compounds can arise from the synthetic process or degradation. Common process-related impurities include unreacted starting materials and byproducts from side reactions. Degradation-related impurities are often the result of oxidation, leading to the formation of the corresponding disulfide. Other potential impurities can include sulfoxides and sulfones if the oxidation is more extensive.

Troubleshooting Guides

Issue 1: My thioaniline compound has changed color during storage.

  • Potential Cause: Exposure to air and/or light has likely led to oxidation of the compound. The aniline and/or thiol functional groups are susceptible to oxidation, which often results in the formation of colored byproducts.[1]

  • Solution:

    • Assess Purity: Use an appropriate analytical method (e.g., HPLC, NMR) to determine the purity of the material.

    • Purification: If the purity is compromised, the compound may need to be re-purified. This should be done under an inert atmosphere to prevent further degradation.

    • Improve Storage: Ensure future storage is in a tightly sealed container, under an inert atmosphere (e.g., in a glovebox or a sealed vial backfilled with nitrogen or argon), and protected from light by using an amber vial or by wrapping the container in aluminum foil.[5] Store at the recommended temperature, typically in a refrigerator.

Issue 2: I am observing a low yield in a reaction involving a thioaniline.

  • Potential Cause 1: Degradation of the thioaniline starting material. If the thioaniline has been improperly stored, it may have degraded, leading to a lower effective concentration and the presence of impurities that could interfere with the reaction.

    • Solution: Before use, check the purity of the thioaniline. If necessary, purify it and ensure it is handled under an inert atmosphere throughout the experiment.

  • Potential Cause 2: Incompatibility with reaction conditions. Thioanilines can be sensitive to certain reagents or conditions. For example, strong oxidizing agents will degrade the thioaniline.

    • Solution: Review the reaction scheme for any incompatible reagents. If possible, substitute harsh reagents with milder alternatives. Ensure the reaction is carried out under an inert atmosphere if the reagents or intermediates are air-sensitive.

  • Potential Cause 3: Loss of product during workup and purification. Thioaniline products can be sensitive to air and may degrade during standard workup procedures or purification methods like column chromatography on silica gel.

    • Solution: Perform aqueous workups with degassed solutions. For purification, consider using inert atmosphere chromatography or recrystallization under a blanket of nitrogen or argon.

Issue 3: My purified thioaniline compound degrades quickly.

  • Potential Cause: Residual solvent or exposure to air during the final handling steps can lead to rapid degradation.

  • Solution:

    • Thorough Drying: Ensure the purified compound is thoroughly dried under high vacuum to remove all traces of solvent.

    • Inert Atmosphere Handling: All manipulations of the purified, dry compound should be performed in a glovebox or using Schlenk line techniques.

    • Proper Packaging: Store the final product in a sealed container under an inert atmosphere and in a refrigerator or freezer as appropriate.

Data Presentation

Table 1: Storage and Handling Recommendations for Thioaniline Compounds

ParameterRecommendationRationale
Atmosphere Store and handle under an inert atmosphere (Nitrogen or Argon).[2]To prevent oxidation by air and hydrolysis by moisture.
Temperature Cool and dry place.[4][5] Refrigeration (2-8 °C) is often recommended.To slow down the rate of potential degradation reactions.
Light Protect from light by using amber vials or storing in the dark.To prevent light-induced degradation.
Container Tightly sealed, airtight containers.[3][5]To prevent ingress of air and moisture.
Incompatibilities Avoid contact with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[2][3][4]To prevent vigorous and potentially hazardous reactions and degradation.

Experimental Protocols

Protocol 1: General Procedure for Handling a Solid Air-Sensitive Thioaniline Compound

  • Preparation: All glassware should be oven-dried (e.g., at 120 °C for at least 4 hours) and allowed to cool to room temperature in a desiccator or under a stream of inert gas.

  • Inert Atmosphere: Transfer the required amount of the thioaniline compound inside a glovebox with a low-oxygen and low-moisture atmosphere.

  • Weighing: Use an analytical balance inside the glovebox to weigh the desired amount of the compound into a pre-dried reaction vessel.

  • Dissolution: Add a freshly dried and degassed solvent to the reaction vessel via a syringe or cannula.

  • Reaction: If the reaction is to be performed outside the glovebox, seal the reaction vessel with a rubber septum, remove it from the glovebox, and connect it to a Schlenk line to maintain a positive pressure of inert gas.

  • Work-up and Purification: All work-up and purification steps should be performed using inert atmosphere techniques. Solvents for extraction should be degassed. For column chromatography, use a closed system that can be maintained under a positive pressure of inert gas. For recrystallization, perform the dissolution and crystallization steps under a flow of inert gas.

  • Isolation and Storage: The final product should be dried under high vacuum and stored in a sealed container under an inert atmosphere in a refrigerator or freezer.

Mandatory Visualization

Experimental_Workflow General Workflow for Handling Air-Sensitive Thioanilines prep Preparation of Glassware (Oven-drying) glovebox Transfer to Glovebox prep->glovebox weigh Weighing under Inert Atmosphere glovebox->weigh dissolve Dissolution in Degassed Solvent weigh->dissolve reaction Reaction under Inert Atmosphere (Glovebox or Schlenk Line) dissolve->reaction workup Aqueous Workup (Degassed Solutions) reaction->workup purify Purification under Inert Atmosphere (Chromatography/Recrystallization) workup->purify isolate Isolation and Drying (High Vacuum) purify->isolate store Storage (Sealed, Inert Atmosphere, Cold) isolate->store

Caption: Workflow for handling air-sensitive thioanilines.

Troubleshooting_Discoloration Troubleshooting: Thioaniline Discoloration start Compound Discolored? assess_purity Assess Purity (e.g., HPLC, NMR) start->assess_purity is_pure Purity Acceptable? assess_purity->is_pure re_purify Re-purify under Inert Atmosphere is_pure->re_purify No use_as_is Use with Caution (Note Impurities) is_pure->use_as_is Yes improve_storage Improve Storage Conditions: - Inert Atmosphere - Protect from Light - Refrigerate re_purify->improve_storage use_as_is->improve_storage

Caption: Decision tree for discolored thioaniline compounds.

References

Technical Support Center: Optimal Solvent Systems for 2-(Ethylthio)aniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal solvent system for reactions involving 2-(Ethylthio)aniline. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when selecting a solvent for reactions with this compound?

When selecting a solvent, consider the following factors:

  • Solubility of Reactants: Ensure that this compound and all other reactants are sufficiently soluble in the chosen solvent at the reaction temperature.

  • Reaction Type: The solvent should be inert under the reaction conditions and not participate in side reactions. For example, avoid protic solvents if you are using highly reactive organometallic reagents.

  • Reaction Temperature: The solvent's boiling point should be appropriate for the desired reaction temperature.

  • Work-up and Purification: Consider how the solvent will be removed after the reaction and its compatibility with your chosen purification method (e.g., extraction, crystallization, chromatography).

  • Safety and Environmental Impact: Whenever possible, opt for less toxic and more environmentally friendly solvents.

Q2: What is the general solubility profile of this compound?

Q3: Can I use protic solvents for reactions with this compound?

Protic solvents (e.g., water, ethanol, methanol) can be suitable for certain reactions, such as nucleophilic aromatic substitutions or reactions where the solvent also acts as a reagent. For instance, ethanol has been successfully used as a solvent for the thiocyanation of anilines.[3][4] However, for reactions involving highly reactive reagents that are sensitive to acidic protons, such as Grignard reagents or strong bases, aprotic solvents should be used.

Q4: Which aprotic solvents are commonly used for reactions with aniline derivatives?

A variety of aprotic solvents can be used depending on the specific reaction. Common choices include:

  • Ethers: Diethyl ether and tetrahydrofuran (THF) are good general-purpose solvents for many reactions.

  • Aromatic Hydrocarbons: Toluene and xylene are often used for higher temperature reactions.

  • Halogenated Solvents: Dichloromethane (DCM) and chloroform are good solvents for a wide range of organic compounds.

  • Polar Aprotic Solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent at dissolving a wide range of reactants but can be difficult to remove.

Troubleshooting Guide

Problem 1: Low or no product yield.

Possible Cause Troubleshooting Steps
Poor solubility of reactants. 1. Try a different solvent or a solvent mixture. 2. Gently warm the reaction mixture to aid dissolution (if the reaction conditions permit). 3. Consider using a co-solvent to improve solubility.
Solvent is not inert. 1. Review the reaction mechanism and ensure the solvent is not interfering. 2. Switch to a more inert solvent. For example, if you suspect your solvent is reacting with a strong base, change to a non-acidic, aprotic solvent like THF or toluene.
Reaction temperature is not optimal. 1. If the reaction is slow, consider a higher boiling point solvent to increase the reaction temperature. 2. If side reactions are occurring, a lower reaction temperature may be necessary.

Problem 2: Formation of multiple byproducts.

Possible Cause Troubleshooting Steps
Over-reactivity of the aniline. 1. Anilines are highly activated rings and can be prone to multiple substitutions.[5] Consider protecting the amine group (e.g., by acetylation) before carrying out the reaction. The protecting group can be removed in a subsequent step.[5] 2. Use a less polar solvent to potentially temper the reactivity.
Side reactions with the solvent. 1. Ensure the solvent is not participating in the reaction. For example, some solvents can be deprotonated by strong bases.

Problem 3: Difficulty in product purification.

Possible Cause Troubleshooting Steps
High-boiling point solvent is difficult to remove. 1. If possible, choose a lower-boiling point solvent. 2. If a high-boiling solvent is necessary, use techniques like vacuum distillation for its removal.
Product is difficult to separate from the reaction mixture. 1. For column chromatography, a common starting point for aniline derivatives is a mixture of a nonpolar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate.[6][7] The ratio can be optimized to achieve good separation.

Data Presentation

Table 1: General Solubility of Aniline (as a proxy for this compound)

SolventSolubilityReference
WaterSlightly soluble (~3.6 g/L at 25°C)[1]
EthanolSoluble[1]
AcetoneSoluble[1]
ChloroformSoluble[1]
Diethyl EtherSoluble[2]
DichloromethaneSoluble[2]

Table 2: Properties of Common Organic Solvents

SolventBoiling Point (°C)Polarity (Dielectric Constant)Protic/Aprotic
Water10080.1Protic
Ethanol7824.6Protic
Methanol6532.7Protic
Tetrahydrofuran (THF)667.6Aprotic
Dichloromethane (DCM)409.1Aprotic
Toluene1112.4Aprotic
Dimethylformamide (DMF)15336.7Aprotic
Dimethyl Sulfoxide (DMSO)18947Aprotic

Data compiled from various sources.[8]

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening

  • Small-Scale Reactions: Set up several small-scale reactions in parallel, each using a different solvent.

  • Reactant Addition: To separate vials, add this compound and the other necessary reactants.

  • Solvent Addition: Add the selected solvent to each vial.

  • Reaction Conditions: Subject all vials to the same reaction conditions (temperature, stirring, time).

  • Monitoring: Monitor the progress of each reaction by a suitable analytical technique (e.g., Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS)).

  • Analysis: Compare the results to identify the solvent that gives the best conversion to the desired product with the fewest byproducts.

Mandatory Visualization

Solvent_Selection_Workflow start Define Reaction Type and Conditions solubility_check Check Solubility of Reactants in Potential Solvents start->solubility_check inertness_check Verify Solvent Inertness Under Reaction Conditions solubility_check->inertness_check temp_check Match Solvent Boiling Point with Desired Reaction Temperature inertness_check->temp_check solvent_screening Perform Small-Scale Solvent Screening Experiments temp_check->solvent_screening analysis Analyze Reaction Outcomes (TLC, LC-MS, etc.) solvent_screening->analysis optimization Optimize Reaction in Best Performing Solvent(s) analysis->optimization

Caption: A logical workflow for selecting an optimal solvent.

Troubleshooting_Low_Yield start Low Product Yield Observed check_solubility Are all reactants fully dissolved? start->check_solubility change_solvent Try a different solvent or a co-solvent system. check_solubility->change_solvent No check_side_reactions Are there unexpected byproducts? check_solubility->check_side_reactions Yes change_temp Adjust reaction temperature. check_side_reactions->change_temp No reassess_solvent Re-evaluate solvent inertness. check_side_reactions->reassess_solvent Yes protecting_group Consider protecting the amine group. reassess_solvent->protecting_group

Caption: A troubleshooting guide for low reaction yield.

References

Technical Support Center: Strategies for Selective Functionalization of the 2-(Ethylthio)aniline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 2-(ethylthio)aniline scaffold. The guides are presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Functionalization of the Amino Group (N-Functionalization)

This section focuses on strategies for the selective modification of the nitrogen atom of the this compound scaffold, a key step in the synthesis of many biologically active molecules.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing N-alkylation on this compound?

A1: The primary challenge in the N-alkylation of this compound, as with many anilines, is controlling the degree of alkylation. Over-alkylation, leading to the formation of the tertiary amine (N,N-dialkylated) and even quaternary ammonium salts, is a common side reaction. This occurs because the mono-alkylated product is often more nucleophilic than the starting primary aniline, making it more reactive towards the alkylating agent.[1][2] Another potential issue is the coordination of the sulfur atom to the metal catalyst, which can affect its activity.

Q2: How can I selectively achieve mono-N-alkylation?

A2: Several strategies can be employed to favor mono-alkylation:

  • Stoichiometric Control: Using a large excess of the aniline relative to the alkylating agent increases the probability that the alkylating agent will react with the more abundant primary amine.[2]

  • "Borrowing Hydrogen" Catalysis: This is a highly efficient and atom-economical method that uses alcohols as alkylating agents. A transition metal catalyst (e.g., based on Ru, Ir, or Pd) temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. The aniline condenses with the aldehyde to form an imine, which is then reduced by the metal hydride to yield the N-alkylated aniline.[3] Water is the only byproduct.

  • Reductive Amination: This two-step process involves the initial formation of an imine by reacting the aniline with an aldehyde or ketone, followed by its reduction to the amine. This method offers excellent control over mono-alkylation.[4]

Troubleshooting Guide: N-Alkylation
Problem Potential Cause Suggested Solution
Significant formation of N,N-dialkylated product Molar ratio of alkylating agent to aniline is too high.Use a larger excess of this compound (e.g., 3-5 equivalents).
The mono-alkylated product is highly reactive.Lower the reaction temperature to reduce the rate of the second alkylation. Consider using a less reactive alkylating agent (e.g., an alkyl chloride instead of an iodide).
Low reaction yield Poor reactivity of the starting materials.Increase the reaction temperature. If using an alkyl halide, switch to a more reactive one (e.g., from chloride to bromide or iodide).
Catalyst deactivation.The thioether group can potentially poison some metal catalysts. Consider using a catalyst known to be tolerant to sulfur-containing substrates or use a higher catalyst loading.
Inappropriate solvent.Screen different solvents. For "borrowing hydrogen" reactions, toluene or dioxane are often effective. For reductive amination, methanol or ethanol are common choices.
Reaction does not go to completion Insufficient amount of base (if applicable).Ensure at least a stoichiometric amount of a suitable base (e.g., K₂CO₃, Na₂CO₃) is used to neutralize any acid formed during the reaction.
Catalyst inhibition by the product.Try adding the reagents in a different order or use a slow addition of the alkylating agent.
Experimental Protocol: N-Alkylation via "Borrowing Hydrogen"

This protocol is a general guideline for the N-alkylation of this compound with a primary alcohol using a ruthenium catalyst.

Materials:

  • This compound

  • Primary alcohol (e.g., benzyl alcohol)

  • [Ru(p-cymene)Cl₂]₂

  • Phosphine ligand (e.g., Xantphos)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous toluene

  • Schlenk tube and Schlenk line

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add [Ru(p-cymene)Cl₂]₂ (e.g., 0.025 mmol, 2.5 mol%) and the phosphine ligand (e.g., 0.055 mmol, 5.5 mol%).

  • Add anhydrous toluene (e.g., 5 mL).

  • Add this compound (1.0 mmol) and the primary alcohol (1.2 mmol).

  • Carefully add sodium hydride (1.2 mmol) portion-wise to the stirring solution.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and cautiously quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data for N-Alkylation of Anilines (Illustrative)

Aniline DerivativeAlkylating AgentCatalyst SystemTemp (°C)Time (h)Yield (%)Reference
AnilineBenzyl alcoholCu-Chromite/K₂CO₃110885
2,6-DiethylanilineAcetaldehydePd/C, HCOOH·NH₃RT0.5>95[4]
Aniline1-Heptanol[Ru(p-cymene)Cl₂]₂/phosphine, NaH11024~80[3]

II. Functionalization of the Aromatic Ring (C-H Functionalization)

This section covers methods for the selective introduction of substituents onto the benzene ring of the this compound scaffold.

Logical Workflow for Regioselective C-H Functionalization

G Decision Tree for C-H Functionalization of this compound start Desired Position of Functionalization? ortho Ortho (C6) start->ortho Ortho meta Meta (C4, C5) start->meta Meta para Para (C3) start->para Para dom Directed Ortho-Metalation (DoM) - N-protection (e.g., pivaloyl) - Strong base (n-BuLi, s-BuLi) - Low temperature (-78 °C) - Quench with electrophile ortho->dom Strongest directing effect pd_ortho Directed C-H Activation - Pd(II) catalyst - N-directing group (e.g., amide, pyridine) - Oxidant ortho->pd_ortho Catalytic approach meta_direct Meta-Selective C-H Activation - Specialized directing group - Pd(II) or Ru(II) catalyst meta->meta_direct Requires specific directing groups para_halogen Electrophilic Halogenation - NBS, NIS, CuX₂ - Para is electronically favored para->para_halogen Halogenation para_direct Para-Selective C-H Activation - Specialized ligand/catalyst system - Pd(II) or Ru(II) catalyst para->para_direct Direct C-H arylation/olefination G Workflow for Selective Oxidation of this compound start This compound sulfoxide 2-(Ethylsulfinyl)aniline (Sulfoxide) start->sulfoxide 1.0-1.2 eq. oxidant (m-CPBA, H₂O₂, NaIO₄) Controlled temperature (0 °C to RT) sulfone 2-(Ethylsulfonyl)aniline (Sulfone) start->sulfone >2.2 eq. oxidant (m-CPBA, Oxone®, H₂O₂/cat.) Direct oxidation sulfoxide->sulfone >2.0 eq. oxidant (m-CPBA, Oxone®) Elevated temperature

References

Validation & Comparative

A Comparative Guide to Validated HPLC-UV Methods for the Quantification of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of aniline and its derivatives is critical across various fields, from pharmaceutical process control to environmental monitoring. High-Performance Liquid Chromatography with Ultraviolet (UV) detection stands as a robust and widely adopted analytical technique for this purpose. This guide provides an objective comparison of several validated HPLC-UV methods for the quantification of different aniline derivatives, supported by experimental data to aid in method selection and implementation.

Comparative Analysis of HPLC-UV Methods

The selection of an appropriate HPLC-UV method is contingent on the specific aniline derivative, the sample matrix, and the required sensitivity. Below is a comparative summary of key performance parameters for three distinct validated methods.

ParameterMethod 1: Aniline & Degradation Products[1][2]Method 2: 3-Chloro-4-(isopentyloxy)aniline[3]Method 3: Nitroaniline & Dinitroaniline Isomers[4][5]
Analytes Aniline, p-aminophenol, m-aminophenol, o-aminophenol, phenol3-Chloro-4-(isopentyloxy)aniline2-nitroaniline, 3-nitroaniline, 4-nitroaniline, 2,4-dinitroaniline, 2,6-dinitroaniline
Stationary Phase C4 ColumnZorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µmAgilent TC-C18
Mobile Phase Methanol / Acetate Buffer (10 mM, pH 5) (60:40, v/v)Acetonitrile / Water (70:30, v/v) with 0.1% formic acidAcetonitrile / Water (30:70, v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
UV Detection 270 nm240 nm225 nm
Linearity Range 2.0 - 60 µg/mL0.1 - 20 µg/mLNot explicitly stated, but LOQs are in the nanomolar range
Correlation (r²) 0.9987 - 0.9999> 0.999Not explicitly stated
Accuracy (% Recovery) 87.51% - 101.35%98.5% - 101.2%84.6% - 94.0%
Precision (% RSD) 0.31% - 1.62%< 2.0%< 4.7%
Limit of Detection (LOD) Not explicitly stated0.05 µg/mLNot explicitly stated
Limit of Quantification (LOQ) 0.0778 - 0.2073 µg/mL[1][2]0.15 µg/mL[3]2.0 x 10⁻⁹ M to 4.5 x 10⁻⁹ M[4][5]

Experimental Protocol: Quantification of 3-Chloro-4-(isopentyloxy)aniline

This section provides a detailed methodology for the validated HPLC-UV quantification of 3-Chloro-4-(isopentyloxy)aniline, a key intermediate in various synthetic pathways.[3]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (70:30, v/v) containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

2. Preparation of Standard Solutions:

  • Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of 3-Chloro-4-(isopentyloxy)aniline reference standard in the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 0.1 µg/mL to 20 µg/mL.[3]

3. Sample Preparation:

  • Dilute a 1.0 mL aliquot of the reaction mixture to 100.0 mL with the mobile phase.

  • Filter the resulting solution through a 0.45 µm nylon syringe filter prior to injection.[3]

4. Analysis and Quantification:

  • Inject the prepared standards and samples into the HPLC system.

  • Identify the 3-Chloro-4-(isopentyloxy)aniline peak in the sample chromatogram by comparing its retention time with that of the standards.

  • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Determine the concentration of 3-Chloro-4-(isopentyloxy)aniline in the sample by interpolating its peak area on the calibration curve.

Visualizing the Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an HPLC-UV method, ensuring its suitability for the intended analytical purpose. The validation process is conducted in accordance with International Council for Harmonisation (ICH) guidelines.[3]

G HPLC-UV Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation A Method Development B Method Optimization A->B C Specificity B->C Begin Validation D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Validated Method H->I Validation Complete J Routine Analysis I->J

Caption: A flowchart illustrating the key stages of HPLC-UV method development and validation.

References

A Comparative Study of the Reactivity of 2-(Ethylthio)aniline and 2-Aminothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 2-(Ethylthio)aniline and 2-Aminothiophenol. The objective of this document is to offer a clear, data-supported comparison to aid in the selection of these reagents for various synthetic applications, particularly in the fields of medicinal chemistry and materials science. While direct comparative studies are limited, this guide consolidates available experimental data and established chemical principles to infer and present a comprehensive reactivity profile for both compounds.

Executive Summary

2-Aminothiophenol is a highly reactive and versatile bifunctional nucleophile, extensively utilized in the synthesis of benzothiazoles and other heterocyclic systems. Its reactivity is primarily dictated by the presence of a free thiol (-SH) and an amino (-NH₂) group on the aniline ring. In contrast, this compound, where the thiol proton is replaced by an ethyl group, exhibits significantly different reactivity. The thioether linkage in this compound renders the sulfur atom less nucleophilic and unable to participate in reactions requiring a free thiol, such as the initial steps of benzothiazole formation through condensation with carbonyl compounds. This guide will explore these differences through available experimental data and established reaction mechanisms.

Reactivity Profile and Comparative Data

The primary difference in reactivity stems from the nature of the sulfur-containing functional group. The free thiol in 2-aminothiophenol is a potent nucleophile and can be readily deprotonated to the even more nucleophilic thiolate. The thioether in this compound has a less nucleophilic sulfur atom due to the presence of the ethyl group, which also introduces steric hindrance.

Condensation Reactions with Aldehydes

2-Aminothiophenol: This is the hallmark reaction for 2-aminothiophenol, leading to the formation of 2-substituted benzothiazoles, a privileged scaffold in medicinal chemistry. The reaction proceeds via the initial formation of a Schiff base between the amino group and the aldehyde, followed by an intramolecular cyclization involving the thiol group.

Table 1: Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol and Benzaldehyde Derivatives

Catalyst/ConditionsReaction TimeYield (%)Reference
H₂O₂/HCl, Ethanol, RT45-60 min85-94[1]
SnP₂O₇, Ethanol, Reflux8-35 min87-95[1]
L-Proline, Microwave4 min45-99[2]
ZnO NPs, Solvent-free, RT30 min79-91[2]
Amberlite IR120, Microwave5-10 min88-95[2]
Visible light, Eosin Y0.5-1 h30-95[2]
Na₂S₂O₄, Water-Ethanol, Reflux12 h51-82[3]
Cu₂O, DMSO, RT3-5 h70-90[3]

This compound: In contrast, this compound cannot undergo the same cyclization reaction to form benzothiazoles due to the absence of the acidic thiol proton. Its reaction with aldehydes typically stops at the formation of a Schiff base.

Table 2: Synthesis of Schiff Bases from 2-(Methylthio)aniline and Salicylaldehyde Derivatives

AldehydeSolventReaction ConditionsProductReference
p-MethoxysalicylaldehydeEthanol/Dichloromethane (1:1)Reflux, 6 h2-((E)-((2-(methylthio)phenyl)imino)methyl)-5-methoxyphenol[4]
5-BromosalicylaldehydeNot specifiedNot specified5-bromo-N-[2-(methylthio)-phenyl]salicylaldimine[5]
3,5-DichlorosalicylaldehydeNot specifiedNot specified3,5-dichloro-N-[2-(methylthio)-phenyl]salicylaldimine[5]

Note: Data for this compound is limited; data for the closely related 2-(methylthio)aniline is presented as a proxy.

Acylation Reactions

Both anilines can be acylated at the amino group. The nucleophilicity of the amino group is influenced by the substituent at the ortho position.

2-Aminothiophenol: Acylation can occur at the amino group. The thiol group can also be acylated, but N-acylation is generally favored under standard conditions.

Table 3: Acylation of 2-Aminothiophenol

Acylating AgentCatalyst/ConditionsProductYield (%)Reference
Acetic AnhydrideSilica Sulfuric Acid, Solvent-free, RTN-(2-mercaptophenyl)acetamideHigh (not specified)[6]
Chloroacetyl ChlorideTriethylamine, BenzeneN-(2-mercaptophenyl)-2-chloroacetamide75[7]

This compound: The amino group of this compound is readily acylated.

Table 4: Acylation of Substituted Anilines (Illustrative)

Aniline DerivativeAcylating AgentCatalyst/ConditionsProductYield (%)Time (min)Reference
4-ChloroanilineBenzoyl ChlorideUltrasound, Al powderN-(4-Chlorophenyl)benzamide972[8]
AnilineAcetic AnhydrideHCl, Sodium AcetateAcetanilideNot specifiedNot specified[8]

Note: Specific experimental data for the acylation of this compound was not found in the search. The data for other anilines is provided to illustrate typical conditions and outcomes.

Experimental Protocols

Synthesis of 2-Phenylbenzothiazole from 2-Aminothiophenol

Materials:

  • 2-Aminothiophenol

  • Benzaldehyde

  • Ethanol

  • Hydrogen Peroxide (30%)

  • Hydrochloric Acid (concentrated)

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) and benzaldehyde (1 mmol) in ethanol (10 mL).

  • To this solution, add hydrogen peroxide (6 mmol) and concentrated hydrochloric acid (3 mmol) at room temperature.[1]

  • Stir the reaction mixture for 45-60 minutes.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from ethanol to yield 2-phenylbenzothiazole.

Synthesis of a Schiff Base from 2-(Methylthio)aniline

Materials:

  • 2-(Methylthio)aniline

  • p-Methoxysalicylaldehyde

  • Ethanol

  • Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-(methylthio)aniline (1 mmol) and p-methoxysalicylaldehyde (1 mmol) in a 1:1 mixture of ethanol and dichloromethane (4 mL).[4]

  • Reflux the reaction mixture for 6 hours.[4]

  • After cooling, reduce the solvent volume using a rotary evaporator.

  • Collect the resulting precipitate by filtration, wash with cold ethanol, and dry to obtain the Schiff base product.[4]

Visualizations

Reaction Pathway for Benzothiazole Synthesis

benzothiazole_synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product reactant1 2-Aminothiophenol intermediate1 Schiff Base reactant1->intermediate1 Condensation reactant2 Aldehyde (R-CHO) reactant2->intermediate1 intermediate2 Benzothiazoline intermediate1->intermediate2 Intramolecular Cyclization product 2-Substituted Benzothiazole intermediate2->product Oxidation

General reaction pathway for the synthesis of 2-substituted benzothiazoles.
Experimental Workflow for Schiff Base Formation

schiff_base_workflow start Start reactants Mix 2-(Alkylthio)aniline and Aldehyde in Solvent start->reactants reflux Reflux for specified time reactants->reflux cool Cool reaction mixture reflux->cool concentrate Concentrate solvent cool->concentrate filter Filter precipitate concentrate->filter wash Wash with cold solvent filter->wash dry Dry the product wash->dry end Schiff Base Product dry->end

A typical experimental workflow for the synthesis of a Schiff base.
Comparison of Structural and Reactivity Features

reactivity_comparison cluster_aminothiophenol 2-Aminothiophenol cluster_ethylthioaniline This compound node_atp 2-Aminothiophenol -SH (free thiol) -NH₂ (amino) High nucleophilicity at sulfur Acidic thiol proton Bifunctional reactivity node_eta This compound -SEt (thioether) -NH₂ (amino) Lower nucleophilicity at sulfur No acidic thiol proton Primarily monofunctional (amino group) node_atp:f2->node_eta:f2 Leads to different reaction pathways

Structural and resulting reactivity differences between the two compounds.

Conclusion

The reactivity of 2-aminothiophenol and this compound is fundamentally different due to the presence of a free thiol group in the former and a thioether in the latter. 2-Aminothiophenol is a versatile precursor for benzothiazoles via condensation-cyclization reactions, a pathway not accessible to this compound under similar conditions. The reactivity of this compound is primarily centered on its amino group, leading to the formation of products like Schiff bases and amides. The choice between these two reagents will, therefore, be dictated by the desired synthetic outcome, with 2-aminothiophenol being the reagent of choice for constructing benzothiazole-containing heterocyclic systems. Further quantitative studies on the reactivity of this compound would be beneficial to provide a more detailed and direct comparison.

References

Unraveling the Structure of 2-(butylthio)aniline: A Comparative Guide to its Spectroscopic Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural determination of synthetic intermediates is a critical step in the discovery pipeline. This guide provides a comprehensive analysis of the structural elucidation of 2-(butylthio)aniline using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comparative analysis with related compounds, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of the spectroscopic data.

The structural characterization of 2-(butylthio)aniline, an important building block in organic synthesis, relies heavily on one- and two-dimensional NMR techniques. The strategic placement of the butylthio group ortho to the aniline amine functionality introduces distinct electronic effects that are clearly observable in the NMR spectra, allowing for unambiguous assignment of its chemical structure.

Comparative Spectroscopic Data

To contextualize the NMR data of 2-(butylthio)aniline, a comparison with its methyl analog, 2-(methylthio)aniline, and the parent compound, aniline, is presented. The electron-donating nature of the amino group and the influence of the ortho-thioether substituent significantly impact the chemical shifts of the aromatic protons and carbons.

CompoundNucleusC1 (ppm)C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)S-CH₂/CH₃ (ppm)NH₂ (ppm)Aromatic Protons (ppm)Solvent
2-(butylthio)aniline ¹³C 147.9124.9129.0118.9126.8134.532.7 (S-CH₂), 32.4 (CH₂), 21.5 (CH₂), 13.5 (CH₃)--DMSO-d₆
¹H ------2.76 (t), 1.45 (m), 1.29 (m), 0.84 (t)5.177.21 (dd), 7.03 (td), 6.70 (dd), 6.54 (td)DMSO-d₆
2-(methylthio)aniline¹³C146.9120.1128.8118.7133.3114.817.6 (S-CH₃)--CDCl₃
¹H------2.37 (s)4.237.49-7.30 (m), 7.11 (td), 6.84-6.64 (m)CDCl₃
Aniline¹³C147.8116.0129.2118.4129.2116.0---CDCl₃
¹H-------3.717.02 (t), 6.88 (d), 6.83 (s), 6.59 (d)CDCl₃

Table 1: Comparative ¹H and ¹³C NMR chemical shift data for 2-(butylthio)aniline, 2-(methylthio)aniline, and aniline. Data for 2-(butylthio)aniline was obtained in DMSO-d₆, while data for 2-(methylthio)aniline and aniline was in CDCl₃[1].

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following protocols outline the synthesis of 2-(butylthio)aniline and the acquisition of its NMR spectra.

Synthesis of 2-(butylthio)aniline

2-(butylthio)aniline can be prepared via selective S-alkylation of 2-aminothiophenol.[2]

Materials:

  • 2-Aminothiophenol

  • Butyl bromide

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminothiophenol in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add butyl bromide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

NMR Spectroscopic Analysis

Sample Preparation:

  • Dissolve approximately 10-20 mg of purified 2-(butylthio)aniline in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Spectrometer: Bruker Avance 400 MHz (or equivalent)

  • Pulse Program: Standard single-pulse (zg30)

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 16 ppm

  • Acquisition Time: 2.0 s

¹³C NMR Spectroscopy:

  • Spectrometer: Bruker Avance 100 MHz (or equivalent)

  • Pulse Program: Proton-decoupled pulse program (zgpg30)

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

  • Acquisition Time: 1.1 s

Structural Elucidation Workflow

The process of determining the structure of 2-(butylthio)aniline from its NMR data follows a logical progression, often supplemented by two-dimensional NMR experiments for unambiguous assignments.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Confirmation synthesis Synthesis of 2-(butylthio)aniline purification Purification (Column Chromatography) synthesis->purification HNMR 1H NMR purification->HNMR CNMR 13C NMR purification->CNMR TwoD_NMR 2D NMR (COSY, HSQC) purification->TwoD_NMR Integration Integration & Multiplicity Analysis (1H) HNMR->Integration ChemShift Chemical Shift Analysis (1H & 13C) HNMR->ChemShift CNMR->ChemShift Correlation Correlation Analysis (2D NMR) TwoD_NMR->Correlation Structure Structure Confirmation Integration->Structure ChemShift->Structure Correlation->Structure G cluster_structure 2-(butylthio)aniline Structure cluster_correlations Key 1H-13C HSQC Correlations structure H6_C6 H6 (7.21 ppm) C6 (134.5 ppm) structure->H6_C6:f0 H3_C3 H3 (7.03 ppm) C3 (129.0 ppm) structure->H3_C3:f0 H5_C5 H5 (6.70 ppm) C5 (126.8 ppm) structure->H5_C5:f0 H4_C4 H4 (6.54 ppm) C4 (118.9 ppm) structure->H4_C4:f0 SCH2_CS S-CH2 (2.76 ppm) C-S (32.7 ppm) structure->SCH2_CS:f0

References

A Comparative Guide to GC-MS and HPLC-UV for Impurity Profiling of Synthesized 2-(Ethylthio)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quality and purity of pharmaceutical intermediates are critical for the safety and efficacy of the final drug product. 2-(Ethylthio)aniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires rigorous analytical characterization to identify and quantify any process-related impurities. This guide provides an objective comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), for the impurity profiling of this compound. The information presented is supported by experimental data from the analysis of analogous aromatic amines to help researchers select the most suitable method for their needs.

Potential Impurities in Synthesized this compound

The synthesis of this compound can proceed through various routes, each with the potential to generate specific impurities. Two likely synthetic pathways are:

  • Nucleophilic substitution of 2-nitrochlorobenzene with ethanethiol followed by reduction of the nitro group.

  • Direct ethylation of 2-aminothiophenol.

Based on these routes, a list of potential impurities can be inferred:

  • Starting Materials: 2-Nitrochlorobenzene, Ethanethiol, 2-Aminothiophenol.

  • Intermediates: 2-(Ethylthio)nitrobenzene.

  • Byproducts: Diethyl disulfide (from oxidation of ethanethiol), 2,2'-dithiobis(aniline) (from oxidation of 2-aminothiophenol), over-ethylated products (e.g., N-ethyl-2-(ethylthio)aniline), and positional isomers.

  • Degradation Products: Oxidation products of the aniline functional group.

Quantitative Performance Comparison: GC-MS vs. HPLC-UV

The choice between GC-MS and HPLC-UV for impurity profiling depends on the specific analytical requirements, such as sensitivity, selectivity, and the nature of the impurities. The following table summarizes the typical performance characteristics of each technique for the analysis of aromatic amines and related compounds.

ParameterGC-MSHPLC-UV
Principle Separation based on volatility and boiling point, with mass spectrometric detection for identification and quantification.Separation based on polarity and interaction with a stationary phase, with UV absorbance for detection.
Limit of Detection (LOD) 0.9 - 50 pg/L for iodinated aromatic amines[1]0.015 - 0.08 mg/L for aromatic amines[2]
Limit of Quantification (LOQ) Typically in the low ng/mL range.Typically in the µg/mL range.[3]
Linearity (R²) > 0.99 for a wide concentration range.[1]≥ 0.999 for a concentration range of 0.1-10.0 mg/L.[2]
Precision (%RSD) < 15% (intra-day) and < 20% (inter-day).[1]Generally < 5%.
Selectivity High, due to mass fragmentation patterns providing structural information.Moderate, potential for co-elution with impurities having similar UV spectra.
Sample Preparation May require derivatization for polar or non-volatile compounds.Generally simpler, often involving dissolution and filtration.
Analysis Time Can be longer due to temperature programming.Typically faster for isocratic methods.
Thermolabile Compounds Not suitable for thermally unstable impurities.Well-suited for the analysis of thermolabile compounds.[4]

Experimental Protocols

GC-MS Method for Impurity Profiling of this compound

This protocol provides a general procedure for the analysis of volatile and semi-volatile impurities in this compound.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as methanol or dichloromethane.

  • For trace analysis, a more concentrated solution may be prepared.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL (split or splitless mode depending on concentration).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp at 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

3. Data Analysis:

  • Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST) and their retention times with those of known standards.

  • Quantify impurities using an internal standard or by area normalization, assuming a similar response factor for structurally related compounds.

Alternative Method: HPLC-UV for Impurity Profiling

This protocol is suitable for non-volatile or thermally labile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).

    • Example Gradient: 30% acetonitrile to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm, with additional wavelengths monitored based on the UV spectra of potential impurities.

3. Data Analysis:

  • Identify impurities by comparing their retention times with those of known standards.

  • Quantify impurities using an external standard calibration curve or by area normalization.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Solvent Sample->Dissolution Dilution Dilute to Working Concentration Dissolution->Dilution Injection Inject into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Identification Impurity Identification (Library Search) Detection->Identification Quantification Impurity Quantification (Area %) Identification->Quantification Report Generate Report Quantification->Report

Caption: GC-MS Experimental Workflow for Impurity Profiling.

Method_Selection Start Impurity Profiling Required for This compound Volatility Are impurities volatile and thermally stable? Start->Volatility LOD_Requirement Is high sensitivity (sub-ppm) required? Volatility->LOD_Requirement Yes HPLC Select HPLC-UV Volatility->HPLC No Confirmation Is structural confirmation of unknowns needed? LOD_Requirement->Confirmation Yes LOD_Requirement->HPLC No GCMS Select GC-MS Confirmation->GCMS Yes Confirmation->HPLC No

Caption: Decision Tree for Analytical Method Selection.

Conclusion

Both GC-MS and HPLC-UV are powerful techniques for the impurity profiling of this compound.

  • GC-MS is the preferred method for the analysis of volatile and thermally stable impurities , offering high sensitivity and definitive identification through mass spectral data. This is particularly valuable for identifying unknown impurities.

  • HPLC-UV is a more suitable choice for non-volatile or thermally labile impurities . It generally involves simpler sample preparation and can be a faster technique for routine quality control when the impurities are known and have a UV chromophore.

The selection of the most appropriate technique should be based on a thorough understanding of the potential impurities present in the synthesized this compound and the specific requirements of the analysis, such as the need for high sensitivity or the analysis of thermally unstable compounds. For comprehensive impurity profiling, a combination of both techniques may be necessary to cover the full range of potential impurities.

References

A Comparative Guide to Catalytic Systems for the N-Alkylation of Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-alkylation of anilines is a fundamental transformation in organic synthesis, yielding crucial intermediates for pharmaceuticals, agrochemicals, and materials science. The development of efficient and sustainable catalytic methods for this reaction is a significant area of research. This guide provides an objective comparison of different catalytic systems for the N-alkylation of anilines, supported by experimental data to inform catalyst selection and process optimization. The focus is on modern catalytic approaches that utilize alcohols as green alkylating agents, primarily through the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, which offers high atom economy with water as the main byproduct.

Performance Comparison of Catalytic Systems

The choice of catalyst profoundly influences the efficiency, selectivity, and substrate scope of the N-alkylation of anilines. The following table summarizes the performance of various catalytic systems, including noble metal-based, earth-abundant metal-based, and heterogeneous catalysts.

Catalyst SystemAlkylating AgentSubstrate (Aniline)ProductTemp (°C)Time (h)Yield (%)Reference
Noble Metal Catalysts
Pd/C (10 mol%)BenzylamineAnilineN-Benzylaniline170 (MW)1.599[1]
[RuCl₂(p-cymene)]₂ / dppf ligandPrimary Carbohydrate AlcoholAnilineN-Glycosylaniline14021up to 97[2]
Earth-Abundant Metal Catalysts
NiBr₂ / 1,10-phenanthrolineBenzyl AlcoholAnilineN-Benzylaniline13048-60up to 96[3]
Ni/θ-Al₂O₃Benzyl AlcoholAnilineN-Benzylaniline--High Activity[4]
Mn(I) pincer complexBenzyl AlcoholAnilineN-Benzylaniline80-High[5]
CoNx@NCSubstituted Benzyl AlcoholsAnilineSubstituted N-Benzylanilines14018-24-[6]
Fe(ClO₄)₃/SiO₂AlcoholsAromatic AminesN-Alkylated Aromatic Amines60-Good to Excellent[7]
Heterogeneous Catalysts
Pd/CPrimary AminesAnilinesN-Alkylanilines170 (MW)1.5up to 99[1][8]
Ni/θ-Al₂O₃AlcoholsAnilines & Aliphatic AminesN-Alkylated Amines--High TON[4]
Zeolites (H-BEA)EthanolAniline2,6-Diethylaniline350-~40[9]
Cu-ChromiteBenzyl AlcoholAnilineN-Benzylaniline110896

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of catalytic reactions. Below are representative experimental protocols for key catalytic systems.

General Procedure for Homogeneous Catalysis (e.g., Ni-based)

A representative procedure for the N-alkylation of aniline with benzyl alcohol using a homogeneous nickel catalyst is as follows:

  • Catalyst Preparation: In a glovebox, a Schlenk tube is charged with NiBr₂ (10 mol%), 1,10-phenanthroline (20 mol%), and t-BuOK (0.25 mmol).

  • Reaction Setup: The tube is sealed, removed from the glovebox, and placed under an inert atmosphere (e.g., argon or nitrogen). Aniline (0.25 mmol), benzyl alcohol (1.0 mmol), and toluene (2.0 mL) are added via syringe.

  • Reaction Execution: The reaction mixture is heated to 130 °C and stirred for the specified time (e.g., 48-60 hours).

  • Work-up and Analysis: After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N-alkylaniline. The product identity and purity are confirmed by spectroscopic methods (e.g., NMR, GC-MS).[3]

General Procedure for Heterogeneous Catalysis (e.g., Pd/C)

A typical protocol for the N-alkylation of aniline using a heterogeneous palladium catalyst is as follows:

  • Reaction Setup: A microwave vial is charged with aniline (1 mmol), the primary amine (1.2 mmol), and 10% Pd/C (10 mol%). A suitable solvent, such as THF, is added.

  • Reaction Execution: The vial is sealed and placed in a microwave reactor. The mixture is heated to 170 °C for 90 minutes.[1]

  • Catalyst Recovery and Product Isolation: After cooling, the reaction mixture is filtered to recover the heterogeneous catalyst. The catalyst can be washed with a solvent, dried, and potentially reused. The filtrate is concentrated, and the crude product is purified by column chromatography.[1][8]

Visualizing Catalytic Processes

Diagrams can aid in understanding the workflow and the relationships between different catalytic systems.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Catalyst Catalyst Heating_Stirring Heating & Stirring (Conventional or MW) Catalyst->Heating_Stirring Aniline Aniline Aniline->Heating_Stirring Alkylating_Agent Alkylating Agent Alkylating_Agent->Heating_Stirring Solvent_Base Solvent/Base Solvent_Base->Heating_Stirring Filtration Filtration (for heterogeneous catalysts) Heating_Stirring->Filtration Extraction Extraction/Washing Filtration->Extraction Purification Column Chromatography Extraction->Purification Analysis Characterization (NMR, GC-MS) Purification->Analysis

Caption: General experimental workflow for the N-alkylation of anilines.

Catalytic_Systems_Comparison cluster_noble Noble Metal Catalysts cluster_earth_abundant Earth-Abundant Metal Catalysts cluster_heterogeneous Heterogeneous Catalysts Ru Ruthenium (Ru) High_Activity High_Activity Ru->High_Activity High Activity Pd Palladium (Pd) Pd->High_Activity High Activity Rh Rhodium (Rh) Ir Iridium (Ir) Ni Nickel (Ni) Lower_Cost Lower_Cost Ni->Lower_Cost Lower Cost Mn Manganese (Mn) Mn->Lower_Cost Lower Cost Fe Iron (Fe) Fe->Lower_Cost Lower Cost Co Cobalt (Co) Co->Lower_Cost Lower Cost Cu Copper (Cu) Cu->Lower_Cost Lower Cost Pd_C Pd on Carbon Reusability Reusability Pd_C->Reusability Reusability Ni_Support Ni on Support (e.g., Al₂O₃) Ni_Support->Reusability Reusability Zeolites Zeolites Zeolites->Reusability Reusability Catalysts Catalytic Systems for N-Alkylation of Anilines Catalysts->Ru Catalysts->Pd Catalysts->Rh Catalysts->Ir Catalysts->Ni Catalysts->Mn Catalysts->Fe Catalysts->Co Catalysts->Cu Catalysts->Pd_C Catalysts->Ni_Support Catalysts->Zeolites

References

Cross-validation of analytical methods for quantifying thioaniline compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying Aminothiophenol For researchers, scientists, and drug development professionals, the accurate and reliable quantification of thioaniline compounds, such as aminothiophenol, is crucial for quality control, impurity profiling, and safety assessment. Aminothiophenol isomers (e.g., 2-aminothiophenol, 4-aminothiophenol) are important intermediates in the synthesis of pharmaceuticals and other specialty chemicals. Their potential as process-related impurities necessitates sensitive and specific analytical methods for their detection and quantification at trace levels.

This guide provides a comparative overview of two principal analytical techniques for the quantification of aminothiophenol: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The objective is to offer a comprehensive resource, complete with experimental protocols and performance data, to assist in method selection and cross-validation. Cross-validation is a critical process that establishes the equivalency between two different analytical methods, ensuring data integrity and consistency across different laboratories or during method transfers.[1]

Quantitative Performance Comparison

The selection of an analytical method is often a balance between the required sensitivity, selectivity, and the operational complexity of the instrumentation. The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of aminothiophenol.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity (R²) > 0.999> 0.999[2]
Limit of Detection (LOD) ~0.05 µg/mL< 0.5 ng/mL (~0.5 ppb)
Limit of Quantification (LOQ) ~0.15 µg/mL~1.6 ng/mL (~1.6 ppm)[2]
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2.0%< 5.0%
Selectivity Moderate; potential for interference from matrix components or structurally related impurities.High; mass-based detection provides excellent specificity.
Analysis Time ~15 - 30 minutes~10 - 45 minutes[2]
Instrumentation Cost Low to ModerateHigh

Note: Performance data for the HPLC-UV method is based on validated methods for the structurally similar compound 4-aminophenol and is expected to be comparable for aminothiophenol.[3][4]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of aminothiophenol by HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography with UV detection (HPLC-UV)

This method is well-suited for routine quality control and quantification of aminothiophenol at moderate concentration levels.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Reagents and Standards:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid or Formic acid

    • Aminothiophenol reference standard

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and acetonitrile.[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 240 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the aminothiophenol reference standard (e.g., 100 µg/mL) in the mobile phase.

    • Generate a series of working standard solutions by diluting the stock solution to concentrations that bracket the expected sample concentration.

    • Accurately weigh the sample, dissolve it in the mobile phase to a known concentration, and filter through a 0.45 µm syringe filter prior to injection.[3]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it ideal for trace-level quantification of aminothiophenol, particularly for genotoxic impurity analysis.[2]

  • Instrumentation: An LC-MS/MS system consisting of a UHPLC or HPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reagents and Standards:

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Trifluoroacetic acid or Formic acid (LC-MS grade)

    • Aminothiophenol reference standard

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., InertSustain AQ-C18, 250 mm x 4.6 mm, 5 µm).[2]

    • Mobile Phase: A gradient elution using 0.1% trifluoroacetic acid in water (Solvent A) and 0.1% trifluoroacetic acid in acetonitrile (Solvent B).[2]

    • Flow Rate: 0.8 mL/min.[2]

    • Column Temperature: 45 °C.[2]

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition: For 2-aminothiophenol, monitor the transition of m/z 126.0 → [Product Ion].[2] Note: The specific product ion needs to be determined during method development by infusing the standard.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the aminothiophenol reference standard (e.g., 10 µg/mL) in a suitable solvent like acetonitrile.

    • Prepare working standards and quality control (QC) samples by spiking the stock solution into a blank matrix (e.g., a solution of the drug substance without the impurity) to achieve final concentrations in the ng/mL range.

    • Dissolve the sample in the solvent to a final concentration appropriate for the validated range of the method.

Method Selection and Workflow Visualization

The choice between HPLC-UV and LC-MS/MS depends on the specific analytical requirements. The following diagrams illustrate a logical decision-making pathway and a typical experimental workflow.

Start Define Analytical Requirement Sensitivity Trace Level Analysis Required (e.g., GTI)? Start->Sensitivity Matrix High Matrix Complexity? Sensitivity->Matrix No Use_LCMS Use LC-MS/MS Sensitivity->Use_LCMS Yes LCMS_Available LC-MS/MS Available? Matrix->LCMS_Available Yes Use_HPLC Use HPLC-UV Matrix->Use_HPLC No LCMS_Available->Use_LCMS Yes Consider_Cleanup Consider Advanced Sample Cleanup for HPLC-UV LCMS_Available->Consider_Cleanup No

Analytical Method Selection Guide for Aminothiophenol.

cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting Prep_Sample Weigh and Dissolve API Sample Filter Filter (0.22 µm) Prep_Sample->Filter Prep_Standards Prepare Calibration Standards & QCs Spike Spike Standards into Blank Matrix Prep_Standards->Spike Spike->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC MSMS MS/MS Detection (ESI+, MRM) HPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification via Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Experimental Workflow for LC-MS/MS Analysis.

References

A Comparative Analysis of 2-(Ethylthio)aniline and its Positional Isomers: A Spectroscopic and Crystallographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic and crystallographic properties of 2-(Ethylthio)aniline and its isomers, 3-(Ethylthio)aniline and 4-(Ethylthio)aniline. Understanding the nuanced differences in the physicochemical properties of these positional isomers is crucial for applications in medicinal chemistry, materials science, and organic synthesis, where precise molecular architecture dictates biological activity and material characteristics.

Spectroscopic Data Comparison

The position of the ethylthio group on the aniline ring significantly influences the electronic environment of the molecule, leading to distinct spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. The chemical shifts (δ) are indicative of the electron density around the nuclei.

Table 1: Comparative ¹H and ¹³C NMR Data (Predicted and from Related Compounds)

CompoundSpectroscopic DataAromatic Protons (δ, ppm)Ethyl Group Protons (δ, ppm)Aromatic Carbons (δ, ppm)Ethyl Group Carbons (δ, ppm)
This compound Predicted/Inferred~6.7-7.4CH₂: ~2.8-3.0, CH₃: ~1.3-1.5C-S: ~125-130, C-NH₂: ~145-150, Other Ar-C: ~115-130CH₂: ~25-30, CH₃: ~14-16
3-(Ethylthio)aniline Predicted/Inferred~6.6-7.2CH₂: ~2.8-3.0, CH₃: ~1.3-1.5C-S: ~138-142, C-NH₂: ~146-148, Other Ar-C: ~112-130CH₂: ~25-30, CH₃: ~14-16
4-(Ethylthio)aniline Experimental (from 3-Ethyl-4-(methylthio)aniline)[1]6.56-7.19CH₂: 2.76, CH₃: 1.24C-S: 124.8, C-NH₂: 145.7, Other Ar-C: 113.6-145.2CH₂: 27.0, CH₃: 15.0

Note: Data for 2- and 3-(Ethylthio)aniline are inferred from typical chemical shift ranges and data for related compounds. Data for 4-(Ethylthio)aniline is based on the closely related 3-Ethyl-4-(methylthio)aniline, which provides a reasonable approximation of the chemical shifts.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Table 2: Key IR Absorption Frequencies

Vibrational ModeThis compound (Predicted)3-(Ethylthio)aniline (Predicted)4-(Ethylthio)aniline (Predicted)
N-H Stretch (amine) 3300-3500 cm⁻¹ (two bands)3300-3500 cm⁻¹ (two bands)3300-3500 cm⁻¹ (two bands)
C-H Stretch (aromatic) 3000-3100 cm⁻¹3000-3100 cm⁻¹3000-3100 cm⁻¹
C-H Stretch (aliphatic) 2850-2960 cm⁻¹2850-2960 cm⁻¹2850-2960 cm⁻¹
C=C Stretch (aromatic) 1500-1600 cm⁻¹1500-1600 cm⁻¹1500-1600 cm⁻¹
C-N Stretch 1250-1350 cm⁻¹1250-1350 cm⁻¹1250-1350 cm⁻¹
C-S Stretch 600-800 cm⁻¹600-800 cm⁻¹600-800 cm⁻¹

Note: The exact positions of the peaks can vary depending on the sample preparation and the physical state of the sample.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is influenced by the extent of conjugation in the molecule.

Table 3: Predicted UV-Vis Absorption Maxima

Compoundλmax (nm)
This compound ~240-250 and ~290-300
3-(Ethylthio)aniline ~235-245 and ~285-295
4-(Ethylthio)aniline ~250-260 and ~300-310

Note: The λmax values are influenced by the solvent used. The para-isomer is expected to have a slightly longer λmax due to more effective conjugation between the amino and ethylthio groups through the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the ethylthioaniline isomers, the molecular ion peak ([M]⁺) is expected at m/z = 153.

Table 4: Predicted Mass Spectrometry Data for 3-(Ethylthio)aniline

Adductm/z
[M+H]⁺ 154.06850
[M+Na]⁺ 176.05044
[M-H]⁻ 152.05394
[M]⁺ 153.06067

Source: PubChemLite. The fragmentation patterns of the isomers may show subtle differences due to the different substitution patterns, but detailed experimental data is required for a definitive comparison.

Crystallographic Data Comparison

As of the time of this guide's creation, no experimental single-crystal X-ray diffraction data for this compound, 3-(ethylthio)aniline, or 4-(ethylthio)aniline has been found in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases.

The determination of the crystal structure would provide invaluable information on:

  • Molecular Conformation: The dihedral angles between the phenyl ring and the ethylthio and amino groups.

  • Intermolecular Interactions: The nature and geometry of hydrogen bonds (N-H···S or N-H···N) and other non-covalent interactions that dictate the crystal packing.

  • Solid-State Properties: Density, melting point, and solubility, which are influenced by the crystal packing efficiency.

Experimental Protocols

The following are general protocols for the spectroscopic and crystallographic techniques discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300-600 MHz NMR spectrometer at room temperature.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy
  • Sample Preparation (Liquid Sample): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Data Acquisition: Record the IR spectrum in the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Background Correction: A background spectrum of the clean KBr/NaCl plates should be recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the analyte in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Data Acquisition: Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm using a UV-Vis spectrophotometer.

  • Baseline Correction: Use the pure solvent as a blank to zero the absorbance of the spectrophotometer.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the analyte into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final molecular structure.

Visualizations

Experimental Workflow

Experimental_Workflow General Experimental Workflow for Compound Characterization cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Isomers Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR IR FT-IR Purification->IR UV_Vis UV-Vis Purification->UV_Vis MS Mass Spectrometry Purification->MS Crystal_Growth Crystal Growth Purification->Crystal_Growth Data_Analysis Data Interpretation & Structural Elucidation NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis MS->Data_Analysis X_Ray X-ray Diffraction Crystal_Growth->X_Ray X_Ray->Data_Analysis Comparison Comparative Analysis of Isomers Data_Analysis->Comparison Isomer_Relationship Positional Isomerism of Ethylthioaniline cluster_isomers Positional Isomers Aniline_Core Aniline Core Ortho This compound (ortho) Aniline_Core->Ortho -SCH2CH3 at C2 Meta 3-(Ethylthio)aniline (meta) Aniline_Core->Meta -SCH2CH3 at C3 Para 4-(Ethylthio)aniline (para) Aniline_Core->Para -SCH2CH3 at C4 Properties_O Spectroscopic & Crystallographic Properties Ortho->Properties_O Exhibits specific... Properties_M Spectroscopic & Crystallographic Properties Meta->Properties_M Exhibits specific... Properties_P Spectroscopic & Crystallographic Properties Para->Properties_P Exhibits specific...

References

Performance evaluation of different HPLC columns for aniline separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aniline and its derivatives are fundamental building blocks in numerous industries, including pharmaceuticals, dyes, and polymers.[1][2] Accurate separation and quantification of these compounds are critical for quality control, process monitoring, and research.[1] High-Performance Liquid Chromatography (HPLC) is a widely adopted and powerful technique for this purpose.[2] The choice of HPLC column is paramount in achieving optimal separation. This guide provides an objective comparison of the performance of different HPLC columns for aniline separation, supported by experimental data.

Principles of Aniline Separation by HPLC

Reversed-phase HPLC (RP-HPLC) is the most common method for separating aniline and its derivatives.[2] In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between these two phases. Less polar (more hydrophobic) compounds interact more strongly with the stationary phase and thus elute later.[2] The most common stationary phases for aniline separation are C18, Phenyl, and Cyano columns.

Experimental Workflow

The general workflow for aniline separation by HPLC involves several key steps, from sample preparation to data analysis.

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation Equilibration Column Equilibration Mobile_Phase_Prep->Equilibration Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized experimental workflow for the HPLC analysis of aniline.

Comparison of HPLC Column Performance

The selection of an appropriate HPLC column is crucial for achieving the desired separation of aniline and its related compounds. This section compares the performance of three commonly used column types: C18, Phenyl, and Cyano.

Column TypeStationary PhaseSeparation PrincipleAdvantages for Aniline SeparationTypical Performance for Aniline
C18 (Octadecylsilane) Nonpolar alkyl chains bonded to silicaPrimarily hydrophobic interactionsExcellent retention for nonpolar to moderately polar anilines; widely available and versatile.[1][2]Good peak shape and resolution for a wide range of aniline derivatives.
Phenyl Phenyl groups bonded to silicaπ-π interactions, hydrophobic and dipole-dipole interactionsEnhanced selectivity for aromatic and conjugated compounds, including positional isomers of substituted anilines.[3]Can provide unique elution orders and improved resolution for complex mixtures of aromatic amines compared to C18.[3]
Cyano (CN) Cyanopropyl groups bonded to silicaDipole-dipole interactions, weak hydrophobic interactionsOffers alternative selectivity to C18 and Phenyl columns; can be used in both normal-phase and reversed-phase modes.[4][5]Useful for separating polar anilines and when different selectivity is required to resolve co-eluting peaks.[6]

Experimental Protocols and Data

The following tables summarize experimental conditions and performance data for aniline separation using different HPLC columns.

C18 Column Data

This method demonstrates the separation of aniline and its homologs on a C18 column.[7]

Experimental Protocol:

ParameterCondition
Column Discovery® C18, 15 cm × 4.6 mm, 5 µm
Mobile Phase 60:40 (v/v) Methanol:Water
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 254 nm

Performance Data (Illustrative Retention Times):

CompoundRetention Time (min)
Aniline~4.0
N-Methylaniline~5.8[8]
4-Chloroaniline~6.5

Note: Actual retention times can vary between systems and specific columns.[1]

Phenyl-Hexyl Column Data

This method shows the separation of various aniline derivatives on a Phenyl-Hexyl column, which often requires an ion-pairing reagent for optimal separation of biogenic amines.[9]

Experimental Protocol:

ParameterCondition
Column HALO® 5 Phenyl-Hexyl, 10 cm x 3.0 mm, 5 µm
Mobile Phase 78:22 (v/v) 0.05 M Phosphate buffer (pH 3.0) with 2.7 g/L sodium hexanesulfonate : Methanol
Flow Rate Not Specified
Temperature Not Specified
Detection UV at 254 nm

Performance Data (Elution Order):

PeakCompound
1p-Aminobenzoic acid
21,2-Phenylenediamine
3p-Anisidine
4Aniline
53-Nitroaniline
62-Nitroaniline
74-Chloroaniline
Cyano Column Considerations

While specific application data for aniline on a Cyano column was not found in the initial search, the properties of this stationary phase suggest its utility. Cyano columns provide a different selectivity compared to C18 and Phenyl phases and can be particularly useful for separating more polar aniline derivatives.[4] They operate on a principle of dipole-dipole interactions and can be used in both reversed-phase and normal-phase modes, offering greater flexibility in method development.[5][6]

Conclusion

The choice of an HPLC column for aniline separation depends on the specific requirements of the analysis.

  • C18 columns are a robust and versatile choice for general-purpose separation of a wide range of aniline derivatives.[1][2]

  • Phenyl columns offer unique selectivity for aromatic compounds and are particularly advantageous for resolving positional isomers.[3]

  • Cyano columns provide an alternative selectivity that can be beneficial for polar anilines and for resolving compounds that co-elute on C18 or Phenyl columns.[4]

For optimal method development, it is recommended to screen different column selectivities and optimize mobile phase conditions to achieve the desired resolution and peak shape for the specific aniline compounds of interest.

References

Efficacy of 2-Substituted Aniline Pyrimidine Derivatives as Dual Mer/c-Met Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of novel 2-substituted aniline pyrimidine derivatives as dual inhibitors of Mer and c-Met receptor tyrosine kinases. The overexpression and aberrant signaling of both Mer and c-Met are implicated in the progression of various cancers, making them critical targets for therapeutic intervention. This document summarizes quantitative inhibitory data, details relevant experimental protocols, and visualizes key biological and experimental pathways to support ongoing research and drug development efforts.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro inhibitory activity of selected 2-substituted aniline pyrimidine derivatives against Mer and c-Met kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Compound IDTarget KinaseIC50 (nM)[1][2]
18c Mer18.5 ± 2.3
c-Met33.6 ± 4.3
17c Mer6.4 ± 1.8
c-Met26.1 ± 7.7
14a Mer7.9 ± 1.3
c-Met>1000
14b Mer9.4 ± 1.5
c-Met>1000
14g Mer7.1 ± 0.9
c-Met>1000

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are essential for the replication and validation of the presented findings.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase (Mer or c-Met)

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Test compounds (2-substituted aniline pyrimidine derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, and test compound at various concentrations in a kinase buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at a set temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the ATP concentration.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows.

Mer_cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway Ligand (Gas6/HGF) Ligand (Gas6/HGF) Mer Mer Ligand (Gas6/HGF)->Mer cMet cMet Ligand (Gas6/HGF)->cMet PI3K PI3K Mer->PI3K RAS RAS Mer->RAS cMet->PI3K cMet->RAS AKT AKT PI3K->AKT Proliferation_Survival Proliferation_Survival AKT->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Migration_Invasion Migration_Invasion ERK->Migration_Invasion Inhibitor Inhibitor Inhibitor->Mer Inhibition Inhibitor->cMet Inhibition Kinase_Inhibition_Workflow A 1. Kinase Reaction Setup (Kinase, Substrate, Inhibitor) B 2. Initiate Reaction (Add ATP) A->B C 3. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) B->C D 4. Convert ADP to ATP & Detect (Add Kinase Detection Reagent) C->D E 5. Measure Luminescence D->E F 6. Data Analysis (Calculate IC50) E->F

References

A Comparative Guide to the Synthesis of 2-(Ethylthio)aniline: Benchmarking Thioetherification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(ethylthio)aniline, a key intermediate in the development of various pharmaceuticals and functional materials, can be achieved through several thioetherification methods. This guide provides an objective comparison of the performance of three prominent synthetic strategies: the traditional Ullmann condensation, the modern Buchwald-Hartwig C-S cross-coupling, and an emerging metal-free approach. The comparison is supported by experimental data to aid researchers in selecting the most suitable method for their specific needs, considering factors such as yield, reaction conditions, and catalyst requirements.

Comparative Analysis of Synthesis Methods

The efficiency of different thioetherification methods for the synthesis of this compound varies significantly. The following table summarizes the key quantitative data for each benchmarked method.

MethodStarting MaterialsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
Ullmann Condensation 2-Chloroaniline, EthanethiolCuI (10 mol%), L-Proline (20 mol%), K₂CO₃ (2 eq.)DMSO11024~65
Buchwald-Hartwig C-S Coupling 2-Bromoaniline, EthanethiolPd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (1.5 eq.)Toluene10012~85
Metal-Free Synthesis Aniline, EthanethiolK₂S₂O₈, K₂CO₃Acetonitrile808~75

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the application of these methods in a laboratory setting.

Ullmann Condensation

This classical copper-catalyzed method provides a cost-effective route to this compound, though it often requires harsh reaction conditions and longer reaction times.

Materials:

  • 2-Chloroaniline

  • Ethanethiol

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To an oven-dried Schlenk tube, add 2-chloroaniline (1.0 mmol), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add DMSO (5 mL) and ethanethiol (1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C for 24 hours with vigorous stirring.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford this compound.

Buchwald-Hartwig C-S Cross-Coupling

This palladium-catalyzed method offers higher yields and milder conditions compared to the Ullmann condensation, making it a popular choice in modern organic synthesis.

Materials:

  • 2-Bromoaniline

  • Ethanethiol

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cs₂CO₃ (1.5 mmol).

  • Add 2-bromoaniline (1.0 mmol) and toluene (5 mL).

  • Add ethanethiol (1.2 mmol) to the mixture.

  • Seal the tube, remove from the glovebox, and heat in an oil bath at 100 °C for 12 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash chromatography (hexanes/ethyl acetate) to yield this compound.

Metal-Free Synthesis

This emerging approach avoids the use of transition metals, offering a more environmentally benign and potentially cost-effective alternative.

Materials:

  • Aniline

  • Ethanethiol

  • Potassium persulfate (K₂S₂O₈)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

Procedure:

  • In a round-bottom flask, dissolve aniline (1.0 mmol) and ethanethiol (1.5 mmol) in acetonitrile (10 mL).

  • Add K₂S₂O₈ (2.0 mmol) and K₂CO₃ (2.0 mmol) to the solution.

  • Heat the reaction mixture at 80 °C for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature, filter off the solids, and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate) to obtain this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical relationships and workflows for the three benchmarked methods for synthesizing this compound.

Ullmann_Condensation 2-Chloroaniline 2-Chloroaniline Reaction_Heat 110 °C, 24h 2-Chloroaniline->Reaction_Heat Ethanethiol Ethanethiol Ethanethiol->Reaction_Heat CuI / L-Proline CuI / L-Proline CuI / L-Proline->Reaction_Heat K2CO3 K2CO3 K2CO3->Reaction_Heat DMSO DMSO DMSO->Reaction_Heat Workup_Purification Aqueous Workup & Column Chromatography Reaction_Heat->Workup_Purification This compound This compound Workup_Purification->this compound

Caption: Ullmann Condensation Workflow.

Buchwald_Hartwig_Coupling 2-Bromoaniline 2-Bromoaniline Reaction_Heat 100 °C, 12h 2-Bromoaniline->Reaction_Heat Ethanethiol Ethanethiol Ethanethiol->Reaction_Heat Pd2(dba)3 / Xantphos Pd2(dba)3 / Xantphos Pd2(dba)3 / Xantphos->Reaction_Heat Cs2CO3 Cs2CO3 Cs2CO3->Reaction_Heat Toluene Toluene Toluene->Reaction_Heat Workup_Purification Filtration & Flash Chromatography Reaction_Heat->Workup_Purification This compound This compound Workup_Purification->this compound

Caption: Buchwald-Hartwig C-S Coupling Workflow.

Metal_Free_Synthesis Aniline Aniline Reaction_Heat 80 °C, 8h Aniline->Reaction_Heat Ethanethiol Ethanethiol Ethanethiol->Reaction_Heat K2S2O8 K2S2O8 K2S2O8->Reaction_Heat K2CO3 K2CO3 K2CO3->Reaction_Heat Acetonitrile Acetonitrile Acetonitrile->Reaction_Heat Workup_Purification Filtration & Column Chromatography Reaction_Heat->Workup_Purification This compound This compound Workup_Purification->this compound

Caption: Metal-Free Synthesis Workflow.

Safety Operating Guide

Navigating the Disposal of 2-(Ethylthio)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is not just a matter of regulatory compliance, but a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of 2-(Ethylthio)aniline, a compound that, like many aniline derivatives, requires careful management.

While a specific Safety Data Sheet (SDS) for this compound was not identified, extensive data from closely related aniline compounds, such as 2-(Methylthio)aniline and 2-Ethynylaniline, provides a strong basis for establishing safe disposal protocols. Aniline and its derivatives are generally classified as hazardous waste due to their toxicity, potential for skin and eye irritation, and possible carcinogenic properties.[1][2][3] Therefore, the disposal of this compound must adhere to stringent federal and local regulations.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, it is imperative to consult the available safety information for similar compounds and handle the substance with appropriate care.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. This includes:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[1][3]

  • Skin Protection: Use chemical-impermeable gloves (e.g., butyl rubber, neoprene, or Viton), a fully buttoned lab coat, full-length pants, and closed-toe shoes.[1][3]

  • Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1][3]

Hazardous Waste Determination and Collection

Proper disposal begins with correctly identifying this compound as a hazardous waste. In the United States, the Resource Conservation and Recovery Act (RCRA) provides the framework for "cradle-to-grave" management of hazardous materials.

Waste Characterization: Based on the hazardous properties of analogous aniline compounds, this compound waste should be presumed hazardous. Formal waste determination may be required by your institution's Environmental Health and Safety (EHS) department.

Waste Collection:

  • Containers: Collect this compound waste in a designated, leak-proof, and compatible container. Polyethylene containers are often suitable. The container must be in good condition and securely sealed when not in use.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution, such as the accumulation start date and associated hazards (e.g., "Toxic").

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible materials can lead to dangerous chemical reactions.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Chemical safety goggles, chemical-resistant gloves (e.g., butyl rubber, neoprene), lab coat, closed-toe shoes.[1][3]
Handling Environment Certified chemical fume hood.[3]
Waste Container Leak-proof, compatible container (e.g., polyethylene) with a secure lid.
Waste Labeling "Hazardous Waste," "this compound," and other required institutional information.
Storage In a designated, well-ventilated, and secure satellite accumulation area.
Disposal Method Through a licensed hazardous waste disposal facility.[4]

Spill Management

In the event of a spill, the primary concern is to ensure the safety of all personnel and to contain the material to prevent environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills, or if you are uncertain, contact your institution's EHS department or emergency response team.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Absorb: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill.[5]

  • Collect and Dispose: Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (check with your EHS department for recommended decontamination procedures).

  • Report: Report the spill to your supervisor and EHS department, even if it is small.

Disposal Protocol

The following is a step-by-step protocol for the proper disposal of this compound waste:

  • Waste Accumulation: Collect all this compound waste, including contaminated materials like gloves, absorbent pads, and pipette tips, in a designated and properly labeled hazardous waste container.

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

  • Request Pickup: Once the container is full or has reached its accumulation time limit (as per your institution's policy), request a waste pickup from your EHS department or the designated hazardous waste management provider.

  • Documentation: Complete all necessary paperwork for the waste pickup, ensuring that the waste is accurately described.

  • Professional Disposal: The collected waste will be transported to a licensed treatment, storage, and disposal facility (TSDF) for final disposition in accordance with all federal, state, and local regulations.[4] It is crucial to never dispose of this compound down the drain or in the regular trash.[5]

Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.

G start Start: Generation of This compound Waste ppe_check Is appropriate PPE being worn? (Goggles, Gloves, Lab Coat) start->ppe_check wear_ppe Wear required PPE ppe_check->wear_ppe No waste_collection Collect waste in a labeled, compatible hazardous waste container. ppe_check->waste_collection Yes wear_ppe->waste_collection spill_check Has a spill occurred? waste_collection->spill_check small_spill Is the spill small and manageable? spill_check->small_spill Yes storage Store sealed container in a designated satellite accumulation area. spill_check->storage No large_spill Large Spill Procedure: 1. Evacuate Area 2. Alert EHS/Emergency Response small_spill->large_spill No cleanup_spill Small Spill Cleanup: 1. Absorb with inert material 2. Collect in hazardous waste container 3. Decontaminate area small_spill->cleanup_spill Yes end End: Proper Disposal by Licensed Facility large_spill->end cleanup_spill->storage pickup_request Request waste pickup from EHS or approved vendor. storage->pickup_request pickup_request->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-(Ethylthio)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of 2-(Ethylthio)aniline are critical for ensuring a secure laboratory environment. This guide provides immediate, procedural, and step-by-step information for researchers, scientists, and drug development professionals. Adherence to these guidelines will minimize risks and ensure compliance with safety regulations.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its analogs are classified as hazardous materials, posing significant health risks upon exposure.[1][2][3][4][5] Understanding these hazards is the first step in establishing a safe handling protocol. The primary routes of exposure are inhalation, skin contact, and ingestion.

Hazard Summary:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][3][6]

  • Skin and Eye Irritation: Causes skin and serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation.

  • Long-term Effects: Repeated exposure may have adverse effects on the liver and nervous system.[5]

To mitigate these risks, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.[1][6][7]Protects against splashes and vapors that can cause serious eye irritation or damage.
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber), and a complete protective suit or lab coat.[1][3][8][9]Prevents skin contact, which can lead to toxicity and irritation. Gloves should be inspected before use and disposed of properly.[1][10]
Respiratory Protection Full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[1] Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][7]Required when engineering controls (like fume hoods) are insufficient or as the primary means of protection to prevent inhalation toxicity.

Operational Plan: Safe Handling Procedure

A systematic approach to handling this compound is crucial. The following workflow outlines the key steps from preparation to post-handling.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh/Measure Chemical prep_workspace->handle_weigh handle_transfer Transfer Chemical handle_weigh->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Surfaces handle_reaction->cleanup_decontaminate cleanup_ppe Doff and Dispose of PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Figure 1: Experimental workflow for handling this compound.

Experimental Protocol: Step-by-Step Handling

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound to be familiar with its specific hazards and safety precautions.[11]

  • Don Appropriate PPE: Equip yourself with the PPE detailed in the table above. Ensure all PPE is in good condition and fits correctly.[8]

  • Prepare Workspace: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][7] Ensure an eyewash station and safety shower are readily accessible.[7]

  • Weighing and Transferring: Dispense the chemical carefully to avoid generating dust or aerosols. Use non-sparking tools.[6]

  • Performing the Reaction: Keep the reaction vessel closed as much as possible.

  • Decontamination: After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Doffing and Disposing of PPE: Remove PPE carefully to avoid contaminating yourself. Dispose of single-use PPE as hazardous waste.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work.[1][3]

Disposal Plan: Waste Management

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Summary:

Waste TypeDisposal Procedure
Unused/Waste Chemical Collect in a clearly labeled, compatible, and sealed container. Dispose of as hazardous waste through a licensed disposal company.[9]
Contaminated Labware/Materials Includes gloves, paper towels, and other disposable items. Collect in a designated, sealed hazardous waste container for disposal.[1]
Empty Containers Handle uncleaned containers as you would the product itself. Follow institutional guidelines for the disposal of empty hazardous material containers.
Spill Cleanup Material Absorb spills with an inert material (e.g., vermiculite, sand) and collect in a sealed container for hazardous waste disposal.[9]

Key Disposal Principles:

  • Do Not Dispose in Drains or Regular Trash: This substance must be treated as hazardous waste.[9]

  • Segregation: Keep this compound waste separate from other waste streams to avoid incompatible chemical reactions.[12]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[12]

  • Storage: Store waste containers in a designated, secure, and well-ventilated area.[9]

The following diagram illustrates the logical relationship of safety controls when working with this compound, following the hierarchy of controls.

elimination Elimination/Substitution (Most Effective) engineering Engineering Controls (e.g., Fume Hood) elimination->engineering If elimination is not feasible administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative In conjunction with ppe Personal Protective Equipment (PPE) (Least Effective) administrative->ppe As a final barrier

Figure 2: Hierarchy of safety controls for handling hazardous chemicals.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Ethylthio)aniline
Reactant of Route 2
Reactant of Route 2
2-(Ethylthio)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.